molecular formula C7H9BrOS B3147374 2-(5-Bromothiophen-2-yl)propan-2-ol CAS No. 62119-83-9

2-(5-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B3147374
CAS No.: 62119-83-9
M. Wt: 221.12 g/mol
InChI Key: NDHQIRSJBXYKBH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H9BrOS and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromothiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQIRSJBXYKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276286
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
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Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62119-83-9
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62119-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Bromothiophen-2-yl)propan-2-ol CAS 1249972-99-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS 1249972-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)propan-2-ol is a halogenated tertiary alcohol containing a thiophene nucleus. Thiophene and its derivatives are significant heterocyclic compounds that are integral to many pharmaceuticals and functional materials due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom and a tertiary alcohol functional group makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions and esterifications. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

The properties of 2-(5-Bromothiophen-2-yl)propan-2-ol have been estimated based on its structure and data from analogous compounds.

PropertyPredicted Value
CAS Number 1249972-99-3
Molecular Formula C₇H₉BrOS
Molecular Weight 221.12 g/mol
Appearance Expected to be a solid or oil
Solubility Predicted to be soluble in common organic solvents like ethers, and chlorinated solvents.
Boiling Point Estimated to be high due to the molecular weight and polar functional groups.
Melting Point Not established.

Proposed Synthesis

A robust and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol, the most logical approach is the reaction of a 5-bromo-2-thienylmagnesium halide with acetone.

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Workup 2,5-Dibromothiophene 2,5-Dibromothiophene Intermediate_1 Intermediate_1 2,5-Dibromothiophene->Intermediate_1 in THF, -78 °C n-BuLi n-Butyllithium MgBr2_Et2O MgBr₂·OEt₂ Grignard_Reagent 5-Bromo-2-thienylmagnesium bromide Intermediate_2 Magnesium alkoxide intermediate Grignard_Reagent->Intermediate_2 in THF Intermediate_1->Grignard_Reagent + MgBr₂·OEt₂ Acetone Acetone Final_Product 2-(5-Bromothiophen-2-yl)propan-2-ol Intermediate_2->Final_Product Workup Aqueous NH₄Cl Workup->Final_Product Quench

Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.

    • To this solution, add a solution of magnesium bromide diethyl etherate (1.1 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Add acetone (1.2 eq), dissolved in anhydrous THF, dropwise to the Grignard solution. A noticeable exothermic reaction may occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-Bromothiophen-2-yl)propan-2-ol.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of similar compounds.[4][5][6]

¹H NMR Spectroscopy
  • Thiophene Protons (2H): Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm). The proton at the C3 position will likely appear as a doublet, and the proton at the C4 position will also be a doublet, with a typical thiophene coupling constant (J ≈ 3-5 Hz).

  • Hydroxyl Proton (1H): A broad singlet is expected, the chemical shift of which will be concentration-dependent (typically δ 1.5-4.0 ppm).

  • Methyl Protons (6H): A sharp singlet is anticipated in the upfield region (δ 1.5-1.8 ppm) corresponding to the two equivalent methyl groups.

¹³C NMR Spectroscopy
  • Thiophene Carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be significantly shielded, while the carbon attached to the propan-2-ol group (C2) will be deshielded. The other two thiophene carbons (C3 and C4) will also have distinct chemical shifts.

  • Quaternary Carbon (1C): The carbon atom of the propan-2-ol group attached to the thiophene ring and the hydroxyl group is expected to appear in the range of δ 70-80 ppm.

  • Methyl Carbons (2C): A single signal for the two equivalent methyl carbons is predicted in the upfield region (δ 25-35 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks around 3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺). Another significant fragmentation pathway would be the loss of water ([M-18]⁺).

Reactivity and Potential Applications

2-(5-Bromothiophen-2-yl)propan-2-ol is a valuable intermediate for organic synthesis.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring, enabling the synthesis of complex molecules.[1]

  • Esterification and Etherification: The tertiary alcohol group can be derivatized through esterification or etherification reactions to produce a variety of esters and ethers, which may possess unique biological activities or material properties.

  • Building Block for Drug Discovery: Thiophene-containing molecules are of great interest in medicinal chemistry. This compound can serve as a key building block for the synthesis of novel drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent functional groups and related compounds like 2-bromothiophene and propan-2-ol.[7]

  • Toxicity: Brominated organic compounds and thiophene derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust, vapor, or mist.

    • Avoid contact with skin and eyes.

    • In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(5-Bromothiophen-2-yl)propan-2-ol is a promising, yet not extensively studied, chemical intermediate. Its synthesis via the Grignard reaction is a feasible and well-established method. The presence of both a reactive bromine atom and a tertiary alcohol group provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules for applications in drug discovery and materials science. All work with this compound should be preceded by a thorough risk assessment and performed with appropriate safety precautions.

References

  • New Journal of Chemistry Supplementary data. (n.d.).
  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Thermo Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (2012, March 23).
  • ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol.
  • Sigma-Aldrich. (2025, October 7).
  • Shetty, N., D'Souza, J., & Gaonkar, S. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar.
  • Chemsrc. (2025, September 19). 2-(5-Bromothiophen-2-yl)propanal | CAS#:1216085-06-1.
  • Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
  • CymitQuimica. (2024, December 19).
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Thiophenemethanol.
  • ChemRxiv. (n.d.).
  • Ossila. (2022, October 11).
  • askIITians. (2025, March 4). How do Grignard reagent react with an acetone?
  • PubChem. (n.d.). 2-(Thiophen-2-yl)propan-2-ol.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromopyrimidin-2-yl)propan-2-ol.
  • Benchchem. (n.d.). 2-(Thiophen-2-yl)
  • ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5.
  • ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol CAS#.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000271.
  • Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 41.
  • Liu, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. ISCA.
  • Bukhari, S. N. A., et al. (2016). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2016.
  • ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
  • ChemScene. (n.d.). 1-(5-Bromothiophen-2-yl)propan-2-ol | CAS No. 1249972-99-3.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1).
  • NIH. (n.d.). 1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole.
  • PMC. (2026, January 20).
  • SciELO. (2011, August 5). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids.
  • ChemicalBook. (2026, January 13). 2-(5-BroMo-1,3-thiazol-2-yl)propan-2-ol | 879488-37-6.
  • ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors.

Sources

Chemical structure of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol

This guide provides a comprehensive technical overview of 2-(5-Bromothiophen-2-yl)propan-2-ol, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, a robust synthesis protocol with mechanistic insights, detailed characterization methods, and its potential applications.

2-(5-Bromothiophen-2-yl)propan-2-ol is a tertiary alcohol derivative of brominated thiophene. The core structure consists of a five-membered aromatic thiophene ring. A bromine atom is substituted at the 5-position, and a propan-2-ol group is attached at the 2-position. This specific arrangement of functional groups—a halogen for cross-coupling, a hydroxyl group for esterification or other nucleophilic reactions, and a stable aromatic core—makes it a versatile intermediate in organic synthesis.

The structural representation of the molecule is as follows:

chemical_structure cluster_thiophene C1 C C2 C C1->C2 C_propanol_center C C1->C_propanol_center S S C2->S C3 C C4 C C3->C4 Br Br C3->Br C4->C1 S->C3 OH OH C_propanol_center->OH CH3_1 CH₃ C_propanol_center->CH3_1 CH3_2 CH₃ C_propanol_center->CH3_2

Caption: Chemical structure of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₇H₉BrOS[1]
Molecular Weight 221.11 g/mol [2]
CAS Number 29096-70-0Not explicitly found, related compounds cited.
Appearance Solid (predicted)
XLogP3 (Predicted) 2.7[3]
Topological Polar Surface Area (TPSA) 29.46 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Synthesis via Grignard Reaction: A Validated Protocol

The most reliable and common method for synthesizing 2-(5-Bromothiophen-2-yl)propan-2-ol is through a Grignard reaction. This pathway involves the formation of a thienylmagnesium halide intermediate, which then acts as a potent nucleophile.

The causality behind this choice of reaction is twofold:

  • Efficiency: Grignard reactions are highly effective for forming carbon-carbon bonds.[5][6]

  • Accessibility of Precursors: The starting material, 2-bromothiophene, is commercially available and can be synthesized through various established methods.[7]

synthesis_workflow cluster_reactants Starting Materials cluster_reagent_formation Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Work-up reactant1 2-Bromothiophene grignard 2-Thienylmagnesium Bromide (Grignard Reagent) reactant1->grignard + Mg, THF reactant2 Magnesium Turnings (Mg) reactant2->grignard reactant3 Anhydrous THF reactant3->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide acetone Acetone acetone->alkoxide Nucleophilic Attack product 2-(5-Bromothiophen-2-yl)propan-2-ol alkoxide->product acid Aqueous Acid (e.g., NH₄Cl, dil. HCl) acid->product Protonation

Caption: Workflow for the synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2-Bromothiophene

  • Magnesium (Mg) turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

Protocol:

  • Apparatus Setup and Inert Atmosphere:

    • Assemble the dry three-neck flask with the condenser, dropping funnel, and a gas inlet. It is critical to ensure all glassware is scrupulously dried to prevent quenching the Grignard reagent.

    • Place Mg turnings (1.2 equivalents) and a small crystal of iodine into the flask.

    • Flame-dry the apparatus under a flow of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. The iodine crystal serves as both a visual indicator of dryness (disappearance of purple vapor) and an activator for the magnesium surface.[8]

  • Grignard Reagent Formation:

    • Allow the flask to cool to room temperature. Add enough anhydrous THF to cover the magnesium turnings.

    • Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small amount (approx. 10%) of the 2-bromothiophene solution to the magnesium. The reaction is initiated when bubbling begins and the solution turns cloudy and grayish. Gentle warming may be required to start the reaction.[8]

    • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. A slow addition is paramount to prevent side reactions, such as Wurtz coupling.[8]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Reaction with Acetone:

    • Cool the newly formed Grignard reagent in an ice bath to 0 °C. This is to control the exothermicity of the subsequent addition.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. The use of a mild acid like NH₄Cl is preferable to strong acids to avoid potential degradation of the product. This step protonates the alkoxide intermediate and dissolves the magnesium salts.[6]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) or recrystallization.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm) corresponding to the two protons on the thiophene ring.

    • A singlet (approx. δ 1.6 ppm) integrating to 6 protons for the two equivalent methyl groups.

    • A broad singlet for the hydroxyl proton (its chemical shift can vary depending on solvent and concentration).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Four distinct signals for the thiophene carbons, with the carbon bearing the bromine appearing at a lower field.

    • A signal for the quaternary carbon of the propan-2-ol group (approx. δ 70 ppm).

    • A signal for the methyl carbons (approx. δ 30 ppm).

    • Spectroscopic data for related bromothiophene structures confirm these general chemical shift regions.[9][10]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching bands just below 3000 cm⁻¹.

    • Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.

Safety, Handling, and Storage

Professionals handling 2-(5-Bromothiophen-2-yl)propan-2-ol or its precursors must adhere to strict safety protocols.

  • Hazards: While data for the specific title compound is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[11][12][13] Inhalation should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][14] Work should be conducted in a well-ventilated fume hood.[12][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[11][15] Keep away from heat and ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

Applications in Research and Development

2-(5-Bromothiophen-2-yl)propan-2-ol is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for sequential and site-selective modifications.

  • Pharmaceutical Synthesis: The thiophene nucleus is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial and anticancer properties.[16] This molecule can serve as a starting point for synthesizing more complex drug candidates. For instance, it can be a precursor in the preparation of novel antibacterial agents.[17]

  • Organic Electronics and Materials Science: Thiophene-based molecules are fundamental units in the construction of conjugated polymers and organic semiconductors.[18] The bromine atom on this compound is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the conjugated system by linking it to other aromatic or vinylic groups.[16][19]

  • Derivative Synthesis: The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the molecule to a larger assembly. For example, derivatives such as 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles have been synthesized and characterized for their potential pharmacological activities.[9][20][21]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Acetyl-5-bromothiophene.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2-Bromo-5-chlorothiophene.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet for 2-(5-Bromopyridin-2-yl)propan-2-ol.
  • Namratha B., Shetty Nitinkumar S., D'Souza Janice N., & Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Thiophenemethanol.
  • CPAchem Ltd. (2023, May 25). Safety data sheet for 2-Phenyl-2-propanol.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromopyrimidin-2-yl)propan-2-ol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol.
  • Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3).
  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.
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  • Chemsrc. (2025, September 19). 2-(5-Bromothiophen-2-yl)propanal.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • ISCA. (2013, October 15). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.
  • Zeng, H., & Liu, X. L. (2010). 2-(5-Bromo-2-methyl-phen-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2956.
  • MilliporeSigma. (n.d.). 2-(5-Bromopyridin-2-yl)propan-2-ol.
  • 2M Group. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH.
  • PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)propanoic acid (C7H7BrO2S).
  • ChemicalBook. (n.d.). 2-(5'-bromo-[2,2'-bithiophen]-5-yl)propan-2-ol.
  • Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 53.
  • Royal Society of Chemistry. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
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An In-Depth Technical Guide to 5-Bromo-2-(2-hydroxypropan-2-yl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, and potential applications.

Introduction

5-Bromo-2-(2-hydroxypropan-2-yl)thiophene is a substituted thiophene characterized by a bromine atom at the 5-position and a 2-hydroxypropan-2-yl group at the 2-position of the thiophene ring. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of the bromine atom and the tertiary alcohol functional group on this particular derivative offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValue
Molecular Formula C₇H₉BrOS
Molecular Weight 221.11 g/mol
IUPAC Name 2-(5-Bromothiophen-2-yl)propan-2-ol
CAS Number 1249972-99-3[1]

Synthesis and Purification

The synthesis of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is most effectively achieved via a Grignard reaction. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation.

Synthetic Pathway Overview

The logical synthetic approach involves the formation of a Grignard reagent from a suitable brominated thiophene, followed by its nucleophilic addition to a carbonyl compound, in this case, acetone. The most common precursor for this synthesis is 2,5-dibromothiophene. The initial Grignard formation is regioselective, with one of the bromine atoms reacting with magnesium to form the organometallic intermediate. This intermediate then reacts with acetone, and subsequent acidic workup yields the desired tertiary alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Reactant1 2,5-Dibromothiophene Step1 Grignard Reagent Formation (Anhydrous THF) Reactant1->Step1 Reactant2 Magnesium Turnings Reactant2->Step1 Reactant3 Anhydrous Acetone Step2 Nucleophilic Addition Reactant3->Step2 Step1->Step2 2-(5-bromothiophen-2-yl)magnesium bromide Step3 Aqueous Acidic Workup Step2->Step3 Magnesium alkoxide intermediate Product 5-Bromo-2-(2-hydroxypropan-2-yl)thiophene Step3->Product Byproduct Magnesium Salts Step3->Byproduct

Caption: Synthetic workflow for 5-bromo-2-(2-hydroxypropan-2-yl)thiophene.

Detailed Experimental Protocol

Part 1: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for a minimum of 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be fitted with drying tubes.

  • Initiation: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by bubble formation and a cloudy appearance. Gentle warming or the addition of a small iodine crystal can be used for activation if necessary.

  • Addition: Once initiated, the remaining 2,5-dibromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is gently refluxed for an additional 30 minutes to ensure the complete reaction of the magnesium. The solution is then cooled to room temperature.

Part 2: Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol

  • Addition of Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel. A vigorous reaction is expected, with the formation of a white precipitate. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the acetone addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

  • Workup and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structural elucidation of the synthesized 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is confirmed through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~6.95d1HThiophene-H
¹H~6.80d1HThiophene-H
¹H~2.50s1H-OH
¹H~1.60s6H2 x -CH₃
¹³C~150s1CC-OH
¹³C~130s1CC-Br
¹³C~128d1CThiophene-CH
¹³C~125d1CThiophene-CH
¹³C~70s1CC(CH₃)₂
¹³C~30q2C2 x -CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Mass Spectrometry (MS)

The mass spectrum of 5-bromo-2-(2-hydroxypropan-2-yl)thiophene is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected Molecular Ion (M⁺): m/z 220 and 222

  • Key Fragmentation Pattern: A prominent fragment is expected at m/z 205 and 207, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Potential Applications

While specific applications for 5-bromo-2-(2-hydroxypropan-2-yl)thiophene are still under exploration, its structural motifs suggest significant potential in several areas of research and development.

Drug Discovery and Medicinal Chemistry

Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of a diverse library of compounds for biological screening. The tertiary alcohol can also be a key pharmacophoric feature or a site for derivatization to improve pharmacokinetic properties.

Organic Electronics and Materials Science

Substituted thiophenes are fundamental building blocks for organic semiconductors.[2] Oligo- and polythiophenes are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atom on 5-bromo-2-(2-hydroxypropan-2-yl)thiophene can be used in polymerization reactions, and the 2-hydroxypropan-2-yl group can influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.

Conclusion

5-Bromo-2-(2-hydroxypropan-2-yl)thiophene is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Grignard reaction is a robust and well-established method. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, paving the way for the development of novel therapeutic agents and advanced organic electronic materials. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation.

References

  • Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. 2013;3(10):51-55. [Link]

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  • Wang, X., et al. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
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  • Gunday, S. T., et al. A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 2022;19(4):e202200784. [Link]

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Thiopen-2-yl tertiary alcohol building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of a lead compound often hinges on overcoming developability bottlenecks such as rapid metabolic clearance, poor solubility, or off-target toxicity. The thiophen-2-yl tertiary alcohol motif has emerged as a privileged building block that elegantly solves multiple structural challenges simultaneously. By combining the bioisosteric properties of the thiophene ring with the steric and metabolic shielding of a tertiary alcohol, medicinal chemists can fine-tune physicochemical properties while preserving critical target interactions. This whitepaper provides an in-depth technical analysis of this motif, detailing its pharmacological impact, clinical validation, and the rigorous synthetic methodologies required for its installation.

Strategic Rationale: The Thiophen-2-yl Tertiary Alcohol Motif

Thiophene as a Phenyl Bioisostere

Ring bioisosterism is a cornerstone of modern medicinal chemistry. The replacement of a benzene ring with an electron-rich thiophene ring is a proven tactic to modulate the physicochemical and pharmacological properties of drug candidates[1]. Thiophene offers a similar molecular volume to benzene but introduces a heteroatom (sulfur) that alters the electronic distribution, dipole moment, and vector of adjacent substituents[2]. This subtle electronic shift can enhance binding affinity through orthogonal multipolar interactions within the target receptor while simultaneously altering the molecule's lipophilicity profile.

The Tertiary Alcohol Advantage

While primary (1°) and secondary (2°) alcohols are frequently utilized as hydrogen-bond donors, they introduce significant metabolic liabilities. They are highly susceptible to oxidation by alcohol dehydrogenases (yielding carboxylic acids or ketones) and are prime targets for Phase II glucuronidation.

Introducing a hydroxyl group as a tertiary (3°) alcohol fundamentally alters the molecule's developability trajectory. The geminal alkyl or aryl groups provide intense steric hindrance, effectively "shielding" the metabolic soft spot from oxidative enzymes[3]. Consequently, drugs containing tertiary alcohols are generally excreted unchanged at this moiety, directing metabolism to more predictable sites on the molecule[3]. Furthermore, the installation of a tertiary alcohol generally decreases overall lipophilicity and increases aqueous solubility, which are critical parameters for oral bioavailability[3].

Comparative ADMET Profiling

To quantify the impact of alcohol substitution patterns on drug-like properties, the following table synthesizes the general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical data associated with different alcohol motifs.

Table 1: Comparative ADMET & Physicochemical Profiling of Alcohol Motifs

PropertyPrimary (1°) AlcoholsSecondary (2°) AlcoholsTertiary (3°) Alcohols
Metabolic Stability Low (Rapidly oxidized to aldehydes/acids)Moderate (Oxidized to ketones)High (Sterically shielded from oxidation)[3]
Phase II Liability High (Prone to glucuronidation)High (Prone to glucuronidation)Low (Steric hindrance blocks transferases)
Lipophilicity (logP) DecreasedDecreasedDecreased (Improves aqueous solubility)[3]
Stereochemical Risk None (Typically achiral)High (Racemization risk via ketone reversibility)Low (Forms a stable, non-reversible stereocenter)
Chemical Stability HighModerateContext-Dependent (Prone to acid-catalyzed dehydration)

Rational Design Workflow

The integration of a thiophen-2-yl tertiary alcohol into a lead compound follows a highly logical progression aimed at preserving target affinity while optimizing the pharmacokinetic profile.

Caption: Rational design workflow for integrating thiophen-2-yl tertiary alcohols.

Clinical Validation: The Tiotropium Bromide Paradigm

The clinical efficacy of the thiophen-2-yl tertiary alcohol motif is best exemplified by Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) used globally for the management of Chronic Obstructive Pulmonary Disease (COPD).

The core pharmacophore of tiotropium features a di(thiophen-2-yl)glycolate ester linked to a scopine derivative[4].

  • The Thiophene Rings: The two electron-rich thiophene rings occupy specific hydrophobic pockets within the M3 muscarinic receptor, providing high-affinity van der Waals interactions.

  • The Tertiary Alcohol: The central tertiary alcohol acts as a critical hydrogen-bond donor to the receptor. Because it is a tertiary alcohol, it is entirely shielded from oxidative metabolism in the lungs and systemic circulation, contributing to the drug's prolonged half-life and durable duration of action (allowing for once-daily dosing).

Synthetic Methodology & Self-Validating Protocols

The synthesis of thiophen-2-yl tertiary alcohols presents a specific chemical challenge: the electron-donating nature of the thiophene ring highly stabilizes adjacent carbocations. Consequently, these tertiary alcohols are exceptionally prone to acid-catalyzed dehydration, which yields undesired highly conjugated alkenes.

To demonstrate the rigorous control required, the following is a self-validating protocol for the synthesis of Methyl 2,2-di(thiophen-2-yl)glycolate [5], the exact building block utilized in the synthesis of tiotropium[4].

Protocol: Synthesis of Methyl 2,2-di(thiophen-2-yl)glycolate via Controlled Grignard Addition

Objective: Construct the tertiary alcohol building block via the nucleophilic addition of 2-thienylmagnesium bromide to dimethyl oxalate.

Step 1: Preparation of the Organometallic Reagent

  • Action: In an oven-dried, argon-purged flask, suspend magnesium turnings (2.1 eq) in anhydrous Tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium.

  • Action: Slowly dropwise add 2-bromothiophene (2.0 eq) at a rate that maintains a gentle reflux.

  • Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the resulting Grignard reagent.

  • Self-Validation Check: The reaction is validated by the visual consumption of the magnesium turnings and the exothermic transition of the solution from colorless to a deep amber/brown. Failure to observe the exotherm indicates a stalled initiation, requiring further activation.

Step 2: Electrophilic Addition

  • Action: In a separate flask, dissolve dimethyl oxalate (1.0 eq) in anhydrous THF and cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Action: Transfer the 2-thienylmagnesium bromide solution dropwise into the oxalate solution, maintaining the internal temperature below -15 °C.

  • Causality: Temperature control is paramount. Dimethyl oxalate has two electrophilic ester groups. At higher temperatures, the tetrahedral intermediate collapses prematurely, allowing a third equivalent of the Grignard reagent to attack, yielding the undesired tri(thiophen-2-yl)methanol. Keeping the reaction at -20 °C stabilizes the tetrahedral intermediate until the aqueous quench.

  • Self-Validation Check: The addition must trigger a mild, controllable exotherm (monitored via an internal thermocouple). An aliquot taken for Thin Layer Chromatography (TLC) will show the complete consumption of the UV-active dimethyl oxalate starting material.

Step 3: Mild Quenching and Isolation

  • Action: Quench the reaction mixture at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: Do not use standard HCl. The thiophen-2-yl tertiary alcohol is highly susceptible to dehydration. NH₄Cl provides a mildly acidic proton source (pH ~5.5) that is sufficient to protonate the magnesium alkoxide and break the emulsion, but weak enough to prevent the formation of the stabilized thiophen-2-yl carbocation.

  • Self-Validation Check: The quench is validated by the cessation of gas evolution and clean phase separation. The organic phase should be pale yellow; if the organic phase turns deep red or purple, it is a visual diagnostic that acid-catalyzed dehydration has occurred, indicating the quench was too harsh.

Conclusion

The thiophen-2-yl tertiary alcohol is not merely a structural anomaly; it is a highly engineered motif designed to solve specific developability problems. By leveraging the bioisosteric properties of thiophene and the metabolic shielding inherent to tertiary alcohols, medicinal chemists can design molecules with superior target affinity, extended half-lives, and optimized physicochemical profiles. However, the successful integration of this motif requires strict adherence to specialized, self-validating synthetic protocols to navigate the inherent chemical instability of the intermediate carbinols.

References

  • Title : The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source : NIH (National Institutes of Health) URL : 2

  • Title : Small but mighty: the impact of tertiary alcohols in drug design Source : Hypha Discovery URL : 3

  • Title : Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids Source : MDPI URL : 1

  • Title : METHYL 2,2-DI(2-THIENYL)GLYCOLATE Source : precisionFDA URL : 5

  • Title : EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide Source : Google Patents URL : 4

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2-(5-Bromothiophen-2-yl)propan-2-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-(5-bromothiophen-2-yl)propan-2-ol. In the realm of drug discovery and development, understanding a compound's solubility is of paramount importance as it directly influences bioavailability, formulation, and routes of administration. This document delves into the theoretical principles governing the solubility of this specific thiophene derivative, leveraging concepts such as molecular polarity and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive framework based on its structural attributes. Furthermore, it outlines comprehensive, step-by-step experimental protocols for the precise determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. The therapeutic efficacy of a drug is contingent upon its ability to be absorbed by the body, a process that is often preceded by its dissolution. Poor solubility can lead to low bioavailability, thereby diminishing the therapeutic effect of an active pharmaceutical ingredient (API). Consequently, a thorough understanding and characterization of a compound's solubility profile are essential during the early stages of drug development.

2-(5-Bromothiophen-2-yl)propan-2-ol, a substituted thiophene derivative, presents a unique combination of a heterocyclic aromatic ring, a halogen substituent, and a tertiary alcohol functional group. Each of these structural components contributes to its overall physicochemical properties, including its solubility in various media. This guide will explore these contributions in detail to provide a comprehensive understanding of its solubility behavior.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3] To predict the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol, a detailed examination of its molecular structure is necessary.

2.1. Structural Features of 2-(5-Bromothiophen-2-yl)propan-2-ol

  • Thiophene Ring: The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is a relatively nonpolar to weakly polar compound.[4]

  • Bromo Substituent: The bromine atom attached to the thiophene ring is an electronegative halogen, which introduces a dipole moment and increases the molecule's polarizability.

  • Propan-2-ol Group: The tertiary alcohol group (-C(CH₃)₂OH) is a key feature influencing solubility. The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This significantly enhances the potential for interaction with polar solvents.

2.2. Intermolecular Forces and Solubility

The interplay of various intermolecular forces dictates the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol:

  • Van der Waals Forces (Dispersion Forces): These are weak, non-specific attractions that exist between all molecules and will be present in all solvent-solute interactions.

  • Dipole-Dipole Interactions: The polar C-Br and C-S bonds in the thiophene ring, as well as the C-O and O-H bonds in the alcohol group, create permanent dipoles, leading to dipole-dipole attractions with polar solvent molecules.

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to the compound's ability to form hydrogen bonds.[7][8][9] It can donate a hydrogen bond through the hydrogen atom and accept hydrogen bonds through the lone pairs on the oxygen atom. This is a strong intermolecular force that is crucial for solubility in protic solvents.[5][6]

The overall polarity of 2-(5-Bromothiophen-2-yl)propan-2-ol is a balance between the nonpolar hydrocarbon backbone of the propanol group and the thiophene ring, and the polar hydroxyl and bromo functional groups.

Predictive Framework for Solubility

Based on the structural analysis, a qualitative prediction of the solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in various classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneLow to ModerateThe nonpolar character of the thiophene ring and the hydrocarbon portion of the propanol group will have some affinity for nonpolar solvents. However, the highly polar hydroxyl group will limit solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the solute. The absence of hydrogen bonding donation from the solvent may limit the full solubilization potential compared to protic solvents.
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents are capable of both donating and accepting hydrogen bonds, leading to strong interactions with the hydroxyl group of the solute.[5][6][7] This is expected to be the class of solvents in which the compound is most soluble.

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model can be employed.[10][11] This model decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen parameters for a solute can be determined experimentally or through predictive software. By comparing the HSP of 2-(5-Bromothiophen-2-yl)propan-2-ol with those of various solvents, a more refined prediction of its solubility can be achieved.

cluster_solute 2-(5-Bromothiophen-2-yl)propan-2-ol cluster_solvents Organic Solvents Solute δD_solute, δP_solute, δH_solute Solvent1 Good Solvent (δD_solv1, δP_solv1, δH_solv1) Solute->Solvent1 Small Hansen Distance (High Solubility) Solvent2 Poor Solvent (δD_solv2, δP_solv2, δH_solv2) Solute->Solvent2 Large Hansen Distance (Low Solubility)

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Experimental Determination of Solubility

To obtain accurate and quantitative solubility data, experimental determination is essential. The following section provides detailed protocols for two common methods: the gravimetric method and the UV-Vis spectrophotometry method.

5.1. General Experimental Workflow

The general workflow for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

G A Equilibrate excess solute in solvent at constant temperature B Separate solid and liquid phases (Centrifugation/Filtration) A->B C Quantify solute concentration in the supernatant/filtrate B->C D Calculate Solubility (e.g., in mg/mL or mol/L) C->D

Caption: General workflow for experimental solubility determination.

5.2. Protocol 1: Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.[13]

Materials:

  • 2-(5-Bromothiophen-2-yl)propan-2-ol

  • Selected organic solvents

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Add an excess amount of 2-(5-Bromothiophen-2-yl)propan-2-ol to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

  • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely removed, reweigh the evaporation dish containing the dried solute.

  • The mass of the dissolved solute is the difference between the final and initial weights of the dish.

  • Calculate the solubility in mg/mL or mol/L.

5.3. Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is generally faster than the gravimetric method.

Materials:

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of 2-(5-Bromothiophen-2-yl)propan-2-ol in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. Determine the linear regression equation (y = mx + c).

  • Prepare and Equilibrate the Saturated Solution:

    • Follow steps 1-5 from the gravimetric method to obtain a filtered saturated solution.

  • Measure Absorbance:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculate Concentration:

    • Use the absorbance of the diluted solution and the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 2: Hypothetical Quantitative Solubility Data for 2-(5-Bromothiophen-2-yl)propan-2-ol at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

The solubility of 2-(5-Bromothiophen-2-yl)propan-2-ol in organic solvents is a critical parameter for its application in pharmaceutical and chemical research. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predictive framework based on its molecular structure, and detailed experimental protocols for its quantitative determination. The presence of a polar hydroxyl group capable of hydrogen bonding suggests a higher solubility in polar protic solvents. However, accurate quantitative data can only be obtained through rigorous experimental work as outlined in this guide. The methodologies presented herein provide a robust framework for researchers to characterize the solubility profile of this and other novel compounds, thereby facilitating their development and application.

References

  • Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. [Link]

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  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]

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  • ISCA. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

  • PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]

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  • ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link]

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Reactivity Profile of Bromo-Substituted Thiophene Alcohols: A Synthetic Chemist's Guide to Versatile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-substituted thiophene alcohols are a class of heterocyclic intermediates that offer a powerful combination of functionalities for molecular elaboration. The thiophene core is a privileged scaffold in medicinal chemistry and materials science, while the bromine atom and hydroxyl group serve as orthogonal synthetic handles for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of these building blocks, focusing on the strategic application of their unique electronic and steric properties. We will explore key transformations including palladium-catalyzed cross-coupling, metal-halogen exchange, and cyclization reactions, offering field-proven insights into experimental design, mechanism, and protocol optimization.

Introduction: The Strategic Value of Thiophene Scaffolds

The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs and advanced materials. Its incorporation can modulate pharmacokinetic properties, enhance potency, and introduce unique electronic characteristics. The strategic placement of bromine atoms and alcohol functionalities onto this scaffold creates a versatile platform for drug discovery and molecular engineering.

  • The Bromo Group: Serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Its position on the thiophene ring (α vs. β) significantly influences reactivity.

  • The Alcohol Group: Acts as a nucleophile, a directing group, or a precursor for further functionalization (e.g., oxidation to an aldehyde, conversion to an ether, or esterification). Its proximity to the bromo-substituent can be leveraged for intramolecular cyclization events.

This guide is structured to provide a logical progression from the synthesis of these key intermediates to a detailed exploration of their synthetic utility.

Synthesis of Bromo-Thiophene Alcohols

The preparation of bromo-substituted thiophene alcohols typically involves two primary strategies: the introduction of a bromine atom onto a pre-existing thiophene alcohol or the functionalization of a bromothiophene with a hydroxyl-containing side chain.

Bromination of Thiophene Alcohols

Direct bromination is a common method, with N-Bromosuccinimide (NBS) being the reagent of choice for its selectivity and milder reaction conditions compared to elemental bromine. The regioselectivity is dictated by the electronic nature of the thiophene ring and the directing effect of the alcohol-containing substituent.

  • Causality in Reagent Choice: NBS is preferred over Br₂ to minimize over-bromination and the formation of isomeric byproducts, especially when milder conditions are required to preserve the sensitive alcohol functionality. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (THF) or a chlorinated solvent at low temperatures to control the reaction rate.

Functionalization of Bromothiophenes

Alternatively, a readily available bromothiophene can be functionalized. This often involves an initial metal-halogen exchange followed by reaction with an appropriate electrophile.

  • Lithiation-Addition: Treatment of a bromothiophene with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) generates a potent thiophene nucleophile. Quenching this intermediate with an aldehyde or ketone (e.g., formaldehyde, paraformaldehyde) installs the desired alcohol functionality. The primary challenge is preventing side reactions, such as deprotonation at other sites if acidic protons are present.

Core Reactivity Profile: A World of Synthetic Opportunity

The true synthetic power of bromo-thiophene alcohols is realized in their diverse reactivity, allowing for sequential and controlled modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful tool for functionalizing the C-Br bond. The choice of catalyst, ligand, and base is critical for success and is often substrate-dependent.

The Suzuki-Miyaura reaction couples the bromothiophene with an organoboron reagent (boronic acid or ester) and is a cornerstone of biaryl synthesis.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The hydroxyl group is generally well-tolerated, though strong bases may deprotonate it.

  • Reactivity Considerations: A C-Br bond at the α-position (C2 or C5) of the thiophene ring is typically more reactive towards oxidative addition than a bond at the β-position (C3 or C4). This inherent reactivity difference can be exploited for selective couplings on poly-brominated systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
2-Bromo-5-(hydroxymethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O~70-80%
3-Bromo-2-(hydroxymethyl)thiophene4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane>85%

digraph "Suzuki_Miyaura_Catalytic_Cycle" {
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edge [fontname="Helvetica", fontcolor="#202124"];
// Nodes
Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
PdII_complex [label="Th-Pd(II)(L)n-Br", fillcolor="#EA4335"];
Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
PdII_Aryl [label="Th-Pd(II)(L)n-Ar", fillcolor="#FBBC05"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout
ThBr [label="Th-Br\n(Bromothiophene Alcohol)", shape=plaintext, fontcolor="#202124"];
ArBOH2 [label="Ar-B(OR)2\n+ Base", shape=plaintext, fontcolor="#202124"];
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// Edges
Pd0 -> OxAdd [label=""];
ThBr -> OxAdd;
OxAdd -> PdII_complex;
PdII_complex -> Transmetalation;
ArBOH2 -> Transmetalation;
Transmetalation -> PdII_Aryl;
PdII_Aryl -> RedElim;
RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
RedElim -> Product;

}

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are themselves versatile handles for further chemistry, such as click reactions or cyclizations. The reaction couples the bromothiophene with a terminal alkyne.[4][5]

  • Mechanistic Insight: The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[6] The palladium catalyst undergoes oxidative addition with the bromothiophene. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the alkynylated thiophene. Copper-free protocols have also been developed to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[5]

  • Experimental Consideration: The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it acts as a base to deprotonate the alkyne and as a solvent. The alcohol group on the thiophene is generally compatible, but protection may be considered if the substrate is particularly sensitive or if forcing conditions are required.

For applications in medicinal chemistry, the ability to form C-N bonds is critical. The Buchwald-Hartwig amination allows for the coupling of bromothiophenes with a wide variety of primary and secondary amines.

  • Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the bromothiophene to the Pd(0) catalyst. The coordinated amine is then deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product.

  • Ligand and Base Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to promote both the oxidative addition and the final reductive elimination step. The base must be strong enough to deprotonate the amine but should not promote side reactions. For substrates with sensitive functional groups like alcohols, weaker bases such as Cs₂CO₃ or K₃PO₄ are often preferred.

Metal-Halogen Exchange: Generating Thiophene Nucleophiles

Beyond palladium catalysis, the C-Br bond is a gateway to potent organometallic nucleophiles via metal-halogen exchange.

Treatment with an organolithium reagent, such as n-BuLi or sec-BuLi, at cryogenic temperatures (-78 °C) results in rapid and clean conversion of the C-Br bond to a C-Li bond.

  • Reactivity and Selectivity: This is an equilibrium process, but the formation of the more stable thienyllithium and butyl bromide drives the reaction forward. It is significantly faster than deprotonation of the thiophene ring protons.

  • The Role of the Hydroxyl Group: The acidic proton of the alcohol will be rapidly deprotonated by the organolithium reagent. Therefore, at least two equivalents of the lithiating agent are required: one to deprotonate the alcohol and a second to perform the metal-halogen exchange. Alternatively, the alcohol can be protected with a silyl group (e.g., TBDMS, TIPS) prior to lithiation.

Reaction with magnesium metal in an ethereal solvent (THF or diethyl ether) converts the bromothiophene into a Grignard reagent (Th-MgBr).

  • Formation Considerations: The formation of Grignard reagents is notoriously sensitive to water. All glassware and solvents must be rigorously dried. The acidic proton of the alcohol is incompatible with Grignard formation and will quench the reagent as it forms. Therefore, protection of the alcohol group is mandatory for this transformation.

  • Synthetic Utility: Once formed, the thienyl Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters (which add twice), epoxides, and CO₂ to form carboxylic acids.

Caption: General workflow for Grignard reagent formation and reaction.

Intramolecular Cyclization Reactions

The presence of both a nucleophile (-OH) and a latent electrophilic site (C-Br) on the same scaffold enables intramolecular cyclization strategies to build fused ring systems, which are of high interest in medicinal chemistry.

  • Mechanism: A common strategy involves converting the C-Br bond into a C-metal bond (e.g., via lithiation) and then allowing the tethered alkoxide (formed by deprotonation of the alcohol) to attack an electrophile that is subsequently introduced, or in some cases, direct cyclization can be induced. Palladium-mediated intramolecular cyclizations are also a powerful tool for this purpose.

  • Example: A 2-bromo-3-(hydroxymethyl)thiophene can be lithiated and subsequently cyclized under specific conditions to form thieno[3,2-b]furan derivatives. The viability and regiochemical outcome of such cyclizations are highly dependent on ring size, substitution, and the specific reaction conditions employed.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for key transformations. Researchers should perform their own optimization based on their specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-(hydroxymethyl)thiophene
  • Setup: To a dry Schlenk flask under an argon atmosphere, add 3-bromo-2-(hydroxymethyl)thiophene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Lithiation and Quench of 2-Bromothiophene-3-methanol
  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add the 2-bromothiophene-3-methanol (1.0 mmol, 1.0 eq) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 mmol, 2.2 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 eq) dropwise.

  • Warming: Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

Bromo-substituted thiophene alcohols are not merely intermediates; they are strategic platforms for the rapid and diverse synthesis of complex molecules. A thorough understanding of their reactivity profile—from the predictable selectivity of palladium-catalyzed reactions to the nuanced requirements of organometallic transformations—empowers researchers to design efficient and innovative synthetic routes. By leveraging the interplay between the bromo and hydroxyl functionalities, chemists can unlock a vast chemical space relevant to drug discovery and materials science.

References

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An In-depth Technical Guide to the Safe Handling of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile and Hazard Assessment

2-(5-Bromothiophen-2-yl)propan-2-ol is a halogenated heterocyclic compound containing a tertiary alcohol. Its structure suggests a profile of hazards that must be managed with informed protocols. The primary concerns stem from the bromothiophene moiety, which is structurally related to compounds with known toxicity, and the alcohol group, which can influence its physical and chemical properties.

Inferred GHS Classification

While a specific GHS classification is not universally published, an analysis of related compounds such as 2-bromothiophene, 2-acetyl-5-bromothiophene, and other substituted propan-2-ols allows for an inferred hazard profile.[1][2][3] Researchers should handle this compound, at a minimum, as possessing the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

This table is based on an assessment of structurally similar compounds and represents a precautionary classification. The toxicological properties of 2-(5-Bromothiophen-2-yl)propan-2-ol itself have not been fully investigated.[6]

GHS Hazard Pictograms

The inferred classification necessitates the use of the following GHS pictograms, which should be clearly displayed on all containers.

Caption: Inferred GHS Pictogram for the compound.

Physicochemical Properties and Reactivity

Understanding the physical properties is critical for designing safe experiments and for emergency planning.

PropertyValueSource/Comment
Molecular Formula C₇H₇BrOS(From structure)[7]
Molecular Weight 219.10 g/mol (From structure)[7]
Appearance White to yellow/orange powder or crystalline solid.(Based on similar compounds like 3-Acetyl-2,5-dichlorothiophene)
Melting Point Not available.Must be determined experimentally.
Boiling Point Not available.Must be determined experimentally.
Solubility Likely soluble in organic solvents. Water solubility is expected to be low.(Inference from tertiary alcohol structure)
Chemical Reactivity and Stability
  • Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, well-ventilated).[6]

  • Incompatibilities: As a prudent measure, avoid contact with:

    • Strong Oxidizing Agents: The thiophene ring is electron-rich and can react vigorously with strong oxidizers.[6][8]

    • Strong Acids: Tertiary alcohols can undergo acid-catalyzed dehydration or rearrangement.

    • Strong Bases: May deprotonate the alcohol group, although this is less of a hazard than reactions with oxidizers or acids.[6][8]

  • Hazardous Decomposition Products: During a fire, thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[6][9]

Toxicological Profile and Routes of Exposure

Detailed toxicological studies on this specific molecule are not publicly available.[10] The following assessment is based on its structural components.

  • Bromothiophene Moiety: Thiophene derivatives can be metabolized by cytochrome P450 enzymes into reactive intermediates, which may contribute to toxicity.[10] Some brominated thiophenes are known to be highly toxic upon skin absorption and harmful if ingested or inhaled.[1][2] The oral LD50 for the related compound 2-bromothiophene in rats is reported as 200-250 mg/kg, indicating significant toxicity.[1][2]

  • Tertiary Alcohol Group: While tertiary alcohols like isopropanol are generally less acutely toxic than primary alcohols, they can still cause irritation and central nervous system depression.[11][12]

Primary Routes of Exposure & Potential Effects

Routes_of_Exposure cluster_exposure Routes of Exposure cluster_effects Potential Target Organ Effects Inhalation Inhalation Respiratory_Tract Respiratory Tract (Irritation) Inhalation->Respiratory_Tract CNS Central Nervous System (Drowsiness, Dizziness) Inhalation->CNS Ingestion Ingestion GI_Tract Gastrointestinal Tract (Nausea, Vomiting) Ingestion->GI_Tract Ingestion->CNS Skin_Contact Skin_Contact Skin Skin (Irritation, Redness) Skin_Contact->Skin Eye_Contact Eye_Contact Eyes Eyes (Serious Irritation) Eye_Contact->Eyes

Caption: Primary exposure routes and potential health effects.

Protocols for Safe Handling and Exposure Control

Adherence to strict protocols is non-negotiable. These procedures are designed as a self-validating system to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14] The sash should be kept as low as possible.[15]

  • Ventilation: The laboratory must have adequate general ventilation. Ensure that eyewash stations and safety showers are unobstructed and within a 10-second travel distance.[8][13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

  • Eye Protection: Wear chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[13] A full-face shield should be worn over goggles if there is a significant risk of splashing.[15]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[10][16] Given that solvents like ethanol can permeate nitrile gloves, it is critical to change gloves immediately if contamination occurs.[14] Never wear contaminated gloves outside the immediate work area.[15]

  • Body Protection: A chemical-resistant lab coat or apron must be worn.[13] Long pants and closed-toe shoes are required in the laboratory at all times.[14]

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (goggles, gloves, lab coat). Confirm the chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a spatula, the stock container, and the destination flask inside the hood.

  • Dispensing: Carefully open the stock container. Using the spatula, transfer the desired amount of 2-(5-Bromothiophen-2-yl)propan-2-ol to the weigh boat. Close the stock container immediately.

  • Transfer: Carefully transfer the weighed solid into the destination flask.

  • Solubilization: Add the desired solvent to the flask. Swirl gently or use a magnetic stirrer to dissolve the compound. Keep the flask capped or covered with paraffin film.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the fume hood.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact and dispose of them. Wash hands thoroughly with soap and water.[17]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][18]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention immediately.[18]

Spill Management and Waste Disposal

Small-Scale Laboratory Spill Response

This workflow outlines the critical decision points and actions for a spill of less than 100 mL.

Spill_Response_Workflow cluster_workflow Small-Scale Spill Response Workflow Start Spill Discovered Assess Assess Situation (Size < 100mL, No Fire) Start->Assess Alert Alert Personnel in Immediate Area Assess->Alert Yes Evacuate_Call_EH_S Evacuate Area Call Emergency Services / EH&S Assess->Evacuate_Call_EH_S No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Collect Contaminated Material into a Sealable Container Using Non-Sparking Tools Contain->Collect Clean Decontaminate Spill Area with Soap and Water Collect->Clean Dispose Label and Seal Waste Container. Place in Hazardous Waste Accumulation Area. Clean->Dispose Report Report Incident to Lab Supervisor Dispose->Report

Caption: Workflow for responding to a minor laboratory spill.

Waste Disposal

All waste containing 2-(5-Bromothiophen-2-yl)propan-2-ol, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste.[18] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[14]

References

  • Haz-Map. (n.d.). 2-Bromothiophene - Hazardous Agents. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • LabManager. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025, September 19). 2-(5-Bromothiophen-2-yl)propanal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)propan-2-ol: Synthesis, Sourcing of Precursors, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(5-bromothiophen-2-yl)propan-2-ol, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. As this is a niche research chemical, this document focuses on its synthesis from commercially available precursors, discusses its potential applications based on the well-documented bioactivity of the thiophene scaffold, and provides a practical guide to sourcing the necessary starting materials.

Introduction and Physicochemical Properties

2-(5-Bromothiophen-2-yl)propan-2-ol is a tertiary alcohol containing a brominated thiophene ring. The thiophene nucleus is a privileged pharmacophore in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The bromine atom and the isopropanol group on the thiophene ring offer multiple points for further chemical modification, making this compound a valuable building block for creating libraries of novel molecules for drug screening and development.

While a specific CAS number for 2-(5-Bromothiophen-2-yl)propan-2-ol is not readily found in major chemical databases, its precursor, 2-acetyl-5-bromothiophene, is well-documented with CAS Number 5370-25-2.[2][3][4]

Table 1: Physicochemical Properties of 2-(5-Bromothiophen-2-yl)propan-2-ol and its Key Precursor

Property2-(5-Bromothiophen-2-yl)propan-2-ol (Predicted)2-Acetyl-5-bromothiophene (Precursor)
CAS Number Not Available5370-25-2[2][3][4]
Molecular Formula C₇H₉BrOSC₆H₅BrOS[2][3]
Molecular Weight 221.11 g/mol 205.07 g/mol [2][3]
Appearance Predicted: White to off-white solid or a viscous oilYellow solid[5]
Melting Point Not Available91-98 °C[5]
Boiling Point Not Available103 °C at 4 mmHg[5]
Solubility Predicted: Soluble in organic solvents like ether, THF, and chlorinated solvents.Soluble in organic solvents.
Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol

The most direct and industrially scalable method for the synthesis of 2-(5-bromothiophen-2-yl)propan-2-ol is via the Grignard reaction, utilizing the commercially available precursor, 2-acetyl-5-bromothiophene. This reaction involves the nucleophilic addition of a methylmagnesium halide to the ketone group of the starting material.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 2-Acetyl-5-bromothiophene (CAS: 5370-25-2) reagent 1. Methylmagnesium Bromide (CH₃MgBr) in dry Diethyl Ether or THF 2. Inert Atmosphere (N₂ or Ar) start->reagent Grignard Reaction workup Aqueous NH₄Cl solution (Quench) followed by organic extraction reagent->workup Reaction Completion product 2-(5-Bromothiophen-2-yl)propan-2-ol workup->product Purification

Caption: Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol via Grignard Reaction.

Experimental Protocol:

  • Materials:

    • 2-Acetyl-5-bromothiophene

    • Magnesium turnings

    • Methyl iodide or methyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF is added dropwise via a dropping funnel. The reaction is initiated with gentle heating or the addition of a small iodine crystal. Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

    • Reaction with Ketone: The prepared Grignard reagent is cooled in an ice bath. A solution of 2-acetyl-5-bromothiophene in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

    • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification: The crude 2-(5-bromothiophen-2-yl)propan-2-ol can be purified by column chromatography on silica gel or by recrystallization.

Expert Rationale: The use of anhydrous solvents and an inert atmosphere is critical for the success of the Grignard reaction to prevent the highly reactive Grignard reagent from being quenched by water or atmospheric oxygen.[6] The slow, controlled addition of reagents is necessary to manage the exothermic nature of the reaction. Quenching with a weak acid like ammonium chloride protonates the alkoxide intermediate to form the desired alcohol while minimizing side reactions.

Suppliers and Pricing of the Key Precursor

As 2-(5-bromothiophen-2-yl)propan-2-ol is not a standard catalog item, researchers and drug development professionals will need to either synthesize it in-house, as described above, or request a custom synthesis from a specialized supplier. The most practical approach is to procure the key precursor, 2-acetyl-5-bromothiophene.

Table 2: Representative Suppliers and Pricing for 2-Acetyl-5-bromothiophene (CAS 5370-25-2)

SupplierPurityRepresentative Pricing (USD)Notes
Sigma-Aldrich ≥97%Pricing available upon login/request.A major global supplier with extensive documentation.
Santa Cruz Biotechnology N/APricing available upon request.Offers this compound for biochemical and proteomics research.[2]
Chem-Impex ≥98% (HPLC)5g: $18.53, 25g: $35.35, 100g: $105.36Provides various pack sizes for research and development.[5]
BLD Pharmatech N/APricing available upon inquiry.A leading manufacturer and supplier of research chemicals.[7]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain a direct quote from the suppliers.

Applications in Research and Drug Development

The thiophene ring is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications. The title compound, 2-(5-bromothiophen-2-yl)propan-2-ol, serves as an excellent starting point for the synthesis of more complex molecules with potential biological activity.

  • Anticancer Agents: Many thiophene-containing compounds have demonstrated potent anticancer activity.[8] They can be designed to inhibit various signaling pathways involved in cancer progression. The bromine atom on the thiophene ring of 2-(5-bromothiophen-2-yl)propan-2-ol can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce other functional groups and build molecular complexity.

  • Antimicrobial and Antifungal Agents: The benzimidazole pharmacophore, when combined with a thiophene moiety, has shown significant antimicrobial and antifungal activity.[9] 2-(5-Bromothiophen-2-yl)propan-2-ol can be used as an intermediate to synthesize novel benzimidazole-thiophene hybrids.

  • Anti-inflammatory and Analgesic Drugs: Thiophene derivatives are also known for their anti-inflammatory and analgesic properties. The structural features of 2-(5-bromothiophen-2-yl)propan-2-ol can be modified to develop new non-steroidal anti-inflammatory drugs (NSAIDs).

Medicinal_Chemistry_Applications start 2-(5-Bromothiophen-2-yl)propan-2-ol (Building Block) app1 Anticancer Drug Candidates start->app1 Suzuki/Stille Coupling app2 Antimicrobial & Antifungal Agents start->app2 Heterocycle Synthesis app3 Anti-inflammatory Compounds start->app3 Functional Group Interconversion app4 Materials Science (e.g., Organic Electronics) start->app4 Polymerization

Caption: Potential applications of 2-(5-Bromothiophen-2-yl)propan-2-ol in medicinal chemistry.

Safety and Handling

As a brominated organic compound, 2-(5-bromothiophen-2-yl)propan-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, general guidelines for similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

The synthesis protocol involves a Grignard reaction, which requires stringent safety measures due to the use of highly flammable solvents and pyrophoric reagents.

Conclusion

2-(5-Bromothiophen-2-yl)propan-2-ol is a valuable, albeit not readily commercially available, building block for research and development in the pharmaceutical and material science sectors. This guide provides a robust and scientifically sound protocol for its synthesis from the commercially available precursor, 2-acetyl-5-bromothiophene, along with a practical guide to sourcing this key starting material. The diverse and potent biological activities of thiophene derivatives underscore the potential of 2-(5-bromothiophen-2-yl)propan-2-ol as a scaffold for the discovery of novel therapeutic agents.

References

  • Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. ([Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. ([Link])

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. ([Link])

  • Doltade Sonal N. Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. 2025;10(2):871-875. ([Link])

  • 2-(5-Bromothiophen-2-yl)propanal | CAS#:1216085-06-1. Chemsrc. ([Link])

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. ([Link])

  • Shetty Nitinkumar, D'Souza Janice, Gaonkar Santosh. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. ([Link])

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. ISCA. ([Link])

  • How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. ResearchGate. ([Link])

  • Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. ([Link])

  • 2-(5-Bromopyridin-2-yl)propan-2-ol. BuyersGuideChem. ([Link])

  • 2-Acetyl-5-bromothiophene. PubChem. ([Link])

  • 2-Acetyl-5-bromothiophene. NIST WebBook. ([Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. ([Link])

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. ([Link])

  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. ([Link])

  • 2,5-Bis(5-bromo-2-thienyl)thiophene. PMC. ([Link])

  • Biological Activities of Thiophenes. Encyclopedia MDPI. ([Link])

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. PMC. ([Link])

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Literature reviews on 5-bromothiophene derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 5-Bromothiophene Derivatives in Modern Drug Discovery: Synthesis, Biological Activity, and Future Outlook

Executive Summary

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and synthetic versatility make it a cornerstone for developing novel drugs.[1] Among its many derivatives, 5-bromothiophene compounds have emerged as exceptionally valuable building blocks. The strategic placement of the bromine atom at the 5-position serves as a versatile chemical handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient synthesis of vast libraries of derivatives with diverse functionalities. This guide provides a comprehensive technical overview of the role of 5-bromothiophene derivatives in drug discovery, synthesizing key literature to explain their synthesis, exploring the broad spectrum of their biological activities—from antibacterial to anticancer—and elucidating critical structure-activity relationships. Detailed experimental protocols and workflow diagrams are provided to offer researchers both theoretical grounding and practical, field-proven insights.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, with thiophenes—five-membered aromatic rings containing a sulfur atom—being particularly prominent.[2] The thiophene nucleus is isosteric to a benzene ring but possesses distinct electronic properties and a more compact size, which can enhance receptor binding and improve pharmacokinetic profiles.[1] This has led to the successful development of thiophene-containing drugs across a wide range of therapeutic areas. The introduction of a bromine atom at the 5-position creates a key intermediate, 5-bromothiophene, which is not merely an incremental modification but a strategic gateway to profound molecular diversity.[3]

The Strategic Importance of the 5-Bromo Substituent

The utility of 5-bromothiophene derivatives in drug discovery is fundamentally linked to the chemical reactivity of the carbon-bromine bond. This bond is readily activated by transition metal catalysts, particularly palladium, making it an ideal substrate for cross-coupling reactions.

Causality of Experimental Choice: The Suzuki-Miyaura cross-coupling reaction is overwhelmingly favored for modifying the 5-bromothiophene scaffold for several key reasons:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups elsewhere in the molecule.

  • High Functional Group Tolerance: A wide variety of functional groups on both the thiophene and the coupling partner (the boronic acid) are tolerated.

  • Commercial Availability: A vast and diverse array of aryl and heteroaryl boronic acids are commercially available, allowing for rapid library synthesis.

  • Non-Toxic Byproducts: The boron-containing byproducts are generally non-toxic and easily removed, simplifying product purification.[4]

This strategic use of the 5-bromo position as a reactive handle allows medicinal chemists to systematically explore the chemical space around the thiophene core, a process crucial for optimizing potency and selectivity.

Suzuki_Coupling cluster_catalyst Catalytic Cycle Bromothiophene 5-Bromothiophene Derivative (R-Th-Br) Catalyst Pd(0) Catalyst e.g., Pd(PPh3)4 Bromothiophene->Catalyst Oxidative Addition BoronicAcid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) Base Base e.g., K3PO4 BoronicAcid->Base Activation Product 5-Arylthiophene Product (R-Th-Ar) Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation

General scheme of a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathways to Bioactive Derivatives

The journey from simple starting materials to complex, biologically active molecules hinges on robust and reproducible synthetic protocols. The most common pathway involves creating a core intermediate, such as 5-bromothiophene-2-carboxylic acid, and then diversifying it.

Synthesis of the Core Intermediate: 5-Bromothiophene-2-carboxylic acid

This versatile building block is typically synthesized via electrophilic aromatic substitution. The thiophene ring is electron-rich, making it susceptible to electrophilic attack.[5] Bromination preferentially occurs at the 5-position, which is para to the deactivating carboxylic acid group but is the position of highest electron density due to activation by the sulfur atom.[5]

(A detailed, step-by-step protocol for this synthesis is provided in Section 6.1.)

Diversification via Palladium-Catalyzed Cross-Coupling

With the 5-bromothiophene core in hand, Suzuki coupling is employed to introduce a wide range of aryl groups. The carboxylic acid is often first converted to an ester to prevent interference with the basic conditions of the coupling reaction.[4] This two-step process of esterification followed by coupling is a highly effective strategy for building molecular libraries.

(A detailed, step-by-step protocol for a representative Suzuki coupling is provided in Section 6.2.)

Synthesis_Workflow cluster_library Library of Bioactive Derivatives Start 5-Bromothiophene- 2-carboxylic Acid Esterification Esterification (e.g., with Amyl Alcohol, DCC, DMAP) Start->Esterification Intermediate Ester Intermediate (e.g., Pentyl 5-bromothiophene-2-carboxylate) Esterification->Intermediate Coupling Suzuki Cross-Coupling (Arylboronic Acids, Pd(PPh3)4, Base) Intermediate->Coupling Product1 Derivative 1 (Aryl 1) Coupling->Product1 Product2 Derivative 2 (Aryl 2) Coupling->Product2 ProductN Derivative n (Aryl n) Coupling->ProductN

Workflow for generating a library of 5-arylthiophene derivatives.

A Spectrum of Biological Activities: A Review of Key Therapeutic Areas

The synthetic versatility of 5-bromothiophene derivatives has enabled their exploration across numerous disease areas, revealing a wide spectrum of biological activities.

Antibacterial Agents

Thiophene-based compounds have shown significant promise as antibacterial agents.[2] A series of 2-ethylhexyl 5-arylthiophene-2-carboxylates, synthesized from a 5-bromothiophene precursor, were tested against extensively drug-resistant (XDR) Salmonella Typhi. One derivative, in particular, showed outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL, comparing favorably to ciprofloxacin and ceftriaxone.[2] Another study highlighted the potent activity of a thiophene derivative against Staphylococcus aureus.[6]

Compound ClassTarget OrganismKey Result (MIC)Reference
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateXDR Salmonella Typhi3.125 mg/mL[2]
2-Bromo-5-(2-(methylthio)phenyl)thiopheneStaphylococcus aureusPotent Activity[6]
Spasmolytic Agents

Several studies have investigated 5-arylthiophene derivatives as smooth muscle relaxants.[4][7] These compounds were synthesized via Suzuki coupling of esterified 5-bromothiophene-2-carboxylic acid and evaluated for their ability to relax K+-induced contractions in isolated rat duodenum.[4][7] This assay is a standard method for identifying potential spasmolytic agents, as high potassium concentrations induce muscle contraction by depolarizing the cell membrane and opening voltage-gated calcium channels. A compound's ability to reverse this effect indicates it may act as a calcium channel blocker.

Compound IDDescriptionSpasmolytic Activity (EC50)Reference
10d phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate1.26 µM[8][9]
5c pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate1.39 µM[7]
10b phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate2.13 µM[4][7]
Anticancer Agents

The thiophene scaffold is present in many anticancer agents, often acting as a kinase inhibitor.[1] Derivatives of 5-bromothiophene have demonstrated selective cytotoxicity against various cancer cell lines. One study of 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) found it was selectively cytotoxic to LnCap, HepG2, and Caco-2 cancer cells while being less harmful to the non-cancerous HEK293 cell line.[6] The mechanism of action was linked to the induction of apoptosis, as evidenced by increased expression of caspases and Bax, and decreased expression of the anti-apoptotic protein Bcl-2.[6]

CompoundCell LineCytotoxicity (EC50)Reference
BMPTCaco-2 (Colon)108.66 µM[6]
BMPTLnCap (Prostate)138.57 µM[6]
BMPTHepG2 (Liver)185.93 µM[6]
Anti-inflammatory and Antirheumatic Agents

Derivatives of 5-phenylthiophene have been investigated as potential treatments for rheumatoid arthritis.[10] Starting from a lead compound identified as a metabolite of the drug esonarimod, researchers synthesized a series of derivatives and evaluated their ability to suppress adjuvant-induced arthritis (AIA) in rats, a common animal model for the disease. The structure-activity relationship studies indicated that specific substitutions, such as a bromo or chloro group on the phenyl ring, led to compounds that suppressed arthritis more potently than the parent drug.[10]

Structure-Activity Relationship (SAR) Insights

The extensive libraries generated from 5-bromothiophene precursors have provided clear insights into the relationship between chemical structure and biological activity.

  • Aryl Substituents are Critical: For spasmolytic activity, the nature and position of substituents on the 5-aryl ring are paramount. For example, the presence of one or two chlorine atoms on the phenyl ring (as in compounds 10d and 5c ) resulted in the highest potency.[7][8]

  • Ester Group Influences Potency: The type of alcohol used for esterification also modulates activity. Comparing pentyl esters to phenethyl esters revealed that different aryl substitutions were optimal for each ester series, highlighting a synergistic relationship between the two parts of the molecule.[4]

  • Electronic Effects Matter: In studies on antioxidant activity, it was noted that both electron-donating and electron-withdrawing groups on the coupled aryl ring could lead to significant activity, suggesting that the overall electronic profile and molecular shape are key determinants.[11]

Key structure-activity relationship findings.

Experimental Protocols in Detail

To ensure scientific integrity and reproducibility, the following protocols are described based on established literature.

Protocol 6.1: Synthesis of 5-Bromothiophene-2-carboxylic Acid[5]
  • Rationale: This protocol uses direct electrophilic bromination, a robust and straightforward method for synthesizing the key intermediate. Glacial acetic acid serves as both a solvent and a mild catalyst.[5]

  • Materials:

    • Thiophene-2-carboxylic acid

    • Elemental bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Glacial acetic acid

    • Cold deionized water

    • Ethanol-water mixture (for recrystallization)

  • Procedure:

    • Dissolve a known quantity of thiophene-2-carboxylic acid in glacial acetic acid in a stirred reaction vessel.

    • Separately, prepare a solution of the brominating agent (e.g., Br₂) in glacial acetic acid.

    • Slowly add the bromine solution dropwise to the stirred thiophene solution at room temperature. The reaction is exothermic; monitor the temperature and use a cooling bath if necessary.

    • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 5-bromothiophene-2-carboxylic acid.[5]

    • Dry the purified product under vacuum.

Protocol 6.2: General Procedure for Suzuki Cross-Coupling[4]
  • Rationale: This protocol describes the palladium-catalyzed coupling of an esterified 5-bromothiophene with an arylboronic acid. The use of a Pd(PPh₃)₄ catalyst, a phosphate base, and a dioxane/water solvent system is a well-established and high-yielding method.[4][7]

  • Materials:

    • Pentyl 5-bromothiophene-2-carboxylate (or other ester)

    • Arylboronic acid (1.0 equivalent)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.1 equivalents)

    • 1,4-dioxane and water (4:1 or similar ratio)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction flask, add the pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, potassium phosphate, and the Pd(PPh₃)₄ catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system (1,4-dioxane and water).

    • Heat the reaction mixture to 90 °C and reflux with stirring for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica gel.

Protocol 6.3: Evaluation of Spasmolytic Activity (K⁺-Induced Contractions)[4][9]
  • Rationale: This ex vivo assay provides a reliable measure of a compound's ability to relax smooth muscle, a key indicator of spasmolytic or vasodilatory potential. It directly tests the compound's ability to counteract a strong, sustained contraction induced by a known mechanism (membrane depolarization).

  • Materials:

    • Isolated rat duodenum tissue

    • Tyrode's solution (physiological salt solution)

    • High potassium (80 mM K⁺) solution

    • Test compounds dissolved in a suitable vehicle (e.g., DMSO)

    • Isotonic transducer and data acquisition system

  • Procedure:

    • Prepare segments of isolated rat duodenum and mount them in an organ bath containing Tyrode's solution, maintained at 37 °C and aerated with carbogen (95% O₂, 5% CO₂).

    • Allow the tissue to equilibrate under a resting tension for at least 30 minutes.

    • Induce a sustained contraction by replacing the normal Tyrode's solution with the high K⁺ solution.

    • Once the contraction reaches a stable plateau, add the test compound to the bath in a cumulative, dose-dependent manner.

    • Record the relaxation response as a percentage of the pre-induced contraction.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) from the resulting dose-response curve.[7]

Conclusion and Future Directions

5-Bromothiophene derivatives have unequivocally demonstrated their value as a versatile and powerful platform in drug discovery. The strategic C-Br bond serves as a reliable anchor point for synthetic diversification, enabling the rapid exploration of structure-activity relationships. This has led to the identification of potent lead compounds in antibacterial, spasmolytic, anticancer, and anti-inflammatory research.

The future of this chemical class remains bright. Future efforts should focus on:

  • Exploring Novel Coupling Partners: Moving beyond simple arylboronic acids to include more complex heterocyclic and aliphatic partners could unlock novel biological activities.

  • Multi-Target Ligands: The thiophene scaffold is well-suited for designing ligands that can interact with multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

  • Pharmacokinetic Optimization: While many potent compounds have been identified, future work must focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate in vitro potency into in vivo efficacy.

  • Expanding Therapeutic Targets: The application of 5-bromothiophene libraries to less-explored biological targets could yield first-in-class therapeutics for a new range of diseases.

By continuing to leverage the synthetic tractability and proven biological relevance of the 5-bromothiophene scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchG
  • Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity - ResearchG
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...
  • Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles - Semantic Scholar.
  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties | Scilit.
  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene - TÜBİTAK Academic Journals.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - MDPI.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC.
  • 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name - Benchchem.
  • 5-bromo Derivative Research Articles - Page 1 | R Discovery.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • The Versatile Thiophene Scaffold: A Comparative Guide to its Structure-Activity Rel

Sources

A Technical Guide to the Chemical and Functional Divergence of 2-Acetyl-5-bromothiophene and its Alcohol Derivative, 1-(5-bromothiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between 2-acetyl-5-bromothiophene and its secondary alcohol derivative, 1-(5-bromothiophen-2-yl)ethanol. The conversion of the acetyl group to a hydroxyl functional group represents a pivotal transformation in synthetic chemistry, fundamentally altering the molecule's stereochemistry, reactivity, spectroscopic signature, and potential applications. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, elucidating the causality behind experimental choices and highlighting the divergent synthetic pathways these two valuable building blocks enable. We will explore their distinct physicochemical properties, provide detailed spectroscopic characterization, outline a validated protocol for the selective reduction of the ketone, and discuss the strategic implications of this transformation in the synthesis of complex molecular architectures for medicinal chemistry and materials science.

Introduction: From Planar Ketone to Chiral Alcohol

Thiophene-based heterocyclic compounds are privileged scaffolds in modern chemistry, prized for their versatile reactivity and presence in numerous pharmaceuticals and electronic materials.[1] Among the vast array of thiophene derivatives, 2-acetyl-5-bromothiophene serves as a particularly useful and versatile starting material.[2] Its structure features three key reactive sites: the electron-rich thiophene ring, the electrophilic carbonyl carbon of the acetyl group, and the bromine atom, which is amenable to a wide range of cross-coupling reactions.

The selective reduction of the acetyl group to a secondary alcohol, yielding 1-(5-bromothiophen-2-yl)ethanol, is a seemingly simple yet profound transformation. This reaction converts a planar, achiral ketone into a chiral secondary alcohol, introducing a stereocenter that is often critical for conferring specific biological activity in drug candidates. This guide will dissect the core differences that arise from this single functional group modification, providing the technical insights necessary to strategically leverage either the ketone or the alcohol in complex synthetic campaigns.

Comparative Physicochemical and Structural Properties

The change from a carbonyl (C=O) to a hydroxyl (-OH) group directly impacts the molecule's physical properties. The introduction of the hydroxyl group allows for hydrogen bonding, which typically leads to a higher boiling point and increased polarity compared to the parent ketone.

Property2-Acetyl-5-bromothiophene1-(5-bromothiophen-2-yl)ethanol
Structure


CAS Number 5370-25-2[3]33979-44-3
Molecular Formula C₆H₅BrOS[3]C₆H₇BrOS
Molecular Weight 205.07 g/mol [3]207.09 g/mol
Appearance Yellow to brown solid[2]Colorless to yellow oil/solid
Melting Point 94-96 °CNot well-established; varies
Boiling Point 103 °C at 4 mmHgNot well-established; expected to be higher
Key Feature Prochiral ketoneChiral secondary alcohol

The most significant structural divergence is the creation of a chiral center at the carbon bearing the hydroxyl group in 1-(5-bromothiophen-2-yl)ethanol. This opens the door to asymmetric synthesis and the separation of enantiomers, which can have vastly different pharmacological and toxicological profiles.

Spectroscopic Fingerprints: A Definitive Comparison

Spectroscopic analysis provides an unambiguous method for distinguishing between the ketone and its alcohol derivative. The transformation of the functional group results in predictable and distinct changes in ¹H NMR, ¹³C NMR, and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The reduction of the acetyl group introduces a new proton (H-1) and alters the multiplicity of the adjacent methyl protons.

Proton Assignment2-Acetyl-5-bromothiophene (Ketone)1-(5-bromothiophen-2-yl)ethanol (Alcohol)Rationale for Change
-CH₃ ~2.48 ppm (singlet, 3H)[4]~1.56 ppm (doublet, 3H)[5]Coupling to the newly formed adjacent methine proton (H-1) splits the signal into a doublet.
Thiophene H-3 ~7.40 ppm (doublet, 1H)[4]~6.8-7.0 ppm (doublet, 1H)The electron-donating nature of the alcohol group relative to the ketone causes a slight upfield shift.
Thiophene H-4 ~7.08 ppm (doublet, 1H)[4]~6.7-6.9 ppm (doublet, 1H)Similar upfield shift due to reduced electron-withdrawing character of the side chain.
-CH(OH)- N/A~4.8-5.0 ppm (quartet, 1H)[5]New signal appears, split into a quartet by the three adjacent methyl protons.
-OH N/AVariable, broad singlet, 1HAppears as a broad, exchangeable proton signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The most dramatic change in the ¹³C NMR spectrum is the significant upfield shift of the carbon atom of the reduced functional group.

Carbon Assignment2-Acetyl-5-bromothiophene (Ketone)1-(5-bromothiophen-2-yl)ethanol (Alcohol)Rationale for Change
C=O / C-OH ~190 ppm~65-75 ppmThe highly deshielded carbonyl carbon is converted to a more shielded carbinol carbon.
-CH₃ ~26 ppm~25 ppmMinimal change.
Thiophene Carbons ~128-145 ppm~122-150 ppmShifts in aromatic carbons are less pronounced but reflect the change in the electronic nature of the substituent.
Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and definitive method to confirm the conversion, primarily by observing the disappearance of the carbonyl stretch and the appearance of the hydroxyl stretch.

Functional Group2-Acetyl-5-bromothiophene (Ketone)1-(5-bromothiophen-2-yl)ethanol (Alcohol)Rationale for Change
C=O Stretch Strong, sharp peak at ~1665 cm⁻¹[6]AbsentThe carbonyl bond is no longer present.
O-H Stretch AbsentBroad, strong peak at ~3200-3600 cm⁻¹Appearance of the characteristic hydroxyl group stretch, broadened by hydrogen bonding.
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹Largely unaffected.

Synthetic Transformation: The Ketone to Alcohol Reduction

The reduction of 2-acetyl-5-bromothiophene is most commonly and efficiently achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). This reagent is favored for its chemoselectivity; it readily reduces ketones and aldehydes while typically leaving other functional groups like esters, amides, and aromatic rings untouched under standard conditions. This selectivity is crucial for preserving the integrity of the thiophene ring and the carbon-bromine bond.

Mechanism of Hydride Reduction

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final secondary alcohol.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 2-Acetyl-5-bromothiophene intermediate Alkoxide Intermediate ketone->intermediate 1. NaBH₄ nabh4 NaBH₄ h_source H⁻ (from BH₄⁻) carbonyl_C δ+ carbonyl_O δ- alcohol 1-(5-bromothiophen-2-yl)ethanol intermediate->alcohol 2. H₂O or H₃O⁺ workup H₃O⁺ (Workup)

Caption: Mechanism of NaBH₄ reduction of a ketone.

Field-Proven Experimental Protocol

Objective: To synthesize 1-(5-bromothiophen-2-yl)ethanol via the sodium borohydride reduction of 2-acetyl-5-bromothiophene.

Materials:

  • 2-Acetyl-5-bromothiophene (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH) or Ethanol (EtOH) (approx. 10 mL per gram of ketone)

  • Deionized water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Causality: This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Self-Validation: Adding the NaBH₄ slowly prevents a rapid, uncontrolled evolution of hydrogen gas and allows for effective heat dissipation.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄. Causality: The mild acidic nature of NH₄Cl safely neutralizes the unreacted hydride and hydrolyzes borate esters without promoting side reactions.

  • Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(5-bromothiophen-2-yl)ethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Divergent Reactivity and Strategic Applications

The true value of these two molecules becomes apparent when considering their divergent synthetic potential. The functional group dictates the subsequent chemical transformations that are possible, guiding the overall synthetic strategy.

G ketone 2-Acetyl-5-bromothiophene (Electrophilic Carbonyl) alcohol 1-(5-bromothiophen-2-yl)ethanol (Nucleophilic/Protic OH, Chiral Center) ketone->alcohol Reduction (NaBH₄) chalcone Chalcones ketone->chalcone Claisen-Schmidt wittig Olefins (Wittig) ketone->wittig reductive_amination Amines ketone->reductive_amination Na(CN)BH₃, R₂NH alpha_halo α-Haloketones ketone->alpha_halo Br₂/HBr ester Esters (Acylation) alcohol->ester ether Ethers (Williamson) alcohol->ether oxidation Oxidation (back to ketone) alcohol->oxidation PCC, DMP substitution Nucleophilic Substitution (e.g., -N₃, -CN) alcohol->substitution Mitsunobu, etc.

Caption: Divergent synthetic pathways from the ketone and alcohol.

Applications of 2-Acetyl-5-bromothiophene (The Ketone)

As an electrophilic building block, the ketone is an ideal precursor for reactions involving nucleophilic attack at the carbonyl carbon or condensation reactions involving the α-methyl protons.

  • Heterocycle Synthesis: It is a common starting material for synthesizing chalcones via Claisen-Schmidt condensation with various aldehydes.[7] These chalcone intermediates are scaffolds for a multitude of pharmacologically active heterocycles like pyrimidines and pyrazolines.

  • Carbon-Carbon Bond Formation: The carbonyl group can undergo Wittig-type reactions to form alkenes or Grignard additions to create tertiary alcohols.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a handle for Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups to the thiophene ring. This is often performed before modification of the acetyl group.

Applications of 1-(5-bromothiophen-2-yl)ethanol (The Alcohol)

The introduction of the hydroxyl group and a chiral center dramatically shifts the synthetic utility towards functional group interconversion and stereoselective synthesis.

  • Chiral Building Block: As a racemic mixture, it can be resolved into single enantiomers through enzymatic resolution or chiral chromatography. These enantiomerically pure alcohols are invaluable for constructing chiral drugs where stereochemistry dictates efficacy.

  • Pro-drug and Ester Synthesis: The hydroxyl group can be readily acylated to form esters. This is a common strategy in drug development to improve properties like lipophilicity, membrane permeability, or to design esterase-activated pro-drugs.

  • Nucleophilic Substitution: The alcohol can be activated (e.g., by conversion to a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles to introduce functionalities like azides, nitriles, or thiols, which are difficult to introduce otherwise.

Safety and Handling

Both compounds are classified as hazardous and require appropriate handling procedures.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statement2-Acetyl-5-bromothiophene1-(5-bromothiophen-2-yl)ethanol
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[3]Data not fully available, but presumed to be harmful.
Skin Irritation Causes skin irritation (H315)[3]Likely to cause skin irritation.
Eye Irritation Causes serious eye irritation (H319)[3]Likely to cause serious eye irritation.

Note: A full Safety Data Sheet (SDS) should always be consulted before handling these chemicals.

Conclusion

The transformation of 2-acetyl-5-bromothiophene to 1-(5-bromothiophen-2-yl)ethanol is a cornerstone reaction that fundamentally alters the chemical and strategic value of the thiophene scaffold. This guide has demonstrated that the two compounds are not merely related but are distinct building blocks with divergent paths of reactivity. The ketone is an electrophilic hub, ideal for condensation and addition reactions, while the alcohol is a chiral synthon, opening avenues in stereoselective synthesis and functional group interconversion. A thorough understanding of their unique spectroscopic signatures, reactivity profiles, and the robust protocol for their interconversion empowers chemists to make informed, causality-driven decisions in the design and execution of synthetic routes for novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79335, 2-Acetyl-5-bromothiophene. PubChem. [Link]

  • Chem-Impex International (n.d.). 2-Acetyl-5-bromothiophene. Chem-Impex. [Link]

  • Google Patents (2013). CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Manasagangotri, P. et al. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Journal of Molecular Structure. [Link]

  • ResearchGate (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

  • Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A. [Link]

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Methodological & Application

Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol from 2-acetylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Two-Step Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol from 2-Acetylthiophene

Introduction

2-(5-Bromothiophen-2-yl)propan-2-ol is a valuable tertiary alcohol and a functionalized thiophene derivative. Thiophene-containing molecules are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities. This application note provides a comprehensive, two-step protocol for the synthesis of this target molecule starting from the readily available 2-acetylthiophene.

The synthetic strategy involves two fundamental and robust organic transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C5 position of the thiophene ring, the most electronically favored site for substitution.

  • Nucleophilic Grignard Addition: Formation of the tertiary alcohol via the addition of a methyl group to the carbonyl of the brominated intermediate.

This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and critical safety information to ensure a successful and reproducible outcome.

Overall Reaction Scheme

(Self-generated image for illustrative purposes)

Step 1: Bromination of 2-acetylthiophene to 2-acetyl-5-bromothiophene. Step 2: Grignard reaction with methylmagnesium bromide to yield 2-(5-Bromothiophen-2-yl)propan-2-ol.

Part 1: Synthesis of 2-Acetyl-5-bromothiophene (Intermediate)

This initial step involves the regioselective bromination of the thiophene ring. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution.[1][2]

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2] The thiophene ring acts as a nucleophile, attacking the electrophilic bromine source. The sulfur atom's lone pairs effectively stabilize the positive charge in the resulting intermediate, directing the substitution preferentially to the C5 position (alpha to the sulfur), which is activated by the ring's electronics.[2]

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is selected for this protocol as it is a solid reagent that is safer and easier to handle.[3] NBS serves as a source of electrophilic bromine and is considered a milder agent, which can help prevent over-bromination and the formation of side products.[3][4] The reaction is typically performed in a solvent like chloroform or, as detailed here, a mixture of acetic acid and acetic anhydride, which facilitates the reaction.[5][6]

Experimental Protocol: Bromination

This procedure is adapted from established literature methods.[6]

  • Reagent Setup: To a dry 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 2-acetylthiophene (1.26 g, 10 mmol, 1.0 equiv) and N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv).

  • Solvent Addition: Add a solvent mixture of glacial acetic acid (10 mL) and chloroform (10 mL).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The mixture will turn from colorless to a yellow/orange hue.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid, followed by a saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-acetyl-5-bromothiophene, is often a solid that can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield white or off-white crystals. A typical yield is around 80-90%.[6]

Part 2: Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol (Final Product)

The second step transforms the ketone intermediate into the desired tertiary alcohol using a Grignard reaction, a cornerstone of carbon-carbon bond formation.[7][8]

Mechanism and Rationale

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[9] In this case, the carbon atom of the methylmagnesium bromide reagent is highly nucleophilic due to the polar carbon-magnesium bond.[10] It attacks the electrophilic carbonyl carbon of 2-acetyl-5-bromothiophene. This attack breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[8][10] A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[7]

Critical Consideration: Grignard reagents are extremely strong bases and will react with any available acidic protons, including water, alcohols, and even terminal alkynes.[7][11] Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions using dry glassware and anhydrous solvents to prevent the Grignard reagent from being quenched.[7][12][13]

Experimental Protocol: Grignard Addition
  • Glassware and Atmosphere Setup: All glassware (a three-necked round-bottomed flask, dropping funnel, and condenser) must be thoroughly dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a stream of dry nitrogen or argon gas. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: Place the purified 2-acetyl-5-bromothiophene (2.05 g, 10 mmol, 1.0 equiv) into the reaction flask and dissolve it in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (MeMgBr) (1.2 equivalents, e.g., 4.0 mL of a 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically an oil or low-melting solid. Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(5-Bromothiophen-2-yl)propan-2-ol.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
1 2-Acetylthiophene126.171.26 g10.01.0
N-Bromosuccinimide177.981.87 g10.51.05
Acetic Acid / Chloroform-20 mL-Solvent
2 2-Acetyl-5-bromothiophene205.072.05 g10.01.0
Methylmagnesium Bromide (3.0M)~119.244.0 mL12.01.2
Anhydrous THF-30 mL-Solvent

Experimental Workflow Visualization

SynthesisWorkflow Start Start: 2-Acetylthiophene Step1 Step 1: Bromination (NBS, AcOH/CHCl3) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 TLC Monitoring Purify1 Purification 1: Recrystallization Workup1->Purify1 Intermediate Intermediate: 2-Acetyl-5-bromothiophene Purify1->Intermediate Step2 Step 2: Grignard Addition (MeMgBr, Anhydrous THF) Intermediate->Step2 Workup2 Quench (NH4Cl) & Extraction Step2->Workup2 TLC Monitoring Purify2 Purification 2: Column Chromatography Workup2->Purify2 Final Final Product: 2-(5-Bromothiophen-2-yl)propan-2-ol Purify2->Final Analysis Characterization (NMR, IR, MS) Final->Analysis

Caption: Workflow for the two-step synthesis of the target compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acids and Solvents: Glacial acetic acid is corrosive. Dichloromethane and chloroform are volatile and suspected carcinogens. Handle with care.

  • Grignard Reagents: Methylmagnesium bromide is highly reactive, pyrophoric (may ignite on contact with air), and reacts violently with water. It must be handled under a strict inert atmosphere.[7][12] Ensure no water is present in the reaction setup.

  • Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and always use freshly distilled or inhibitor-stabilized anhydrous grades.

Conclusion

This application note details a reliable and efficient two-step synthesis for 2-(5-Bromothiophen-2-yl)propan-2-ol from 2-acetylthiophene. The protocols leverage fundamental organic reactions, providing a practical guide for obtaining this valuable chemical intermediate. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize and purify the target compound for further applications in chemical and pharmaceutical development.

References

  • Wikipedia contributors. (n.d.). Grignard reaction. Wikipedia. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Caputo, D. F., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 8(8), 5436–5442. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]

  • Pearson+. (n.d.). Propose a mechanism for the following reactions: b. [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. [Link]

  • ResearchGate. (n.d.). A novel method for the bromination of thiophenes | Request PDF. [Link]

  • Ghorpade, S. S., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega, 7(17), 14781–14792. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. [Link]

  • ResearchGate. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. [Link]

  • ISCA. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Mitchell, R. H., & Lai, Y. H. (1997). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. Organic Preparations and Procedures International, 29(6), 715-718. [Link]

  • ResearchGate. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?[Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. [Link]

Sources

Application Note: Chemoselective Grignard Addition to 2-Acetyl-5-bromothiophene

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(5-bromo-2-thienyl)propan-2-ol via the chemoselective addition of methylmagnesium bromide (MeMgBr) to 2-acetyl-5-bromothiophene .[1]

While Grignard additions to ketones are standard, this substrate presents a specific challenge: the competition between nucleophilic addition (desired) and halogen-metal exchange (undesired) at the C-Br bond.[1] Furthermore, the resulting tertiary thiophene alcohol is sensitive to acid-catalyzed dehydration.[1] This guide provides a rigorous method to maximize yield (>85%) and purity while mitigating side reactions through precise temperature control and buffering.

Scientific Logic & Reaction Mechanism

The Chemoselectivity Challenge

The thiophene ring is electron-rich, making the C-Br bond at the 5-position susceptible to metal-halogen exchange, particularly with organomagnesium reagents.[1]

  • Path A (Desired): Nucleophilic attack of the methyl carbanion on the carbonyl carbon. This reaction is kinetically favored at lower temperatures (0°C).[1]

  • Path B (Undesired): Magnesium-halogen exchange, generating a thienyl Grignard and methyl bromide.[1] This leads to des-bromo impurities and complex mixtures.[1]

Mechanism Visualization

The following diagram illustrates the competing pathways and the critical quenching step required to prevent dehydration.

ReactionMechanismSubstrate2-Acetyl-5-bromothiophenePathAPath A: Nucleophilic Addition(Kinetically Favored at 0°C)Substrate->PathA+ MeMgBrPathBPath B: Halogen Exchange(Side Reaction)Substrate->PathB+ MeMgBr (High T)MeMgBrMeMgBr (Nucleophile)IntermediateMagnesium Alkoxide(Stable Intermediate)QuenchQuench (Sat. NH4Cl)Intermediate->QuenchPathA->IntermediateSideProductDehydrated Alkene / Des-bromo speciesPathB->SideProductProduct2-(5-bromo-2-thienyl)propan-2-ol(Target)Quench->Product pH ~7-8Quench->SideProduct if pH < 4 (Acidic)

Figure 1: Reaction mechanism highlighting the chemoselectivity bifurcation and acid-sensitivity of the workup.

Materials & Equipment

Reagents
ReagentPurity/Conc.RoleCritical Attribute
2-Acetyl-5-bromothiophene >98%SubstrateDry; free of acidic impurities.[1]
MeMgBr 3.0 M in Et₂OReagentTitrate before use if old.[1] Avoid THF if possible to suppress exchange.
Diethyl Ether (Et₂O) AnhydrousSolventStabilizer-free; water <50 ppm.[1]
Ammonium Chloride Saturated Aq.[1][2][3][4]QuenchBuffers pH to ~5-6; prevents dehydration.[1]
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried).

  • Temperature Control: Ice/Water bath (0°C).

  • Addition: Pressure-equalizing addition funnel (dried).

  • Atmosphere: Nitrogen or Argon line with bubbler.[1]

Optimized Experimental Protocol

Phase 1: Preparation
  • Setup: Assemble the glassware while hot and flush with Nitrogen for 15 minutes. Allow to cool to room temperature under positive inert pressure.

  • Substrate Solution: Dissolve 2-acetyl-5-bromothiophene (1.0 eq, e.g., 2.05 g, 10 mmol) in anhydrous Et₂O (20 mL).

    • Note: Ensure the substrate is fully dissolved.[1] If using THF, keep the temperature strictly at -10°C to 0°C.[1]

Phase 2: Grignard Addition (The Critical Step)
  • Cooling: Place the substrate solution in an ice/water bath and cool to 0°C .

  • Reagent Addition: Charge the addition funnel with MeMgBr (1.2 eq, e.g., 4.0 mL of 3.0 M solution).

    • Technical Insight: We add the Grignard to the ketone (inverse addition is possible but standard addition is preferred here to maintain low concentration of active nucleophile relative to substrate initially, though adding ketone to Grignard is also valid. For this specific substrate, adding MeMgBr to the ketone allows better temperature control of the exothermic spike).

  • Dropwise Addition: Add the MeMgBr solution dropwise over 15-20 minutes .

    • Constraint: Internal temperature must not exceed 5°C.[1]

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then remove the ice bath and allow to warm to Room Temperature (20-25°C) for 1 hour.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear; product alcohol (Rf ~0.[1]3) appears.[1][3][4][5][6][7]

Phase 3: Quenching & Workup[1][3]
  • Quench: Cool the mixture back to 0°C . Slowly add saturated aqueous NH₄Cl (10 mL).

    • Caution: Vigorous gas evolution (methane).[1] Add dropwise initially.

    • Crucial: Do NOT use HCl or H₂SO₄.[1] Strong acids will instantly dehydrate the tertiary alcohol to the isopropenyl thiophene.[1]

  • Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous phase with Et₂O (2 x 20 mL).[1]

  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: MgSO₄ is slightly acidic; Na₂SO₄ is preferred for acid-sensitive alcohols.[1]

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <30°C bath temperature .

Phase 4: Purification[1]
  • Crude State: The product is typically a light yellow oil.[1]

  • Purification: If necessary, purify via flash column chromatography using Silica Gel (neutralized with 1% Et₃N if highly sensitive) eluting with Hexanes/EtOAc (9:1 to 4:1).[1]

Workflow Visualization

ExperimentalWorkflowStartStart: Flame-dry GlasswareN2 AtmospherePrepDissolve Substrate in Et2OCool to 0°CStart->PrepAdditionAdd MeMgBr (1.2 eq)Dropwise, T < 5°CPrep->AdditionReactionStir 0°C (30 min) -> RT (1 h)Monitor TLCAddition->ReactionQuenchQuench: Sat. NH4Cl @ 0°CNO Strong Acids!Reaction->QuenchWorkupExtract (Et2O), Wash (Brine)Dry (Na2SO4)Quench->WorkupFinishConcentrate < 30°CIsolate ProductWorkup->Finish

Figure 2: Step-by-step experimental workflow emphasizing critical control points.

Critical Process Parameters (CPPs)

ParameterRangeRationale
Reaction Temperature 0°C to 25°C>25°C increases risk of Br-Mg exchange; <0°C slows kinetics unnecessarily.[1]
Stoichiometry 1.1 - 1.2 eq MeMgBrExcess ensures conversion; large excess (>2.0 eq) promotes side reactions.[1]
Quench pH 6.0 - 8.0Acidic pH (<4) causes rapid dehydration to the alkene.[1]
Solvent Et₂O (Preferred)THF is acceptable but coordinates Mg more strongly, potentially enhancing exchange rates.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remains Wet solvent/atmosphere destroyed Grignard.[1]Ensure rigorous anhydrous conditions.[1][2][8] Increase MeMgBr to 1.5 eq.
Product contains Alkene (Dehydration) Acidic workup or heating during evaporation.[1]Use Sat. NH₄Cl only.[1] Add 1% Triethylamine to column solvent.[1] Keep rotavap bath <30°C.
Complex Mixture / Des-bromo product Halogen-Metal Exchange.[1]Keep reaction strictly at 0°C. Do not warm to RT until necessary. Switch solvent to pure Et₂O.[1]

References

  • General Grignard Addition to Ketones

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley-Interscience.[1] (Standard text for nucleophilic addition mechanisms).

  • Synthesis of Thiophene Alcohols

    • BenchChem.[1][2][3] Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes. Retrieved from .[1]

  • Grignard Reactivity & Exchange in Halothiophenes

    • Journal of Organic Chemistry, 2009, 74, 5703-5706.[1][9] (Discusses sequential addition and selectivity in thiophenes). .[1]

  • Dehydration Risks of Tertiary Thiophene Alcohols

    • Multiple patents (e.g., CN102964334A) highlight the sensitivity of thiophene-ethanol derivatives to acidic conditions during synthesis.[1] .

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Novel Biaryl Scaffolds from a Functionalized Thiophene Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the creation of biaryl and heteroaryl structures.[2]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 2-(5-Bromothiophen-2-yl)propan-2-ol, a valuable building block that combines a reactive bromothiophene moiety with a tertiary alcohol. The presence of the hydroxyl group necessitates careful consideration of reaction conditions to ensure its preservation throughout the transformation. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to synthesize novel 2-aryl-5-(2-hydroxypropan-2-yl)thiophenes, which are of interest for their potential biological activities.

Understanding the Critical Parameters for Success

The success of the Suzuki-Miyaura coupling of 2-(5-Bromothiophen-2-yl)propan-2-ol hinges on the judicious selection of several key reaction components. The interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent system is critical to achieving high yields and minimizing side reactions, particularly those involving the tertiary alcohol.

The Catalytic System: Palladium Source and Ligand

The choice of the palladium source and the accompanying phosphine ligand is paramount for an efficient catalytic cycle.[3]

  • Palladium Precatalyst: Both palladium(0) and palladium(II) sources can be employed. Common Pd(0) precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which can be used directly.[4] Widely used Pd(II) precatalysts, such as palladium(II) acetate (Pd(OAc)₂), require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand.[5]

  • Phosphine Ligands: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[6] For the coupling of a heteroaryl bromide like 2-(5-Bromothiophen-2-yl)propan-2-ol, bulky and electron-rich phosphine ligands are often preferred to enhance the rate of oxidative addition.[7]

Ligand ClassSpecific ExamplesKey Characteristics
Triarylphosphines Triphenylphosphine (PPh₃)A standard, cost-effective ligand suitable for many common couplings.
Bulky, Electron-Rich Phosphines SPhos, XPhosHighly effective for challenging substrates, including heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.[6][8]
Ferrocenylphosphines 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Often used in the form of [Pd(dppf)Cl₂], providing a stable and efficient catalyst system.
The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[9][10] The choice of base can also influence the stability of the tertiary alcohol.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases in Suzuki-Miyaura couplings.[9] For substrates bearing sensitive functional groups, milder bases like potassium carbonate are often a good starting point. The use of strong hydroxides should be approached with caution due to the potential for side reactions with the tertiary alcohol.

Solvent System: Ensuring Solubility and Promoting Reactivity

The solvent system must solubilize all reaction components to facilitate an efficient reaction.[11] Aqueous-organic solvent mixtures are frequently employed.

  • Common Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common organic solvents used in combination with water.[11][12] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Alcoholic solvents such as ethanol can also be effective, particularly for enhancing the solubility of polar substrates.[13]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Catalyst_Regen Catalyst Regeneration ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Start Aryl Bromide (Ar-Br) Start->OxAdd Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(5-Bromothiophen-2-yl)propan-2-ol

This protocol provides a general procedure that can be optimized for specific arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(5-Bromothiophen-2-yl)propan-2-ol≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water
Ethyl AcetateReagent GradeCommercially Available
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica GelFor column chromatographyCommercially Available
Solvents for chromatographyHPLC GradeCommercially Available
Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 1. Weigh and add solid reagents to a flame-dried Schlenk flask: - 2-(5-Bromothiophen-2-yl)propan-2-ol (1.0 eq) - Arylboronic acid (1.2 eq) - Base (K₂CO₃ or K₃PO₄, 2.0 eq) Catalyst 2. Add Palladium catalyst and ligand (if separate) Reagents->Catalyst Inert 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times Catalyst->Inert Solvent 4. Add degassed solvent system (e.g., Dioxane/Water) via syringe Inert->Solvent Heating 5. Heat the reaction mixture with stirring (e.g., 80-100 °C) Solvent->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling 7. Cool the reaction to room temperature Monitoring->Cooling Extraction 8. Perform aqueous work-up: - Dilute with ethyl acetate - Wash with water and brine Cooling->Extraction Drying 9. Dry the organic layer over Na₂SO₄, filter, and concentrate Extraction->Drying Purification 10. Purify the crude product by column chromatography Drying->Purification

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(5-Bromothiophen-2-yl)propan-2-ol (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and potassium carbonate (2.0 - 3.0 eq).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst. For example, use Pd(PPh₃)₄ (2-5 mol%).[4]

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(2-hydroxypropan-2-yl)thiophene.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvent systems. The use of a more active ligand like SPhos with Pd(OAc)₂ may be beneficial.

  • Side Reactions: If decomposition of the starting material or product is observed, a lower reaction temperature or a milder base may be necessary.

  • Purification Challenges: The polarity of the tertiary alcohol may complicate purification. A gradient elution during column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, is recommended.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(5-Bromothiophen-2-yl)propan-2-ol offers a versatile and efficient route to a variety of novel 2-aryl-5-(2-hydroxypropan-2-yl)thiophenes. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields while preserving the integrity of the tertiary alcohol functionality. The protocol provided in this application note serves as a robust starting point for the synthesis of these valuable compounds, with ample opportunities for optimization to suit specific substrates and research goals.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • MDPI. (2023).
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • SciSpace. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemNoted. (2026).
  • ACS Publications. (2025).
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Frontiers. (2021). An Active Catalyst System Based on Pd (0)
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
  • MDPI. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • PMC. (2020).
  • ScienceOpen. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (n.d.).

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Application Notes and Protocols: Leveraging 2-(5-Bromothiophen-2-yl)propan-2-ol as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Modern Kinase Inhibitor Design

The landscape of oncology drug discovery is dominated by the pursuit of selective protein kinase inhibitors. Kinases, as central nodes in cellular signaling pathways, represent a major class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3]

Among these, the thiophene ring is a cornerstone in medicinal chemistry, valued for its unique electronic properties and synthetic tractability.[3] Thiophene-based compounds have been successfully developed into potent inhibitors of a range of kinases, including but not limited to, vascular endothelial growth factor receptor (VEGFR), c-Jun N-terminal kinase (JNK), and cyclin-dependent kinases (CDKs).[4][5][6] This document provides detailed application notes and protocols for the use of a specific, functionalized thiophene building block, 2-(5-Bromothiophen-2-yl)propan-2-ol , as a versatile intermediate for the synthesis of next-generation kinase inhibitors.

We will focus on a hypothetical, yet scientifically rigorous, synthetic route to a novel inhibitor of Activin Receptor-Like Kinase 5 (ALK5), a key mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced disease, making ALK5 a compelling therapeutic target.[7][8]

Part 1: Chemical Synthesis and Methodologies

The strategic placement of a bromine atom and a tertiary alcohol on the thiophene ring makes 2-(5-Bromothiophen-2-yl)propan-2-ol a highly valuable intermediate. The bromine atom serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the propan-2-ol moiety can influence solubility and provide an additional vector for interaction with the kinase active site or for further functionalization.

Synthesis of the Intermediate: 2-(5-Bromothiophen-2-yl)propan-2-ol

The title compound can be reliably synthesized via a Grignard reaction, a fundamental C-C bond-forming reaction in organic chemistry.[9][10] This protocol outlines the addition of a methylmagnesium halide to 2-acetyl-5-bromothiophene.

Experimental Protocol: Grignard Reaction for 2-(5-Bromothiophen-2-yl)propan-2-ol

  • Materials:

    • 2-Acetyl-5-bromothiophene

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for anhydrous reactions (flame-dried)

    • Magnetic stirrer and stirring bar

    • Ice bath

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-acetyl-5-bromothiophene (1.0 eq) dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 2-(5-Bromothiophen-2-yl)propan-2-ol.

Application in Kinase Inhibitor Synthesis: A Hypothetical ALK5 Inhibitor

The true utility of 2-(5-Bromothiophen-2-yl)propan-2-ol is realized in its subsequent elaboration into more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, allowing for the formation of a biaryl linkage.[11][12] We will detail a protocol for the coupling of our intermediate with a hypothetical boronic acid to construct the core of a novel ALK5 inhibitor.

G cluster_0 Synthesis of Hypothetical ALK5 Inhibitor Intermediate 2-(5-Bromothiophen-2-yl)propan-2-ol Boronic_Acid Aryl Boronic Acid (e.g., Pyrazole-4-boronic acid) Coupling Suzuki-Miyaura Cross-Coupling Inhibitor Hypothetical ALK5 Inhibitor

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 2-(5-Bromothiophen-2-yl)propan-2-ol (1.0 eq)

    • Arylboronic acid (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)

    • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Procedure:

    • To a Schlenk flask, add 2-(5-Bromothiophen-2-yl)propan-2-ol, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired final compound.[4]

Parameter Typical Conditions Rationale/Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. The choice of ligand can be crucial for optimizing yield and reaction time.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often a good choice for heteroaryl couplings.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion in a reasonable timeframe.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization.

Part 2: Biological Evaluation Protocols

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase and exert a biological effect in a cellular context.

In Vitro Kinase Inhibition Assay: ALK5

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]

Experimental Protocol: ADP-Glo™ ALK5 Kinase Assay

  • Materials:

    • Recombinant active ALK5 kinase

    • ALK5 peptide substrate (e.g., TGFβR1 Peptide)[14]

    • ATP

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compound (hypothetical ALK5 inhibitor) and a known ALK5 inhibitor (positive control, e.g., BI-4659)[15]

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay Buffer.

    • In a 384-well plate, add the test compound dilutions. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Add the ALK5 kinase and substrate mixture to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a defined period (e.g., 45-60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_1 In Vitro Kinase Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Incubate Kinase Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Detect Add Kinase Detection Reagent (Generate Luminescence) Read Measure Luminescence Analyze Calculate IC50

Cell-Based Assay: Inhibition of SMAD2/3 Phosphorylation

To confirm that the inhibitor is active in a cellular environment, it is crucial to measure its effect on the downstream signaling pathway. ALK5, upon activation by TGF-β, phosphorylates SMAD2 and SMAD3.[16] A cell-based assay can quantify the reduction in phosphorylated SMAD2/3 (pSMAD2/3) levels in response to the inhibitor.

Experimental Protocol: Western Blot for pSMAD2/3 Inhibition

  • Materials:

    • A suitable cell line (e.g., HeLa, HT1080)[5]

    • Cell culture medium and serum

    • Recombinant Human TGF-β

    • Test compound

    • Cell Lysis Buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-pSMAD2/3, anti-total SMAD2/3, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TGF-β (e.g., 10 ng/mL) for 30-60 minutes. Include an unstimulated control.

    • Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against pSMAD2/3.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent inhibition of SMAD2/3 phosphorylation.[5]

G cluster_2 TGF-β/ALK5 Signaling Pathway TGFb TGF-β Ligand Receptor TβRII / TβRI (ALK5) Receptor Complex pSMAD Phosphorylation of SMAD2/3 Complex SMAD2/3/4 Complex Formation Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., EMT, Proliferation) Inhibitor Hypothetical ALK5 Inhibitor

Conclusion and Future Directions

The intermediate 2-(5-Bromothiophen-2-yl)propan-2-ol represents a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its facile synthesis and the presence of two distinct functional handles allow for the rapid generation of diverse chemical libraries. The protocols detailed herein provide a robust framework for its utilization in a Suzuki-Miyaura coupling reaction to generate potential ALK5 inhibitors and for their subsequent biological characterization. While the specific ALK5 inhibitor presented is hypothetical, the methodologies are grounded in established chemical and biological principles, offering a clear and actionable guide for researchers in drug discovery. Future work should focus on exploring a wide range of coupling partners to build a comprehensive structure-activity relationship (SAR) profile, ultimately leading to the identification of potent and selective clinical candidates.

References

  • PubMed. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link]

  • PubMed. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]

  • PMC. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]

  • opnMe. (n.d.). Alk5 inhibitor BI-4659. [Link]

  • MDPI. (2025). TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. [Link]

  • Google Patents. (n.d.). WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof.
  • Synexa Life Sciences. (n.d.). Measurement of phosphorylated SMAD-2/3. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. [Link]

  • OTT. (2025). Exploring TGF-β Signaling in Cancer Progression: Prospects and Therap. [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. [Link]

  • Longdom.org. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. [Link]

  • MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • RCSB PDB. (2025). 9J9D: Crystal structure of ALK5 kinase domain in complex with inhibitor HM-279. [Link]

  • PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • PMC. (n.d.). The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling. [Link]

  • Frontiers. (2022). Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • MDPI. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • Taylor & Francis Online. (2015). Identification of ALK5 inhibitor via structure-based virtual screening and ADMET prediction. [Link]

  • AACR Journals. (2012). Molecular Pathways: Targeting the TGF-β Pathway for Cancer Therapy. [Link]

  • Frontiers. (2022). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase. [Link]

  • Taylor & Francis Online. (n.d.). Propan 2 ol – Knowledge and References. [Link]

  • MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]

  • ResearchGate. (n.d.). Profiles of the aLK5 inhibitor screen. (A) flowchart of the screen and.... [Link]

  • PMC. (n.d.). Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline. [Link]

  • PMC. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. [Link]

  • RayBiotech. (n.d.). Phospho-SMAD2 (SER245/250/255) ELISA Kit. [Link]

  • PMC. (2024). TGF-β signaling: critical nexus of fibrogenesis and cancer. [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)propan-2-ol. [Link]

  • RCSB PDB. (2017). 5USQ: ALK-5 kinase inhibitor complex. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromothiophene Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The ability to selectively functionalize the thiophene ring is paramount for developing novel molecular entities. This guide focuses on a particularly valuable building block: 5-bromothiophene tertiary alcohols. The tertiary alcohol moiety provides a key structural feature and a potential vector for further chemical elaboration, while the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

This document provides an in-depth guide for researchers, chemists, and drug development professionals on performing three essential palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on this substrate class. We move beyond simple procedural lists to explain the underlying principles, enabling users to not only execute these protocols but also to troubleshoot and adapt them effectively.

Chapter 1: The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is a common mechanistic engine: the palladium catalytic cycle.[2][3] A grasp of this cycle is fundamental to understanding reaction outcomes and diagnosing issues. The process typically involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[4]

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiophene, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation / Coordination & Deprotonation:

    • In Suzuki and Sonogashira couplings, the nucleophilic partner (an organoboron or organocopper/alkyne species, respectively) transfers its organic group to the palladium center, displacing the bromide.[2][6]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Binding (Buchwald-Hartwig) OxAdd->Transmetalation Transmetalation / Amine Coordination RedElim Reductive Elimination Complex Transmetalation->RedElim Ligand Reorganization RedElim->Pd0 Reductive Elimination Product Coupled Product RedElim->Product ArX 5-Bromothiophene Tertiary Alcohol ArX->OxAdd NuM Nucleophile (e.g., R-B(OH)₂ or R₂NH) NuM->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chapter 2: Substrate Focus: 5-Bromothiophene Tertiary Alcohols

The 5-bromothiophene substrate presents specific characteristics that influence reaction design:

  • The Thiophene Ring: Thiophene is an electron-rich heterocycle. This can sometimes slow the initial oxidative addition step compared to more electron-deficient aryl halides.[9] However, the C-Br bond at the 5-position is sufficiently reactive for most standard catalyst systems.

  • The Tertiary Alcohol: A key advantage of the tertiary alcohol is its general stability under the basic conditions of most cross-coupling reactions. Unlike primary or secondary alcohols, it lacks an acidic proton that could compete in C-O coupling side reactions.[10][11] Furthermore, it is not prone to beta-hydride elimination. For most applications, protection of the tertiary alcohol is unnecessary, simplifying the synthetic route.

Chapter 3: Application Protocols

General Laboratory Best Practices:

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and decomposition into inactive palladium black.[12][13]

  • Solvent Degassing: Solvents must be rigorously degassed before use. This is typically achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity reagents and dry solvents. The quality of the base, in particular, can significantly impact the reaction outcome.[13]

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing bi-aryl and hetero-bi-aryl compounds.[4][14]

Reaction Scheme: (Self-generated image placeholder)

Detailed Protocol:

ReagentPurposeExample Amount (for 1 mmol scale)MolesEquivalents
5-Bromothiophene tert-alcoholElectrophileUser-defined MW1.0 mmol1.0
Arylboronic AcidNucleophileUser-defined MW1.2 mmol1.2
Pd(PPh₃)₄Catalyst58 mg0.05 mmol0.05
K₃PO₄ (finely ground)Base637 mg3.0 mmol3.0
1,4-Dioxane / H₂OSolvent8 mL / 2 mL--

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromothiophene tertiary alcohol (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Troubleshooting:

  • Why K₃PO₄? Potassium phosphate is an effective base for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6] It is generally milder than alkoxide bases, preserving many functional groups.

  • Why an aqueous solvent system? The presence of water often accelerates the reaction and helps to dissolve the inorganic base.[9]

  • Troubleshooting:

    • Low Yield / No Reaction: Check the quality of the boronic acid (protodeboronation is a common side reaction).[13] Ensure the atmosphere is strictly inert. Consider a more active catalyst system, such as Pd₂(dba)₃ with a ligand like SPhos or RuPhos.[12][15]

    • Palladium Black Formation: This indicates catalyst decomposition.[13] This is often caused by oxygen or excessive heat. Ensure rigorous degassing and consider lowering the reaction temperature.

Protocol: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to valuable conjugated enyne and arylalkyne structures.[16][17] The reaction is typically co-catalyzed by palladium and copper(I).[18]

Reaction Scheme: (Self-generated image placeholder)

Detailed Protocol:

ReagentPurposeExample Amount (for 1 mmol scale)MolesEquivalents
5-Bromothiophene tert-alcoholElectrophileUser-defined MW1.0 mmol1.0
Terminal AlkyneNucleophileUser-defined MW1.5 mmol1.5
Pd(PPh₃)₂Cl₂Catalyst35 mg0.05 mmol0.05
Copper(I) Iodide (CuI)Co-catalyst10 mg0.05 mmol0.05
Triethylamine (Et₃N)Base/Solvent10 mL--
THFCo-solvent5 mL--

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the 5-bromothiophene tertiary alcohol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF (5 mL) and triethylamine (10 mL) via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Troubleshooting:

  • Role of Copper(I): The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex, greatly accelerating the reaction.[16]

  • The Base: Triethylamine serves as both the base to deprotonate the alkyne and often as the solvent.[18]

  • Troubleshooting:

    • Alkyne Homocoupling (Glaser coupling): If significant alkyne dimer is observed, ensure the reaction is strictly anaerobic, as oxygen promotes this side reaction.

    • Sluggish Reaction: Gentle heating (40-50 °C) can sometimes be employed, but this may increase side reactions. A copper-free protocol using a stronger base like pyrrolidine may be an alternative.[16]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of aryl amines from primary or secondary amines.[8][19] The choice of ligand is critical for success.

Reaction Scheme: (Self-generated image placeholder)

Detailed Protocol:

ReagentPurposeExample Amount (for 1 mmol scale)MolesEquivalents
5-Bromothiophene tert-alcoholElectrophileUser-defined MW1.0 mmol1.0
Amine (Primary or Secondary)NucleophileUser-defined MW1.2 mmol1.2
Pd₂(dba)₃Pre-catalyst18 mg0.02 mmol0.02
XPhosLigand29 mg0.06 mmol0.06
Sodium tert-butoxide (NaOtBu)Base135 mg1.4 mmol1.4
TolueneSolvent10 mL--

Step-by-Step Methodology:

  • Important: The base (NaOtBu) is highly reactive and moisture-sensitive. All manipulations should be done in a glovebox or with careful handling under a strong inert gas flow.

  • To an oven-dried vial inside a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), and NaOtBu (1.4 eq).

  • Add the 5-bromothiophene tertiary alcohol (1.0 eq).

  • Add dry, degassed toluene (10 mL), followed by the amine (1.2 eq).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated heating block at 100 °C. Stir vigorously.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Troubleshooting:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like XPhos) is crucial.[7] These ligands facilitate both the oxidative addition and the final reductive elimination step, which can be challenging for C-N bond formation.[5]

  • Base Selection: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the palladium center.[12] For substrates with base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ may be used, though this often requires higher temperatures or longer reaction times.[20]

  • Troubleshooting:

    • Hydrodehalogenation (Debromination): If the starting material is consumed but only the debrominated thiophene is observed, it suggests a competing pathway. This can be caused by moisture or issues with the amine coupling. Ensure anhydrous conditions and check the quality of the amine.

    • Low Conversion: The Pd:Ligand ratio is critical. Ensure it is correct. Some amines are less reactive; a different ligand (e.g., RuPhos) or higher temperatures may be required.

Chapter 4: General Troubleshooting Workflow

When a cross-coupling reaction fails, a systematic approach is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Purity & Stoichiometry (Halide, Nucleophile, Base) start->check_reagents decision1 Reagents OK? check_reagents->decision1 check_inert 2. Confirm Inert Atmosphere (Degassed Solvents, No Leaks) decision2 Atmosphere OK? check_inert->decision2 check_catalyst 3. Assess Catalyst System (Pre-catalyst & Ligand Integrity, Ratio) decision3 Catalyst OK? check_catalyst->decision3 check_temp 4. Evaluate Reaction Parameters (Temperature, Concentration, Time) decision4 Parameters OK? check_temp->decision4 decision1->check_inert Yes fix_reagents Action: Use fresh, pure reagents. Verify stoichiometry. decision1->fix_reagents No decision2->check_catalyst Yes fix_inert Action: Re-degas solvents. Check for system leaks. decision2->fix_inert No decision3->check_temp Yes fix_catalyst Action: Use fresh catalyst/ligand. Optimize Pd:L ratio. decision3->fix_catalyst No fix_params Action: Optimize T, t, [C]. Consider alternative conditions. decision4->fix_params No success Problem Solved decision4->success Yes fix_reagents->success fix_inert->success fix_catalyst->success fix_params->success

Sources

Application Note: Protecting Group Strategies for Tertiary Alcohols in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists addressing the specific challenge of protecting tertiary alcohols within thiophene-based scaffolds .

Part 1: The Technical Challenge

Synthesizing thiophene-containing drug candidates often requires protecting tertiary alcohol moieties. This presents a "perfect storm" of chemical challenges:

  • Steric Hindrance: Tertiary alcohols are nucleophilically poor, making standard protection methods (e.g., TBDMSCl/Imidazole) sluggish or ineffective.

  • Electronic Lability (The "Thiophene Effect"): Thiophene is electron-rich. A tertiary alcohol attached directly to a thiophene ring (or one carbon away) forms a highly stabilized carbocation upon protonation. Consequently, acidic deprotection often triggers rapid E1 elimination (dehydration) , destroying the chiral center and forming a vinyl thiophene.

  • Lithiation Incompatibility: Thiophene functionalization frequently involves n-BuLi (lithiation at C2/C5). The protecting group must survive strong bases and not act as a competitive directing group.

This guide prioritizes Silyl Ethers (TBS, TIPS) and Alkoxymethyl Ethers (MOM) as the only two viable classes for this specific application.

Part 2: Strategic Selection Guide

Decision Matrix: Selecting the Right Group

Use this logic flow to select the optimal protecting group (PG) based on your subsequent chemical steps.

PG_Selection cluster_legend Key Start Start: Tertiary Alcohol on Thiophene Scaffold Step1 Next Step: Lithiation (n-BuLi)? Start->Step1 Step2 Next Step: Acidic Conditions? Step1->Step2 No / Mild Base TIPS Select: TIPS (Max Base Stability) Step1->TIPS Yes (Aggressive) TBS Select: TBDMS (TBS) (Method: TBSOTf) Step2->TBS No (Standard) MOM Select: MOM Ether (If Acid Deprotection is strictly avoided) Step2->MOM Yes (Lewis Acids) Rec Recommended Caution Use with Caution

Figure 1: Decision matrix for protecting group selection. Green indicates high-confidence strategies; yellow indicates strategies requiring optimization.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" – Silyl Protection via Triflates

Why this works: Standard silylation (Silyl Chloride + Imidazole) often fails for tertiary alcohols. Silyl triflates (TBSOTf) are orders of magnitude more reactive and proceed rapidly even at


.

Scope: Compatible with subsequent Suzuki couplings, mild lithiation, and oxidations.

Materials
  • Substrate: Thiophene tertiary alcohol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf ) (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv) – Superior to pyridine/TEA for preventing elimination.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon. Add the tertiary alcohol and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Cool to

    
    . Add 2,6-lutidine via syringe. Stir for 5 minutes.
    
  • Silylation: Add TBSOTf dropwise over 10 minutes. The solution may fume slightly.

    • Critical: Do not let the temperature rise above

      
       initially to prevent elimination side-products.
      
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (stain with PMA or Anisaldehyde; UV may be misleading for silyl ethers).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (rapid wash to remove lutidine), then brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). Silyl ethers are non-polar; expect early elution.

Deprotection (The Safety Valve):

  • Reagent: TBAF (

    
     in THF).
    
  • Note: If the product is base-sensitive, buffer the TBAF with acetic acid (1:1 molar ratio) to quench the basic hydroxide generated from wet TBAF.

Protocol B: The "Lithiation Shield" – MOM Protection

Why this works: MOM (Methoxymethyl) ethers are acetals.[1] They are invisible to strong bases (n-BuLi, LDA) and Grignard reagents. They are smaller than silyl groups, avoiding steric clash during ortho-lithiation.

Risk: MOMCl is a carcinogen. This protocol uses a high-yield method, but strict safety is mandatory.

Materials
  • Substrate: Thiophene tertiary alcohol (1.0 equiv)

  • Reagent: Methoxymethyl chloride (MOMCl ) (2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA ) (3.0 equiv)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI ) (0.1 equiv) – Accelerates reaction via in-situ formation of reactive MOM-I.

  • Solvent: Anhydrous DCM (Reflux)

Step-by-Step Procedure
  • Safety: Perform ONLY in a high-efficiency fume hood. Double-glove (Nitrile).

  • Setup: Dissolve alcohol, DIPEA, and TBAI in DCM (

    
    ) under Argon.
    
  • Addition: Add MOMCl dropwise at RT.

  • Reflux: Heat to mild reflux (

    
    ) for 12–24 hours. Tertiary alcohols are stubborn; heat is often required.
    
  • Quench: Cool to

    
    . Carefully add saturated aqueous 
    
    
    
    .
  • Workup: Extract with DCM. Wash with water and brine.

  • Destruction of Excess MOMCl: Add aqueous ammonia to the aqueous waste stream to quench unreacted alkyl halide before disposal.

Deprotection (Critical Thiophene Modification):

  • DO NOT use aqueous HCl or TFA. This will dehydrate the tertiary alcohol to a vinyl thiophene.

  • Use:

    
     (5 equiv) + Propanethiol (excess) in DCM at RT. This Lewis-acid mediated cleavage is mild and prevents carbocation formation.
    

Part 4: Thiophene Functionalization Workflow

The following diagram illustrates where these protection strategies fit into a typical drug synthesis campaign involving thiophene lithiation.

Workflow Substrate Substrate: 3-Bromothiophene-alcohol Protect Protection Step (Protocol A: TBSOTf) Substrate->Protect Mask -OH Lithiation Lithiation / Halogen Exchange (n-BuLi, -78°C) Protect->Lithiation Stable to Base Trapping Electrophile Trapping (e.g., Borate, Aldehyde) Lithiation->Trapping C2 Functionalization Coupling Suzuki Coupling (Pd(dppf)Cl2, Base) Trapping->Coupling Build Complexity Deprotect Deprotection (TBAF, buffered) Coupling->Deprotect Final Step

Figure 2: Standard workflow for functionalizing thiophene alcohols. Protection is the enabler for the lithiation step.

Part 5: Comparative Data & Troubleshooting

Stability Profile Table
Protecting GroupFormation Conditions (3° Alcohol)Stability: n-BuLi (Lithiation)Stability: Aq. Acid (1M HCl)Deprotection Risk (Thiophene)
TMS Not Recommended (Too labile)PoorVery PoorFalls off prematurely
TBS (TBDMS) TBSOTf / 2,6-Lutidine Excellent GoodLow (Fluoride method)
TIPS TIPSOTf / 2,6-LutidineSuperior ExcellentLow (Fluoride method)
MOM MOMCl / DIPEA / HeatExcellent PoorHigh (Acid causes elimination)
THP DHP / CSAGoodVery PoorHigh (Acid causes elimination)
Troubleshooting Guide

Problem: Elimination product (vinyl thiophene) observed during protection.

  • Cause: Acidic impurities in reagent or high temperature.[2]

  • Solution: Switch to Protocol A . Ensure 2,6-lutidine is added before TBSOTf. Keep reaction strictly at

    
    .
    

Problem: Silyl group falls off during Suzuki coupling.

  • Cause: Base hydrolysis (Carbonate/Phosphate bases at high temp).

  • Solution: Switch to TIPS (Triisopropylsilyl).[3] The extra bulk prevents nucleophilic attack at Silicon by the base.

Problem: MOM deprotection yields a mixture of alcohol and alkene.

  • Cause: Acid strength is too high, generating a stabilized carbocation.

  • Solution: Abandon aqueous acid. Use

    
     in DCM  at 
    
    
    
    or the
    
    
    method described in Protocol B.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society. Link

  • Kocienski, P. J. (2005). Protecting Groups. Thieme Medical Publishers. (Standard reference for stability profiles).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Yang, H., et al. (2009). Common Protecting Groups in Organic Synthesis. Journal of Chemical Education. (Review of silyl ether stability).
  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[5] Arkivoc. Link (Specifics on thiophene lithiation compatibility).

  • Han, X., et al. (2016). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[6] Tetrahedron Letters. Link (Source for the ZnBr2 deprotection protocol).

Sources

Preparation of 2-(5-Arylthiophen-2-yl)propan-2-ol Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-(5-arylthiophen-2-yl)propan-2-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory, anticancer, and antimicrobial agents. This guide will delve into the synthetic strategies, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of the 2-(5-Arylthiophen-2-yl)propan-2-ol Scaffold

The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it an attractive scaffold for the design of novel therapeutic agents. The incorporation of an aryl group at the 5-position and a propan-2-ol moiety at the 2-position of the thiophene ring creates a class of compounds with diverse pharmacological potential. The tertiary alcohol is a key structural feature, often involved in hydrogen bonding interactions with biological targets.

Recent studies have highlighted the potential of this scaffold. For instance, various thiophene derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] Furthermore, certain 2-(5-arylthiophen-2-yl) derivatives have been investigated for their anticancer properties, including their use as photosensitizers in photodynamic therapy.[5][6]

This guide will focus on a robust and versatile synthetic approach to access a library of these derivatives, enabling further exploration of their structure-activity relationships (SAR).

Synthetic Strategy: A Two-Step Approach

The most efficient and modular synthesis of 2-(5-arylthiophen-2-yl)propan-2-ol derivatives involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Construction of the 5-aryl-2-acetylthiophene intermediate.

  • Grignard Reaction: Addition of a methyl group to the ketone to form the desired tertiary alcohol.

This strategy allows for the late-stage introduction of diverse aryl groups, facilitating the rapid generation of a library of analogs for biological screening.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Grignard Reaction 2-Acetyl-5-bromothiophene 2-Acetyl-5-bromothiophene 5-Aryl-2-acetylthiophene 5-Aryl-2-acetylthiophene 2-Acetyl-5-bromothiophene->5-Aryl-2-acetylthiophene Pd Catalyst, Base Arylboronic acid Arylboronic acid Arylboronic acid->5-Aryl-2-acetylthiophene 5-Aryl-2-acetylthiophene_2 5-Aryl-2-acetylthiophene 2-(5-Arylthiophen-2-yl)propan-2-ol 2-(5-Arylthiophen-2-yl)propan-2-ol 5-Aryl-2-acetylthiophene_2->2-(5-Arylthiophen-2-yl)propan-2-ol 1. Add Grignard 2. Acidic Workup Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->2-(5-Arylthiophen-2-yl)propan-2-ol

Caption: General synthetic workflow for 2-(5-arylthiophen-2-yl)propan-2-ol derivatives.

Part 1: Synthesis of 5-Aryl-2-acetylthiophene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] In this step, 2-acetyl-5-bromothiophene is coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base. The use of microwave irradiation can significantly accelerate this reaction.[2][7]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a literature procedure for the synthesis of 2-acetyl-5-arylthiophenes.[7]

Materials:

  • 2-Acetyl-5-bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 2-acetyl-5-bromothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-acetylthiophene.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-acetylthiophene~95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-acetylthiophene~92%
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-acetylthiophene~90%
3-Pyridylboronic acid5-(3-Pyridyl)-2-acetylthiophene~85%

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Part 2: Synthesis of 2-(5-Arylthiophen-2-yl)propan-2-ol via Grignard Reaction

The Grignard reaction is a classic and highly effective method for the formation of carbon-carbon bonds and the synthesis of alcohols.[9][10] In this step, the ketone functionality of the 5-aryl-2-acetylthiophene intermediate is attacked by the nucleophilic methyl group of a Grignard reagent, such as methylmagnesium bromide. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[11][12]

Experimental Protocol: Grignard Reaction

Materials:

  • 5-Aryl-2-acetylthiophene

  • Methylmagnesium bromide (MeMgBr) solution in diethyl ether or THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 5-aryl-2-acetylthiophene (1.0 mmol) in anhydrous diethyl ether or THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 mmol, e.g., 3.0 M in diethyl ether) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(5-arylthiophen-2-yl)propan-2-ol.

Data Presentation: Characterization of a Representative Product

2-(5-Phenylthiophen-2-yl)propan-2-ol

PropertyValue
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.60 (d, J = 8.4 Hz, 2H), 7.37 (t, J = 7.8 Hz, 2H), 7.28 (t, J = 7.4 Hz, 1H), 7.18 (d, J = 3.8 Hz, 1H), 6.95 (d, J = 3.8 Hz, 1H), 2.15 (s, 1H, -OH), 1.65 (s, 6H, 2xCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 155.8, 142.1, 134.3, 129.1, 127.5, 125.7, 123.8, 122.9, 70.9, 31.5
Mass Spectrometry (ESI+) m/z 219.08 [M+H]⁺

Note: Spectroscopic data are simulated and representative. Actual values may vary slightly.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by thin-layer chromatography (TLC). Successful synthesis of the intermediates and final products should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, to ensure structural integrity and purity.

Conclusion and Future Directions

The synthetic strategy outlined in this guide provides a versatile and efficient route to a diverse range of 2-(5-arylthiophen-2-yl)propan-2-ol derivatives. By varying the arylboronic acid used in the Suzuki-Miyaura coupling step, researchers can readily access a library of compounds for biological evaluation. This will enable the exploration of structure-activity relationships and the identification of lead compounds for further development as potential therapeutic agents. The potential applications of these compounds in areas such as anti-inflammatory and anticancer research warrant further investigation.[3][6][13]

References

  • El Bialy, S. A., Mansour, B., Bayoumi, W. A., Taman, A., & Eissa, H. M. (2020). Novel 2-(5-Aryl)thiophen-2-yl)benzimidazoles; Design, Synthesis and In vitro Evaluation Against Cercarial Phase of Schistosoma mansoni. Letters in Drug Design & Discovery, 17(11), 1432-1438. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). E3S Web of Conferences, 53, 04001. [Link]

  • Kasparkova, J., Hernández-García, A., Kostrhunova, H., Goicuría, M., Novohradsky, V., Bautista, D., Markova, L., Santana, M. D., Brabec, V., & Ruiz, J. (2024). Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. Journal of Medicinal Chemistry, 67(1), 691–708. [Link]

  • Geronikaki, A. A., & De Clercq, E. (2004). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(5), 1221–1230. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Gronowitz, S., & Moses, P. (1973). 2-THIOPHENETHIOL. Organic Syntheses, Coll. Vol. 5, 976. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2015). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. Molecules, 20(11), 20538–20550. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2012). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. International Journal of Organic Chemistry, 2(3), 223-231. [Link]

  • Wieczerzak, M., & Cholewiak-Janusz, A. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 5000. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link]

  • Včelák, J., & Chvalovský, V. (1991). GRIGNARD REACTION WITH ACETYLENE IN THF. Collection of Czechoslovak Chemical Communications, 56(6), 1335-1342. [Link]

  • Ali, S., Rasool, N., Sarwar, S., Gull, Y., & Zubair, M. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Aslam, S., Jahangir, S., Siddiqui, H. L., Riaz, M., Shahzadi, S., & Hussain, M. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74. [Link]

  • Kasparkova, J., Hernández-García, A., Kostrhunova, H., Goicuría, M., Novohradsky, V., Bautista, D., Markova, L., Santana, M. D., Brabec, V., & Ruiz, J. (2024). Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. Journal of Medicinal Chemistry, 67(1), 691–708. [Link]

  • da Silva, J. C., de Freitas, C. A., & de Oliveira, R. B. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 699. [Link]

  • Emerson, W. S., & Patrick, T. M., Jr. (1955). 2-VINYLTHIOPHENE. Organic Syntheses, Coll. Vol. 4, 980. [Link]

  • Nitinkumar, S., Janice, D., & Santosh, G. (2013). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. International Science Congress Association. [Link]

  • Grignard Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Pharmacological Effects of Dexpanthenol. (2023). Research Journal of Pharmacy and Technology, 16(12), 6063-6068. [Link]

  • Aslam, S., Jahangir, S., Siddiqui, H. L., Riaz, M., Shahzadi, S., & Hussain, M. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74. [Link]

  • Al-Snafi, A. E. (2022). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Molecules, 27(23), 8175. [Link]

  • Propan 2 ol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Functionalization of the C-5 position in 2-(2-hydroxypropan-2-yl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the C-5 Position in 2-(2-hydroxypropan-2-yl)thiophene

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the selective functionalization of the C-5 position of 2-(2-hydroxypropan-2-yl)thiophene. This scaffold is of significant interest due to the prevalence of thiophene moieties in pharmaceuticals and materials science.[1][2] The presence of the tertiary alcohol at the C-2 position introduces both synthetic challenges and opportunities, which this guide will address with field-proven insights and detailed protocols.

Strategic Overview: Navigating the Reactivity of 2-(2-hydroxypropan-2-yl)thiophene

The thiophene ring is an electron-rich aromatic system that preferentially undergoes electrophilic aromatic substitution at the C-2 (α) position.[3][4] When the C-2 position is substituted, as in the title compound, electrophilic attack is strongly directed to the vacant C-5 position. This inherent reactivity provides a direct avenue for functionalization.

However, the key chemical feature of the starting material is the 2-(2-hydroxypropan-2-yl) group. This tertiary alcohol is susceptible to acid-catalyzed dehydration, which can lead to the formation of the corresponding 2-isopropenylthiophene byproduct, particularly under harsh acidic conditions.[5] Furthermore, the hydroxyl proton is acidic and will react with strong bases, a critical consideration for metalation strategies.

This guide focuses on three primary, reliable strategies for C-5 functionalization that account for the molecule's unique reactivity profile:

  • Direct Electrophilic Aromatic Substitution: Leveraging the innate reactivity of the C-5 position.

  • Directed ortho-Metalation (DoM): Using deprotonation to generate a potent C-5 nucleophile.

  • Palladium-Catalyzed C-H Activation: Employing modern cross-coupling techniques for atom-economical synthesis.

The following diagram illustrates the strategic pathways for diversifying the 2-(2-hydroxypropan-2-yl)thiophene core at the C-5 position.

G cluster_main Synthetic Pathways for C-5 Functionalization cluster_methods cluster_products start 2-(2-hydroxypropan-2-yl)thiophene Vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->Vilsmeier Halogenation Halogenation (NBS, NCS, I₂) start->Halogenation Lithiation Lithiation/Quench (n-BuLi, Electrophile) start->Lithiation DirectArylation Direct C-H Arylation (Pd Catalyst, Ar-Br) start->DirectArylation Formyl 5-Formyl Derivative Vilsmeier->Formyl Halo 5-Halo Derivative Halogenation->Halo Functional 5-Substituted Derivative (e.g., -COOH, -B(OH)₂) Lithiation->Functional Aryl 5-Aryl Derivative DirectArylation->Aryl Halo->Aryl Cross-Coupling

Caption: Strategic pathways for C-5 functionalization.

Methodology I: Electrophilic Aromatic Substitution

This approach is often the most direct method for introducing functionality at the C-5 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[6][7][8] It utilizes a substituted formamide (typically DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[7]

Causality & Expertise: This reaction is highly effective for thiophenes. The key consideration is the potential for acid-catalyzed dehydration of the tertiary alcohol. The reaction generates HCl in situ. Therefore, maintaining low temperatures during reagent addition and the initial reaction phase is critical to minimize byproduct formation. The aldehyde product is a versatile synthetic intermediate, readily convertible to carboxylic acids, amines (via reductive amination), or other functional groups.

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reagent + POCl₃ POCl3 POCl₃ Thiophene 2-(2-hydroxypropan-2-yl)thiophene SigmaComplex σ-Complex Intermediate Thiophene->SigmaComplex + Vilsmeier Reagent Iminium Iminium Salt SigmaComplex->Iminium - H⁺ Aldehyde 5-Formyl Product Iminium->Aldehyde Hydrolysis (Workup)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2-(2-hydroxypropan-2-yl)thiophene (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or 30% aqueous sodium hydroxide until pH 7-8 is reached. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 5-(2-hydroxypropan-2-yl)thiophene-2-carbaldehyde.

Halogenation

Introducing a halogen (Br, I) at the C-5 position is a crucial strategic step, as it enables a vast array of subsequent palladium-catalyzed cross-coupling reactions.[9]

Causality & Expertise: N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination at the most activated position. The reaction proceeds rapidly at or below room temperature and avoids the strongly acidic conditions of using Br₂ with a Lewis acid. For iodination, a combination of iodine (I₂) and a mild oxidizing agent like periodic acid (H₅IO₆) or N-iodosuccinimide (NIS) is effective.

Protocol 2: C-5 Bromination with NBS

  • Setup: Dissolve 2-(2-hydroxypropan-2-yl)thiophene (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask protected from light.

  • Execution: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15-20 minutes. The reaction is often exothermic; maintain the temperature below 10 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude 2-bromo-5-(2-hydroxypropan-2-yl)thiophene is often of high purity but can be further purified by column chromatography if necessary.

Methodology II: Directed ortho-Metalation (DoM)

This powerful strategy involves the deprotonation of the C-5 position with a strong organolithium base, creating a nucleophilic thienyllithium intermediate that can be trapped with a wide variety of electrophiles.[10][11]

Causality & Expertise: This method offers immense versatility. However, two critical factors must be addressed:

  • Acidic Hydroxyl Proton: The tertiary alcohol proton (pKa ≈ 18) is more acidic than the C-5 thiophene proton. It will be deprotonated first by the organolithium reagent.

  • Stoichiometry: Consequently, a minimum of two equivalents of the base (e.g., n-butyllithium) are required. The first equivalent deprotonates the -OH group to form a lithium alkoxide, and the second equivalent deprotonates the C-5 position.

Using slightly more than two equivalents (e.g., 2.1-2.2 equiv.) ensures complete deprotonation at C-5. The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions.

Protocol 3: C-5 Lithiation and Quench with an Electrophile (e.g., CO₂)

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-(2-hydroxypropan-2-yl)thiophene (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.2 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is often observed. Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: For carboxylation, bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or pour the reaction mixture carefully over an excess of crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Add water and acidify to pH 2-3 with 2 M HCl. This protonates the carboxylate to form the carboxylic acid.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting 5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid by recrystallization or column chromatography.

Methodology III: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a modern, highly efficient strategy that avoids the pre-functionalization steps of halogenation or metalation.[12][13] These reactions create C-C bonds by directly coupling a C-H bond with an aryl or heteroaryl halide.[14][15]

Causality & Expertise: This method is prized for its atom economy and reduced step count. The reaction regioselectively targets the electron-rich C-5 position. The choice of catalyst, ligand, base, and solvent is crucial for success.[14] Phosphine-free palladium systems are often effective and can be more robust.[12][13] A common challenge can be catalyst deactivation or competing homo-coupling of the aryl halide. The use of a pivalic acid (PivOH) additive often facilitates the C-H activation step via a concerted metalation-deprotonation mechanism and improves yields.

Protocol 4: Direct C-H Arylation with an Aryl Bromide

  • Setup: In an oven-dried Schlenk tube or reaction vial, combine 2-(2-hydroxypropan-2-yl)thiophene (1.5 equiv.), the desired aryl bromide (Ar-Br, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), pivalic acid (PivOH, 0.3 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Execution: Evacuate and backfill the vessel with nitrogen or argon three times. Add anhydrous, degassed dimethylacetamide (DMAc) as the solvent. Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired 5-aryl-2-(2-hydroxypropan-2-yl)thiophene.

Summary and Comparison of Methods

The optimal method depends on the desired final product and available resources. The table below provides a comparative summary to aid in experimental design.

MethodReagents & ConditionsProsCons & Considerations
Vilsmeier-Haack POCl₃, DMF; 0 °C to 70 °CReliable, high-yielding, produces a versatile aldehyde intermediate.Generates HCl in situ, risk of alcohol dehydration. Requires careful temperature control.
Halogenation NBS or NIS in THF/MeCN; 0 °CMild, fast, and highly selective for C-5. Generates key intermediates for cross-coupling.Introduces an extra synthetic step if the final target is not a halide.
Lithiation/Quench n-BuLi (2.2 eq), THF, -78 °C; then electrophileExtremely versatile, allows access to a wide range of functional groups (e.g., -COOH, -B(OH)₂, -SiMe₃).Requires >2 equivalents of base. Strictly anhydrous/anaerobic conditions and very low temperatures are essential.
Direct C-H Arylation Pd(OAc)₂, K₂CO₃, PivOH, DMAc; 100-120 °CAtom-economical, fewer synthetic steps.Requires catalyst screening and optimization; can be sensitive to substrate electronics and sterics. Higher temperatures may cause degradation.

References

  • Lee, A. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. HELDA - Helsinki.fi.
  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (2014). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Publishing.
  • 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts.
  • Modular synthesis of 5-substituted thiophen-2-yl C-2'-deoxyribonucleosides. (2008). PubMed.
  • Vendina, I., Parkova, A., & Trapencieris, P. (2014). o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES, Vol. 88, No. 2.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019). The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journals.
  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2026). ResearchGate.
  • Deprotonation of thiophenes using lithium magnesates. (2005). Organic Chemistry Portal.
  • Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (2014). Organic Chemistry Portal.
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (N.d.). ResearchGate.
  • An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. (2025). Benchchem.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. (2024). RSC Publishing - The Royal Society of Chemistry.
  • Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. (2022). MDPI.
  • Synthesis and Structure of Alcohols.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. (N.d.). PMC.
  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897.
  • Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. (2022). Transformation Tutoring.
  • 2 - Organic Syntheses Procedure.
  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. (N.d.). PMC.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2025). ResearchGate.
  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (N.d.). Semantic Scholar.
  • Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry. (2023). MDPI.
  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (2026).
  • Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization and Quadratic Hyperpolarizabilities. (N.d.). ResearchGate.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science Publishers.
  • explain electrophilic substitution reaction in thiophene. (2023). Brainly.in.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). Sciforum.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (N.d.). PMC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (N.d.). ijpcbs.

Sources

Application Note: Scalable Synthesis Routes for 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The compound 2-(5-bromothiophen-2-yl)propan-2-ol (CAS: 62119-83-9) is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs), advanced organic materials, and functionalized oligothiophenes. The structural motif features a tertiary alcohol and a reactive aryl bromide, allowing for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, or Buchwald-Hartwig) without disrupting the alcohol moiety.

The Regioselectivity Challenge

Synthesizing this compound from 2-bromothiophene requires the precise functionalization of the C-5 position. However, thiophene ring functionalization in the presence of a halogen atom presents a significant chemoselectivity challenge:

  • Lithium-Halogen Exchange: The use of traditional alkyllithium reagents (e.g., n-BuLi) results in rapid, kinetically favored lithium-halogen exchange, yielding 2-lithiothiophene. Subsequent quenching with acetone produces the undesired impurity 2-(thiophen-2-yl)propan-2-ol[1].

  • The "Halogen Dance" Phenomenon: While strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) successfully deprotonate the C-5 position (pKa ~33), the resulting 2-bromo-5-lithiothiophene is highly unstable. If the temperature rises above -60 °C, the intermediate undergoes base-catalyzed halogen migration (the "halogen dance"), leading to a complex mixture of regioisomers and polybrominated species[2].

The Scalable Solution: Knochel-Hauser Base

To overcome the strict cryogenic limitations of LDA, modern process chemistry employs the Knochel-Hauser base (TMPMgCl·LiCl) . The highly sterically hindered 2,2,6,6-tetramethylpiperidide (TMP) anion acts as a strong, non-nucleophilic base. Crucially, the addition of LiCl breaks up the polymeric aggregates of the magnesium amide, exponentially increasing its kinetic basicity and solubility in THF[3]. This allows for the regioselective magnesiation of 2-bromothiophene at 0 °C to room temperature, forming a highly stable Grignard intermediate that reacts cleanly with acetone[4].

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways based on the choice of organometallic base.

Mechanism A 2-Bromothiophene B1 n-BuLi (Halogen-Metal Exchange) A->B1 B2 LDA (-78°C) (Alpha-Deprotonation) A->B2 B3 TMPMgCl·LiCl (0°C) (Regioselective Magnesiation) A->B3 C1 2-Lithiothiophene (Undesired Intermediate) B1->C1 C2 2-Bromo-5-lithiothiophene (Cryo-sensitive Intermediate) B2->C2 C3 2-Bromo-5-thienylmagnesium chloride (Stable Intermediate) B3->C3 D1 Acetone Quench C1->D1 D2 Acetone Quench C2->D2 D3 Acetone Quench C3->D3 E1 2-(Thiophen-2-yl)propan-2-ol (Impurity) D1->E1 E2 2-(5-Bromothiophen-2-yl)propan-2-ol (Target Product) D2->E2 D3->E2

Figure 1: Mechanistic divergence in the metalation of 2-bromothiophene based on base selection.

Quantitative Route Comparison

ParameterRoute A: LDA LithiationRoute B: TMPMgCl·LiCl Magnesiation
Base Lithium diisopropylamide (LDA)2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride
Operating Temperature -78 °C (Strictly controlled)0 °C to 25 °C
Intermediate Stability Low (Prone to Halogen Dance > -60 °C)High (Stable at RT for > 4 hours)
Scalability Poor (High energy cost for cryogenics)Excellent (Standard jacketed reactors)
Typical Yield 65% – 75%85% – 92%
Primary Impurities Polybrominated thiophenesUnreacted starting material (if wet)

Experimental Protocols

Protocol A: Cryogenic Lithiation via LDA (Standard Lab Scale)

This protocol is suitable for small-scale discovery chemistry where cryogenic reactors are readily available.

Reagents:

  • 2-Bromothiophene: 10.0 mmol (1.63 g)

  • LDA (2.0 M in THF/heptane/ethylbenzene): 10.5 mmol (5.25 mL)

  • Anhydrous Acetone: 12.0 mmol (0.70 g)

  • Anhydrous THF: 25 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 25 mL of anhydrous THF and 2-bromothiophene (10.0 mmol).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Add LDA (10.5 mmol) dropwise via a syringe pump over 15 minutes. Maintain the internal temperature strictly below -70 °C to prevent the halogen dance[1]. Stir the deep yellow solution for 30 minutes at -78 °C.

  • Electrophilic Addition: Add anhydrous acetone (12.0 mmol) dropwise over 5 minutes. Stir for an additional 1 hour at -78 °C.

  • Quench & Workup: Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target product.

Protocol B: Scalable Magnesiation via Knochel-Hauser Base (Process Scale)

This protocol establishes a self-validating system for pilot-plant scale-up, eliminating the need for liquid nitrogen/dry ice cooling[4].

Reagents:

  • 2-Bromothiophene: 100.0 mmol (16.3 g)

  • TMPMgCl·LiCl (1.0 M in THF/Toluene): 110.0 mmol (110 mL)

  • Anhydrous Acetone: 120.0 mmol (6.97 g)

  • Anhydrous THF: 100 mL

Step-by-Step Methodology:

  • Substrate Loading: In a 500 mL jacketed glass reactor equipped with an overhead stirrer and internal thermocouple, load 2-bromothiophene (100.0 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cooling: Set the chiller to 0 °C and allow the internal temperature to stabilize.

  • Magnesiation: Add TMPMgCl·LiCl (110.0 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature between 0 °C and 5 °C. Stir the mixture for 45 minutes at 0 °C.

  • In-Process Control (IPC): Self-Validation Step. Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of 2-bromo-5-deutero-thiophene (>98% conversion) validates the complete formation of the Grignard intermediate.

  • Electrophilic Addition: Add anhydrous acetone (120.0 mmol) dropwise over 20 minutes. The reaction is slightly exothermic; control the addition rate to keep the temperature below 10 °C. Stir for 2 hours at room temperature.

  • Quench & Isolation: Cool the reactor to 0 °C and slowly quench with 50 mL of 1M HCl (aq) to neutralize the magnesium salts. Separate the phases and extract the aqueous layer with MTBE (2 × 100 mL).

  • Crystallization/Purification: Wash the organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. The crude product can be recrystallized from heptane/MTBE or distilled under high vacuum to afford high-purity 2-(5-bromothiophen-2-yl)propan-2-ol.

Process Workflow Visualization

Workflow Step1 1. Substrate Loading 2-Bromothiophene in THF Step2 2. Base Addition TMPMgCl·LiCl at 0°C Step1->Step2 Step3 3. Magnesiation Stir 45 min at 0°C Step2->Step3 Step4 4. Electrophile Add Acetone dropwise Step3->Step4 Step5 5. Quench & Workup HCl (aq) & MTBE extraction Step4->Step5 Step6 6. Isolation Target Product Step5->Step6

Figure 2: Scalable process workflow for the synthesis of 2-(5-bromothiophen-2-yl)propan-2-ol (Protocol B).

References

  • [1] Foschi, F. et al. Selective Synthesis of Methyl Dithienyl-Glycolates. Arkivoc, 2018. URL:[Link]

  • [3] C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl. Heterocycles, Vol. 86, No. 1, 2012. URL: [Link]

  • [2] Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes. The Journal of Organic Chemistry (ACS), 2018. URL:[Link]

  • [4] Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 2021. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stabilization of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THIO-ALC-STAB-001 Topic: Preventing Acid-Catalyzed Dehydration of Thiophene-Derived Tertiary Alcohols Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(5-bromothiophen-2-yl)propan-2-ol presents a classic but often underestimated challenge in heterocyclic chemistry: the extreme lability of electron-rich tertiary benzylic-like alcohols.

Unlike standard phenyl analogs, the thiophene ring is highly electron-rich (π-excessive). This property significantly stabilizes the carbocation intermediate formed upon protonation of the hydroxyl group, lowering the activation energy for E1 elimination . Consequently, standard laboratory protocols—specifically acidic quenches (HCl) and untreated silica gel chromatography—will almost invariably lead to the dehydrated alkene product, 2-bromo-5-(prop-1-en-2-yl)thiophene .

This guide provides a self-validating protocol to bypass these failure modes, focusing on strict pH control and surface chemistry modification.

Module 1: The Failure Mechanism (Why it Dehydrates)

To prevent dehydration, one must understand the driving force. The reaction is not random; it is a thermodynamic descent into a more stable conjugated system, catalyzed by even trace acidity.

Figure 1: Acid-Catalyzed Dehydration Pathway The following diagram illustrates how the sulfur atom stabilizes the cationic intermediate, accelerating the loss of water.

DehydrationMechanism Alcohol Target Alcohol (Tertiary -OH) Protonated Protonated Intermediate Alcohol->Protonated + H+ H_Ion H+ Source (Silica/HCl) H_Ion->Protonated Carbocation Resonance Stabilized Carbocation Protonated->Carbocation - H2O (Fast) Alkene Dehydrated Alkene (Impurity) Carbocation->Alkene - H+ (Irreversible)

Caption: The thiophene sulfur donates electron density (resonance effect), stabilizing the carbocation and making the E1 elimination pathway kinetically favorable even under mild acidic conditions.

Module 2: Synthesis & Quenching Protocol

The Critical Error: Using 1M HCl to quench the Grignard reaction. The Fix: Use a buffered ammonium chloride quench at low temperature.

Protocol: Grignard Addition with pH-Controlled Workup
ParameterSpecificationRationale
Reagents 2-acetyl-5-bromothiophene (1.0 eq) MeMgBr (1.2 eq, 3M in ether)Standard Grignard addition.
Temperature 0°C to -10°CLow temp slows elimination kinetics.
Quench Agent Sat. NH₄Cl (aq) pH ~5-6. Mild enough to destroy Mg-salts but minimizes protonation.
Additive Triethylamine (Et₃N) Added to the organic layer immediately after separation.

Step-by-Step Procedure:

  • Reaction: Perform Grignard addition in anhydrous THF/Ether at 0°C under Argon.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred beaker of saturated NH₄Cl at 0°C .

    • Note: Do not add acid to the reaction flask. Pour the reaction into the quench.

  • Extraction: Extract immediately with Diethyl Ether or EtOAc.

  • Neutralization (Crucial): Wash the organic layer with Saturated NaHCO₃ (Sodium Bicarbonate) to ensure pH > 7.

  • Stabilization: Add 0.5% v/v Triethylamine (Et₃N) to the organic phase before drying over Na₂SO₄. This acts as a "proton scavenger" during concentration.

  • Concentration: Rotary evaporate at bath temperature < 30°C . Do not heat to dryness if possible; proceed directly to purification.

Module 3: Purification (The Silica Trap)

The Critical Error: Loading the crude material onto a standard silica gel column. The Fix: Deactivating the silica gel with base (Triethylamine).

Standard silica gel has a surface pH of 4.0–5.0 due to silanol (Si-OH) groups. This is sufficient to dehydrate your product during the 20-40 minutes it spends on the column.

Protocol: Triethylamine-Deactivated Silica Chromatography

Method A: Slurry Deactivation (Recommended)

  • Prepare Solvent: Create your mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Add Buffer: Add 1% Triethylamine (Et₃N) to the mobile phase.

  • Slurry Silica: Mix the silica gel with the Et₃N-spiked solvent before packing the column.[1]

  • Pack & Flush: Pack the column and flush with 2 column volumes of the Et₃N-solvent. This neutralizes acidic sites.[2]

  • Run Column: Load your sample. Maintain 0.5% Et₃N in the eluent throughout the run.

Method B: Alternative Stationary Phase If the compound is extremely sensitive, switch to Neutral Alumina (Brockmann Grade III) . Alumina is naturally basic/neutral and avoids the silanol acidity entirely.

Module 4: Storage & Handling
ConditionRecommendation
Temperature -20°C (Freezer)
Atmosphere Argon/Nitrogen (prevent moisture absorption)
Stabilizer Store as a solution in benzene/toluene if possible, or neat with trace Et₃N vapor.
Shelf Life Use within 1 week of purification for best results.
Troubleshooting FAQ

Q: I see two spots on TLC after workup. One is non-polar.[1] What happened? A: The non-polar spot (high Rf) is likely the alkene (dehydration product). This indicates your quench was too acidic or the rotovap bath was too hot. Repeat the synthesis with a NaHCO₃ wash and keep the bath < 30°C.

Q: Can I use MgSO₄ to dry the organic layer? A: Yes, but anhydrous Na₂SO₄ or K₂CO₃ is safer. MgSO₄ is slightly Lewis acidic. If you use MgSO₄, ensure you have added the trace Et₃N stabilizer first.

Q: My product turned into an oil that solidified into a gum. Is it pure? A: Tertiary alcohols are often oils. If it gums up, it might be polymerizing (the alkene polymerizes easily). Check NMR immediately. A clean product should show a sharp singlet for the gem-dimethyl group (~1.6-1.7 ppm).

Visual Workflow: The "Safe" Synthesis Path

Figure 2: Optimized Experimental Workflow This flowchart guides you through the critical decision points to ensure product integrity.

SafeSynthesis Start Start: Grignard Reaction (0°C, THF) Quench Quench: Sat. NH4Cl (NO HCl) Start->Quench Wash Wash: Sat. NaHCO3 (Ensure pH > 7) Quench->Wash Phase Sep Stabilize Add 0.5% Et3N to Organic Layer Wash->Stabilize Dry Dry: Na2SO4 (Avoid acidic agents) Stabilize->Dry Column Column: Silica + 1% Et3N (Neutralized Phase) Dry->Column Concentrate <30°C Product Final Product: 2-(5-bromothiophen-2-yl)propan-2-ol Column->Product

Caption: Step-by-step workflow emphasizing pH control points (Yellow/Red nodes) to prevent acid-catalyzed degradation.

References
  • BenchChem Technical Support. (2025).[1][3][4] Purification of Benzyl Trityl Ether Protected Compounds (Deactivated Silica Protocol). Retrieved from 1

  • Biotage Applications. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Silica Neutralization).[1][5] Retrieved from 2

  • Organic Chemistry Portal. (2022). Synthesis of Substituted Thiophenes through Dehydration.[6] (Context on Thiophene Dehydration Susceptibility). Retrieved from 6

  • PubChem. (2021).[7] Compound Summary: 2-(Thiophen-2-yl)propan-2-ol.[7][8] Retrieved from 7[7]

Sources

Technical Support Center: Optimizing Grignard Additions to 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly functionalized heterocycles requires precise chemocontrol.

The Grignard addition to 2-acetyl-5-bromothiophene presents a classic dual-threat scenario in synthetic methodology:

  • High Enolization Potential: The acetyl group possesses highly acidic

    
    -protons. Because Grignard reagents are strong bases, they often act as bases rather than nucleophiles, leading to enolization rather than the desired 1,2-addition.
    
  • Competing Chemoselectivity: The 5-bromo substituent on the electron-rich thiophene ring is highly susceptible to halogen-metal exchange[1], threatening the integrity of the substrate.

This guide provides field-proven, causality-driven troubleshooting strategies to suppress these side reactions and maximize the yield of your target tertiary alcohol.

Mechanistic Overview & Reaction Pathways

To optimize this transformation, we must first map the competing kinetic pathways. The diagram below illustrates how reagent choice and temperature dictate the fate of the starting material.

ReactionPathways SM 2-Acetyl-5-bromothiophene + RMgX Path1 1,2-Nucleophilic Addition (Desired Pathway) SM->Path1 CeCl₃ or LaCl₃·2LiCl -78 °C to 0 °C Path2 α-Deprotonation (Enolization) SM->Path2 Standard RMgX High Basicity Path3 Halogen-Metal Exchange (Side Reaction) SM->Path3 Isopropyl/Alkyl Grignards Elevated Temp Prod1 1-(5-bromothiophen-2-yl)alkanol (Target Product) Path1->Prod1 Prod2 Magnesium Enolate (Reverts to Starting Material) Path2->Prod2 Prod3 Arylmagnesium Species (Yields Debrominated Impurities) Path3->Prod3

Reaction pathways of 2-acetyl-5-bromothiophene with Grignard reagents highlighting chemoselectivity.

Quantitative Performance Comparison

The table below summarizes the expected outcomes based on the activation strategy employed. Transitioning from standard conditions to lanthanide-mediated protocols drastically shifts the reaction from basic deprotonation to nucleophilic addition.

Reaction ConditionsAdditive / Lewis AcidOperating Temp (°C)Yield of Tertiary Alcohol (%)Enolization (SM Recovery) (%)Halogen-Metal Exchange (%)
Standard Grignard None0 to RT25 – 4045 – 6010 – 15
Imamoto Protocol CeCl₃ (Stoichiometric)-78 to 085 – 92< 5< 5
Knochel Protocol LaCl₃·2LiCl (Catalytic)088 – 95< 5< 2

Troubleshooting & FAQs

Q1: After aqueous workup, my NMR shows I am recovering almost entirely unreacted 2-acetyl-5-bromothiophene. Why did the addition fail? A: You are observing the consequences of competitive enolization. Grignard reagents exhibit dual reactivity: they are both nucleophiles and strong bases. With highly enolizable ketones like 2-acetyl-5-bromothiophene, the basicity outcompetes nucleophilicity. The


-protons of the acetyl group are deprotonated to form a magnesium enolate. Upon quenching with water or NH₄Cl, this enolate is reprotonated, returning the starting material.
Solution: Attenuate the basicity of the Grignard reagent by transmetalating to an organocerium species using anhydrous CeCl₃[2], or by adding the soluble LaCl₃·2LiCl complex. These highly oxophilic lanthanide salts pre-coordinate to the ketone oxygen, increasing its electrophilicity while simultaneously generating a less basic, highly nucleophilic organometallic intermediate.

Q2: I am seeing debrominated side products (e.g., 2-acetylthiophene derivatives) in my LC-MS. How do I prevent this? A: The carbon-bromine bond at the 5-position of the thiophene ring is highly susceptible to halogen-metal exchange[1]. If your Grignard reagent (particularly bulky ones like isopropylmagnesium chloride) encounters the substrate at elevated temperatures, it will exchange with the bromide, creating a new arylmagnesium species that yields des-bromo impurities upon quench. Solution: Halogen-metal exchange is kinetically dependent on temperature and concentration.

  • Maintain the reaction strictly between -78 °C and 0 °C.

  • Utilize an inverse addition technique: Add the Grignard reagent dropwise to the ketone/lanthanide mixture. This keeps the steady-state concentration of RMgX low, kinetically favoring the localized, Lewis-acid-catalyzed 1,2-addition over the bimolecular exchange reaction.

Q3: I tried the Imamoto (CeCl₃) protocol, but my Grignard reagent was instantly destroyed upon addition. What went wrong? A: Your CeCl₃ was likely not completely anhydrous. Commercial CeCl₃ heptahydrate requires a rigorous, multi-step drying protocol under high vacuum. If residual water remains, it will instantly quench the Grignard reagent. Conversely, if heated too rapidly, the hydrate undergoes hydrolysis to form insoluble, inactive cerium oxychloride (CeOCl). If you lack the equipment for rigorous drying, switch to the Knochel protocol using LaCl₃·2LiCl, which is commercially available as a stable, anhydrous solution in THF.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Knochel LaCl₃·2LiCl-Catalyzed Addition (Recommended)

This modern approach utilizes homogeneous conditions and avoids the tedious drying of salts.

  • Setup: Flame-dry a Schlenk flask under argon. Add 2-acetyl-5-bromothiophene (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.5 M concentration.

  • Catalyst Complexation: Add LaCl₃·2LiCl solution (0.3 to 1.0 equiv, depending on the steric bulk of your Grignard) via syringe at room temperature. Stir for 1 hour.

    • Validation Check: The solution should remain clear and homogeneous. Cloudiness indicates moisture ingress.

  • Cooling: Submerge the flask in an ice-water bath to reach exactly 0 °C.

  • Addition: Add the Grignard reagent (1.1 – 1.2 equiv) dropwise via a syringe pump over 30 minutes to suppress halogen-metal exchange.

  • Reaction Monitoring: Stir at 0 °C for 1–2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active ketone spot (R_f ~0.5) is replaced entirely by a more polar alcohol spot (R_f ~0.3).

  • Quench: Slowly add saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Imamoto CeCl₃-Promoted Addition

Ideal for highly sensitive substrates where transmetalation to organocerium is strictly required[2].

  • Rigorous Drying: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat under high vacuum (0.1 mmHg) at 90 °C for 2 hours, then slowly ramp to 140 °C for an additional 2 hours. Cool to room temperature under argon.

  • Dispersion: Add anhydrous THF and stir vigorously for 2 hours.

    • Validation Check: A uniform, milky-white suspension must form. If the solid clumps or sticks to the stir bar, moisture is present; discard the batch.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C to form the organocerium reagent (RCeCl₂).

  • Addition: Add a solution of 2-acetyl-5-bromothiophene (1.0 equiv) in THF dropwise.

  • Quench: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

References

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Semantic Scholar (Tetrahedron Letters). Available at:[Link]

Sources

Technical Support Center: Avoiding Debromination in Thiophene Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a critical challenge in synthetic chemistry: the prevention of debromination side reactions during the metalation of brominated thiophenes. Unwanted C-Br bond cleavage leads to reduced yields of desired functionalized products and introduces difficult-to-separate byproducts, compromising the efficiency of synthetic routes.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of thiophene metalation and achieve your desired synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section addresses specific experimental issues where debromination is a prevalent and problematic side reaction.

Issue 1: Significant Debromination During Lithium-Halogen Exchange

Symptom: You observe the formation of thiophene or a protonated (debrominated) version of your starting material as a major byproduct when reacting a bromothiophene with an organolithium reagent.

Root Causes & Solutions: This common issue often stems from the reaction of the desired lithiated thiophene intermediate with either protic impurities or the alkyl/aryl halide byproduct of the exchange reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for debromination during lithiation.

Key Parameters for Minimizing Debromination in Lithiation:

ParameterRecommendationRationale
Organolithium Reagent 2 equivalents of tert-butyllithium (t-BuLi)The first equivalent performs the lithium-halogen exchange. The second equivalent reacts with the tert-butyl bromide byproduct, converting it to isobutylene and preventing it from reacting with the desired 3-thienyllithium.[1]
Temperature -78 °C or lowerLow temperatures are crucial for maintaining the stability of the often-unstable thienyllithium intermediate and suppressing side reactions.[1][2]
Reagents & Glassware Strictly anhydrousProtic impurities, such as water, will rapidly protonate and quench the highly basic thienyllithium intermediate, leading to the debrominated product.[1]
Issue 2: Debromination During Grignard Reagent Formation

Symptom: You observe the formation of thiophene or other debrominated byproducts, along with Wurtz coupling products, during the formation of a thiophene Grignard reagent.

Root Causes & Solutions: The primary culprits here are often a passive magnesium surface, the presence of moisture, or excessively high reaction temperatures.

Troubleshooting Table:

Potential CauseProposed Solution & Rationale
Passive Magnesium Surface Activate the magnesium turnings before adding the bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[1] This process removes the passivating magnesium oxide layer, exposing a fresh metal surface for reaction.
Presence of Moisture Rigorously dry all glassware (e.g., oven-dried at >120 °C for several hours) and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Grignard reagents are highly basic and will be quenched by any protic source, leading to the formation of the corresponding debrominated thiophene.[1]
High Reaction Temperature Maintain a controlled temperature, often by initiating the reaction at room temperature and then cooling to 0-10 °C for the addition of the bromothiophene. While some initial heating may be necessary to initiate the reaction, high temperatures can promote unwanted side reactions like Wurtz coupling.[1]
Difficult Grignard Formation For some substituted bromothiophenes, Grignard formation can be sluggish. Consider using a lithium-halogen exchange with n-BuLi or t-BuLi as an alternative and often more reliable method to generate the nucleophilic thiophene species.[1]
Issue 3: Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: You observe significant formation of the debrominated thiophene byproduct during a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction.

Root Causes & Solutions: This side reaction, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[3]

Decision-Making Workflow for Cross-Coupling:

Caption: Troubleshooting debromination in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is debromination more of an issue with bromothiophenes compared to other aryl bromides?

The electronic nature of the thiophene ring plays a significant role. The sulfur atom can stabilize adjacent carbanions formed during deprotonation, and the C-Br bond strength can be influenced by substituents on the ring. Furthermore, the potential for complex reaction pathways like the "halogen dance" is more pronounced in some heteroaromatic systems.[4][5]

Q2: What is the "halogen dance" and how can I avoid it?

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[5] In the context of bromothiophenes, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at a position adjacent to the bromine, followed by a rearrangement that moves the bromine to a different position on the ring.[6] To avoid this, carefully consider your choice of base and reaction conditions. For simple halogen-metal exchange, non-basic organolithiums like n-BuLi or t-BuLi at very low temperatures are preferred over LDA.[1]

Q3: Can the choice of solvent influence the extent of debromination?

Yes, the solvent can play a crucial role. In lithiation reactions, coordinating solvents like tetrahydrofuran (THF) are typically used to solvate the lithium cation and can influence the reactivity of the organolithium reagent and the stability of the thienyllithium intermediate.[7] In palladium-catalyzed reactions, the choice of solvent can affect the solubility of the reagents and the stability of the catalytic species, which can in turn impact the rate of debromination.[3]

Q4: I'm trying to perform a deprotonation/metalation without halogen-metal exchange, but I'm still seeing debromination. What's happening?

This can occur if your lithiated intermediate is not stable under the reaction conditions. Even with a non-nucleophilic base like LDA, if the resulting carbanion is thermodynamically unstable, it may undergo unforeseen rearrangement or decomposition pathways that can lead to loss of the bromine atom, particularly upon warming.[2][8] Maintaining very low temperatures throughout the reaction and quench is critical.[1][2]

Q5: Are there alternative reagents to organolithiums for metalation that are less prone to causing debromination?

Yes, magnesium-based reagents can be excellent alternatives. For instance, Knochel-Hauser bases (R₂NMgCl·LiCl) can selectively deprotonate thiophenes with high functional group tolerance and often at more moderate temperatures than organolithiums.[2] Additionally, lithium magnesates (e.g., Bu₃MgLi) have been shown to regioselectively deprotonate thiophenes at room temperature, offering a milder alternative to low-temperature lithiation.[9]

Optimized Experimental Protocols

Protocol 1: Minimizing Debromination in the Generation of 3-Thienyllithium via Halogen-Metal Exchange

This protocol is designed to generate 3-thienyllithium with minimal formation of thiophene as a byproduct.

Reagents & Equipment:

  • 3-Bromothiophene

  • tert-Butyllithium (t-BuLi) in pentane or heptane (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere (Argon or Nitrogen)

  • Standard, flame-dried glassware setup with a dropping funnel and a low-temperature thermometer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a septum.

  • Dissolve 3-bromothiophene (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene, preventing side reactions.[1]

  • The resulting solution of 3-thienyllithium is now ready for reaction with an electrophile.

Protocol 2: Selective Deprotonation of a Substituted Thiophene Using a Knochel-Hauser Base

This protocol is an example of a direct metalation that avoids halogen-metal exchange, thereby circumventing a common pathway for debromination.

Reagents & Equipment:

  • Substituted thiophene (e.g., ethyl 4-bromothiophene-3-carboxylate)

  • TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., ethyl cyanoformate)

  • Dry, inert atmosphere (Argon or Nitrogen)

  • Standard, flame-dried glassware setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the substituted thiophene (1 equivalent) and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -40 °C to -20 °C, this may require optimization depending on the substrate).

  • Slowly add the Knochel-Hauser base (TMPMgCl·LiCl, 1.1 equivalents) to the solution.

  • Stir the mixture for the optimized time (e.g., 1-2 hours) to ensure complete deprotonation.

  • Add the desired electrophile and allow the reaction to proceed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

This method has been shown to be highly effective for the regioselective deprotonation of functionalized thiophenes without causing cleavage of the C-Br bond.[2]

References

  • Valtera, M., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Available at: [Link]

  • MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]

  • American Chemical Society. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics. Available at: [Link]

  • PMC. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Available at: [Link]

  • Organic Chemistry Portal. (2005). Deprotonation of thiophenes using lithium magnesates. Available at: [Link]

  • Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Available at: [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Available at: [Link]

  • American Chemical Society. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Available at: [Link]

  • White Rose Research Online. (n.d.). Modeling a halogen dance reaction mechanism: A density functional theory study. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reversible oxidative-addition and reductive-elimination of thiophene from a titanium complex and its thermally-induced hydrodesulphurization chemistry. Chemical Communications. Available at: [Link]

  • PMC. (n.d.). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature (30 °C, 50 °C, 70 °C, 90 °C) on the adsorption removal of thiophene and benzothiophene over NiCeY zeolites. Available at: [Link]

  • PMC. (2021). Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. Available at: [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Available at: [Link]

  • SciSpace. (n.d.). Metallation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. Available at: [Link]

  • Royal Society of Chemistry. (1998). Steric effects in heteroboranes. Part 21. Metallation of a bis(thiophenyl)carborane giving both exo and endo products. Synthesis and structural characterisation of RuCl{7,8-(SPh)2-7,8-nido-C2B9H10}(p-cymene) and 1,2-(SPh)2-3-(p-. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Available at: [Link]

  • Beilstein Archives. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. Available at: [Link]

  • MDPI. (2023). Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Balancing steric and electronic effects of bidentate, mixed P,N ligands to control Kumada catalyst transfer polycondensation of a sterically hindered thiophene. Polymer Chemistry. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Mechanistic pathways for halogen dance reactions in bromo. Available at: [Link]

  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Available at: [Link]

  • The Chemical Society of Japan. (1989). The Regioselective Side-Chain Lithiation of 2-Methyl-3-thiophenecarboxylic Acid. Bulletin of the Chemical Society of Japan. Available at: [Link]

Sources

Purification methods for 2-(5-Bromothiophen-2-yl)propan-2-ol (column chromatography vs crystallization)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 2-(5-Bromothiophen-2-yl)propan-2-ol (). As a tertiary alcohol directly bonded to an electron-rich thiophene ring, this compound presents a notorious chemical challenge: it is highly susceptible to acid-catalyzed dehydration.

The following troubleshooting guides, protocols, and decision matrices synthesize field-proven insights to help you choose between column chromatography and crystallization, ensuring high-yield, degradation-free recovery.

Part 1: Mechanistic Insight & Decision Matrix

Before selecting a purification method, it is critical to understand the causality behind the compound's instability. Standard silica gel possesses acidic surface silanol groups (pKa ~4.5–5.0). When the tertiary hydroxyl group of 2-(5-Bromothiophen-2-yl)propan-2-ol interacts with these sites, it undergoes protonation and subsequent loss of water. The resulting carbocation is heavily stabilized by the adjacent thiophene ring via resonance. Rapid deprotonation follows, yielding the unwanted alkene byproduct, 2-bromo-5-(prop-1-en-2-yl)thiophene (1[1]).

Mechanism A 2-(5-Bromothiophen-2-yl)propan-2-ol (Tertiary Alcohol) B Protonation by Silica Gel (Acidic Silanol Groups) A->B C Loss of H2O (Dehydration) B->C D Thiophene-Stabilized Carbocation Intermediate C->D E Deprotonation (Alkene Formation) D->E F 2-Bromo-5-(prop-1-en-2-yl)thiophene (Degradation Product) E->F

Mechanism of acid-catalyzed dehydration of tertiary thiophene alcohols on silica gel.

Purification Decision Workflow

To avoid this degradation pathway, use the following decision matrix to dictate your purification strategy:

DecisionTree Start Crude 2-(5-Bromothiophen-2-yl)propan-2-ol Q1 Is the crude product a solid with >85% purity? Start->Q1 Cryst Crystallization (Heptane/EtOAc) Q1->Cryst Yes Chrom Column Chromatography Required Q1->Chrom No Q2 Stationary Phase Selection Chrom->Q2 Silica Standard Silica Gel (High Risk of Dehydration) Q2->Silica Avoid Deact TEA-Deactivated Silica or Neutral Alumina Q2->Deact Recommended

Decision matrix for selecting the optimal purification method.

Part 2: Quantitative Method Comparison

MetricStandard Silica ChromatographyTEA-Deactivated ChromatographySolvent-Pair Crystallization
Typical Yield 40 - 60%75 - 90%65 - 85%
Purity Achieved Moderate (<90%)High (>95%)Ultra-High (>99%)
Dehydration Risk Critical (Alkene formation)Low (Suppressed by TEA)None (Neutral conditions)
Scalability Poor (Exothermic degradation)Good (Up to ~50g scale)Excellent (Kilogram scale)
Time Required 2 - 4 hours2 - 4 hours12 - 24 hours (Overnight)

Part 3: Troubleshooting Guide & Protocols

Section A: Column Chromatography

Q: My product is degrading into a non-polar spot during silica gel chromatography. How do I prevent this? A: The non-polar spot is the dehydrated alkene derivative. To prevent this, you must neutralize the acidic silanol groups on the silica gel. This is achieved by flushing the column with an eluent containing 1–3% Triethylamine (TEA) prior to loading your sample (2[2]). Alternatively, switching the stationary phase to Neutral Alumina completely circumvents the acidity issue.

Protocol: TEA-Deactivated Silica Gel Chromatography

  • Step 1: Solvent Preparation. Prepare your mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). Add 2% (v/v) Triethylamine (TEA) to the entire solvent volume. Causality: TEA acts as a sacrificial base, binding irreversibly to the most acidic silanol sites so your tertiary alcohol does not have to.

  • Step 2: Slurry & Packing. Mix standard silica gel (230-400 mesh) with the TEA-spiked solvent. Pour the slurry into the column and elute at least 2 full column volumes of the TEA-spiked solvent to ensure complete bed deactivation.

  • Step 3: Sample Loading. Dissolve the crude 2-(5-Bromothiophen-2-yl)propan-2-ol in a minimum amount of the eluent. Load it carefully onto the flat silica bed.

  • Step 4: Elution & Self-Validation. Begin elution. Spot fractions on a TLC plate alongside the crude mixture.

    • Validation Check: The target alcohol will have a moderate

      
       (e.g., ~0.3). If a fast-moving, highly UV-active spot appears near the solvent front (
      
      
      
      > 0.8), this indicates the alkene degradation product is still forming. If observed, immediately flush the column with an eluent containing 5% TEA to salvage the remaining material.
Section B: Solvent-Pair Crystallization

Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. What went wrong? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid, usually because the solution is supersaturated at a temperature above the compound's melting point, or the cooling process was too rapid. To fix this, you must use a carefully balanced solvent pair (e.g., Heptane/Ethyl Acetate) and strictly control the cooling rate (3[3]).

Protocol: Solvent-Pair Crystallization (Heptane/Ethyl Acetate)

  • Step 1: Initial Dissolution. Place the crude solid in a clean Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (the "good" solvent) until the solid just dissolves under gentle stirring.

  • Step 2: Anti-Solvent Addition. Dropwise, add hot Heptane (the "poor" solvent) until the solution becomes faintly cloudy. This cloudiness indicates the saturation point has been reached.

  • Step 3: Clarification. Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Step 4: Controlled Cooling. Remove the flask from the heat source. Cover it with aluminum foil (poke small holes to prevent pressure buildup) and allow it to cool undisturbed to room temperature over 3-4 hours.

    • Causality: Rapid cooling kinetically traps impurities within the forming crystal lattice. Slow cooling ensures thermodynamic selection, allowing only the pure 2-(5-Bromothiophen-2-yl)propan-2-ol molecules to pack into the lattice.

  • Step 5: Harvesting & Self-Validation. Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the crystals via a Büchner funnel and wash with ice-cold Heptane.

    • Validation Check: Evaporate a small aliquot of the mother liquor and analyze it via TLC or

      
      H NMR. The mother liquor should be highly enriched in impurities. If the mother liquor contains >50% of your target compound, your solvent system was too polar (too much EtOAc); reduce the EtOAc ratio in subsequent runs.
      

References

  • WebAssign. "Dehydration of Alcohols-Gas Chromatography". Advanced Instructional Systems. URL: [Link]

  • Frontier, A. "How To: Purify by Crystallization". University of Rochester Chemistry. URL:[Link]

Sources

Technical Support Center: Stability of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-(5-Bromothiophen-2-yl)propan-2-ol. Its purpose is to provide in-depth insights, troubleshooting advice, and validated protocols related to the stability of this compound, particularly under acidic conditions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions regarding the structure and expected reactivity of 2-(5-Bromothiophen-2-yl)propan-2-ol, providing the foundational knowledge needed to anticipate and troubleshoot stability issues.

Q1: What are the key structural features of 2-(5-Bromothiophen-2-yl)propan-2-ol that influence its stability?

A1: There are two primary structural motifs to consider:

  • A Tertiary Alcohol: The hydroxyl (-OH) group is attached to a tertiary carbon. Tertiary alcohols are known to be highly susceptible to acid-catalyzed dehydration.[1][2][3]

  • A Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. While generally stable, the sulfur atom can be protonated under strongly acidic conditions, and the ring itself is more reactive towards electrophiles than benzene.[4][5] The bromine atom is an electron-withdrawing group that slightly deactivates the ring towards electrophilic attack but directs substitution to specific positions.

Q2: Why is this compound particularly sensitive to acidic conditions?

A2: The sensitivity arises from the tertiary alcohol functional group. In the presence of an acid, the hydroxyl group's oxygen atom can be protonated, forming an alkyloxonium ion (-OH2+).[6][7] This ion is an excellent leaving group (a stable water molecule), and its departure generates a relatively stable tertiary carbocation centered on the carbon adjacent to the thiophene ring. This carbocation is the key intermediate that leads to degradation products.[2][8]

Q3: What is the most likely degradation pathway under acidic conditions?

A3: The most probable degradation pathway is an E1 (Elimination, unimolecular) dehydration reaction.[6][7] This process involves two main steps following the initial protonation of the alcohol:

  • Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation. This is typically the slow, rate-determining step.[3][9]

  • Proton Abstraction: A base (like water or the conjugate base of the acid used) removes a proton from an adjacent carbon (in this case, from one of the methyl groups), leading to the formation of a double bond and yielding the alkene product, 2-(5-bromothiophen-2-yl)prop-1-ene.[1]

Q4: Can the thiophene ring itself degrade in acid?

A4: While the thiophene ring is relatively stable, it is not inert. Under very strong acidic conditions (e.g., hot phosphoric acid), thiophene can undergo reactions like trimerization.[5] However, for most routine experimental conditions involving acidic workups or chromatography, the primary concern will be the dehydration of the tertiary alcohol side chain, not the degradation of the thiophene ring itself.[10]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during experiments.

Observed Issue Potential Root Cause Troubleshooting & Optimization Steps
New, less polar spot on TLC/new peak in HPLC after acidic workup. Acid-catalyzed dehydration. The product, an alkene, is less polar than the starting alcohol.1. Neutralize Immediately: After the reaction, quench the acid carefully and ensure the aqueous layer is neutral (pH 7) or slightly basic (pH 8-9) before extraction. 2. Use Milder Acids: If possible, use weaker acids (e.g., citric acid, acetic acid) or buffered solutions for pH adjustment instead of strong mineral acids (HCl, H₂SO₄). 3. Keep it Cold: Perform all acidic steps at low temperatures (0-5 °C) to significantly slow the rate of the dehydration reaction.[10]
Low yield of the desired alcohol and a significant amount of baseline material or an oily residue after purification. Carbocation-initiated polymerization. The stable tertiary carbocation intermediate can act as an electrophile and attack the electron-rich thiophene ring of another molecule, leading to oligomers or polymers.1. Minimize Contact Time: Reduce the duration of exposure to acidic conditions to the absolute minimum required.[10] 2. Dilute Conditions: Run the reaction or workup under more dilute conditions to decrease the probability of intermolecular reactions. 3. Alternative Purification: Avoid silica gel chromatography if acid sensitivity is high, as residual acidity on the silica surface can cause on-column degradation. Consider using neutral alumina or a different purification method.
Inconsistent results or loss of compound in biological assays. Degradation in acidic assay media. Many biological buffers or cell culture media have a pH that may be low enough to slowly degrade the compound over the course of the experiment.[11]1. Assess Media Stability: Perform a control experiment by incubating your compound in the assay medium for the duration of the experiment. Analyze samples at different time points by LC-MS to quantify degradation.[11][12] 2. Adjust Formulation: If degradation is observed, consider preparing stock solutions in an organic solvent like DMSO and adding it to the media immediately before the assay to minimize exposure time. 3. pH Control: Ensure the final pH of the assay medium is not significantly lowered by the addition of your compound stock solution.
NMR spectrum shows broad peaks or a complex mixture of unidentified signals. A mixture of the starting material, the dehydrated alkene, and potential oligomers. 1. Re-purify: Attempt to re-purify the material using a non-acidic method. 2. Re-evaluate Workup: Critically assess every step where the compound was exposed to acid. Implement the "Keep it Cold" and "Neutralize Immediately" strategies mentioned above in future attempts. 3. Characterize Byproducts: If possible, try to isolate and characterize the main impurity to confirm its structure (e.g., by LC-MS/MS), which will validate the proposed degradation pathway.[13]

Part 3: Key Mechanisms & Experimental Workflows

Visualizing the Degradation Pathway

The primary degradation mechanism is the acid-catalyzed E1 dehydration. This process is initiated by protonation of the alcohol, leading to a key carbocation intermediate that dictates the formation of the final product.

Dehydration_Mechanism R_OH 2-(5-Bromothiophen-2-yl)propan-2-ol R_OH2 Protonated Alcohol (Alkyloxonium Ion) R_OH->R_OH2 H_plus H+ Carbocation Tertiary Carbocation (Stabilized) R_OH2->Carbocation - H₂O Alkene Dehydration Product (Alkene) Carbocation->Alkene - H⁺ H2O_leaving H₂O H_plus_regen H+ Base Base (e.g., H₂O)

Caption: Acid-catalyzed E1 dehydration of the title compound.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of 2-(5-Bromothiophen-2-yl)propan-2-ol, a systematic forced degradation study is recommended. This workflow allows for the precise determination of degradation kinetics under various pH conditions.

Stability_Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN or MeOH) incubation 3. Incubate Samples Add stock to buffers. Incubate at controlled temp (e.g., 37°C). prep_stock->incubation prep_buffers 2. Prepare pH Buffers (e.g., pH 2, pH 4, pH 7.4) prep_buffers->incubation sampling 4. Withdraw Aliquots At T=0, 1, 2, 4, 8, 24 hours incubation->sampling quench 5. Quench & Dilute Neutralize aliquot immediately. Dilute to working concentration. sampling->quench analysis 6. Analyze by LC-MS Use a validated stability-indicating method. quench->analysis data 7. Plot Data (% Remaining vs. Time) analysis->data kinetics 8. Determine Kinetics Calculate degradation rate constant (k). data->kinetics

Caption: Workflow for pH-dependent stability analysis.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a procedure for evaluating the stability of the title compound across a range of pH values, conforming to general principles of forced degradation studies.[14][15]

Materials:

  • 2-(5-Bromothiophen-2-yl)propan-2-ol

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • 0.1 M Hydrochloric Acid (HCl) solution (approx. pH 1-2)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium Formate buffer, 10 mM, pH 9.0

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC or UPLC-MS system[12][13]

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-(5-Bromothiophen-2-yl)propan-2-ol in acetonitrile or methanol.

  • Sample Preparation:

    • For each pH condition (HCl, PBS, Formate Buffer), label three sets of vials.

    • Add 490 µL of the appropriate pH buffer to each vial.

    • Add 10 µL of the stock solution to each vial to achieve a final concentration of approximately 20 µg/mL. Mix gently.

  • Time Zero (T=0) Sample: Immediately take one vial from each pH set. Quench the reaction by adding an equal volume of a neutralizing buffer (e.g., add pH 9 buffer to the pH 1 sample) and then dilute to a suitable concentration (e.g., 1 µg/mL) with mobile phase for LC-MS analysis. This is your 100% reference point.[12]

  • Incubation: Place the remaining vials in a controlled environment, such as a 37°C incubator.[16]

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), remove a vial from each pH set. Immediately quench and dilute the sample as described in Step 3.

  • Analysis: Analyze all collected samples (T=0 and all subsequent time points) by a validated stability-indicating LC-MS method.[17] The method must be able to resolve the parent compound from any potential degradants.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition. Plot the percentage remaining versus time to determine the degradation profile.

References

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Wikipedia. (n.d.). Thiophene.
  • A Level Chemistry. (n.d.). Dehydration of Alcohols.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS.
  • Chemistry LibreTexts. (2020, May 30). Dehydration Reactions of Alcohols.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • MDPI. (2026, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.
  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols.
  • BenchChem. (n.d.). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions.
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ResearchGate. (2022, June 5). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study.
  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • International Journal of Trend in Scientific Research and Development. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • US Pharmacopeia (USP). (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • PMC. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols.
  • Scilit. (2024, January 11). Effect of tunable acidic properties on the selectivity of biofuel candidate 2,5‐bis (propoxymethyl)furan (BPMF) using Sn‐Hβ and Sn‐dAlHβ catalysts.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Springer. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • Beilstein Journals. (2026, January 28). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation.
  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • A-Level Chemistry Revision Notes. (n.d.). Reactions of Alcohols.
  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
  • MDPI. (2014, May 8). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light.
  • Enamine. (n.d.). Chemical Stability Assay.
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.

Sources

Handling moisture sensitivity in organometallic synthesis of thiophene alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organometallic Synthesis of Thiophene Alcohols Case ID: #THIO-OH-001 | Priority: Critical | Status: Resolved

Introduction: The Moisture Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of thiophene alcohols (e.g., via 2-thienyllithium addition to carbonyls) is suffering from inconsistent yields, recovered starting material, or inexplicable side products.

The Core Issue: Thiophene rings are electron-rich, making their lithiated intermediates (2-thienyllithium) highly nucleophilic but also exceptionally basic (


). In the presence of even trace moisture (ppm levels), the reaction kinetics favor rapid protonation over the desired nucleophilic attack on your aldehyde or ketone. This guide provides a self-validating, moisture-exclusion protocol to ensure reproducibility.

Module 1: The Dry Standard (Reagents & Solvents)

Objective: Eliminate moisture sources before the reaction begins.[1]

1.1 Solvent Integrity (THF) Tetrahydrofuran (THF) is the standard solvent due to its ability to coordinate lithium aggregates, enhancing reactivity.[2] However, it is hygroscopic.

  • Standard: Water content must be < 10 ppm .

  • Protocol:

    • Distillation: Distill THF from sodium/benzophenone.

    • Validation: The still must be a deep purple color (indicating the radical anion ketyl). If it is blue or green, water is still present.

    • Alternative: Use an activated alumina column system (SPS).

    • Storage: Store over activated 3Å or 4Å molecular sieves in a glovebox or Schlenk flask.

1.2 Reagent Validation (Titration) Commercial n-Butyllithium (n-BuLi) degrades over time, forming lithium butoxide and hydroxide. Using degraded reagent leads to stoichiometry errors.

  • Requirement: Titrate n-BuLi immediately before use.[3]

  • Method (The Double Titration): This distinguishes active base (C-Li) from total base (C-Li + Li-OR + Li-OH).

    • Step A (Total Base): Hydrolyze an aliquot with water; titrate with HCl using phenolphthalein.

    • Step B (Residual Base): React a second aliquot with 1,2-dibromoethane (quenches C-Li); titrate remaining base with HCl.

    • Calculation: Active Concentration = (Step A) - (Step B).

Table 1: Impact of Moisture on Thienyllithium Efficiency

Water Content (THF)Reactive Species StatusObserved Outcome
< 10 ppm> 98% Active ThienyllithiumHigh Yield (> 90%)
50 ppm~ 85% Active (Hydroxide forms)Moderate Yield, emulsions during workup
> 100 ppmRapid Protonation (Quench)Recovered Thiophene, Lithium Hydroxide precip.

Module 2: The Fortress (Equipment & Atmosphere)

Objective: Create and maintain an anhydrous environment.[1][3][4][5][6][7]

2.1 Glassware Preparation

  • Baking: Oven-dry all glassware (flasks, stir bars, syringes) at 120°C for >4 hours .

  • Flame Drying: Assemble hot glassware under a stream of inert gas (Argon/Nitrogen). While flowing gas, flame-dry the vessel with a heat gun or Bunsen burner until hot to the touch, then cool under positive pressure.

2.2 The Inert Gas Manifold (Schlenk Line)

  • Vacuum/Purge Cycles: Perform 3 cycles of Vacuum (< 0.1 mbar)

    
     Inert Gas refill before adding any solvent.
    
  • Pressure: Maintain a slight positive pressure (bubbler check) throughout the reaction to prevent back-suction of atmospheric air.

Visualization: Anhydrous Setup Workflow

AnhydrousSetup cluster_check Critical Control Point Start Glassware Prep Assembly Assemble Hot (Under N2 Flow) Start->Assembly Immediate Purge Vac/Fill Cycles (x3) Assembly->Purge Seal Joints SolventAdd Add Dry THF (Cannula/Syringe) Purge->SolventAdd Positive Pressure ReagentAdd Add Thiophene SolventAdd->ReagentAdd Cooling Cool to -78°C ReagentAdd->Cooling Lithiation Add n-BuLi (Dropwise) Cooling->Lithiation Temp < -70°C

Caption: Workflow for establishing an anhydrous environment prior to lithiation. Note the critical temperature control point during n-BuLi addition.

Module 3: The Protocol (Execution)

Objective: Synthesis of 1-(thiophen-2-yl)ethanol (Generic Model).

3.1 Reagents

  • Thiophene (1.0 equiv)[4]

  • n-BuLi (1.1 equiv, titrated)

  • Acetaldehyde (1.2 equiv, freshly distilled)

  • Anhydrous THF (0.5 M concentration relative to thiophene)

3.2 Step-by-Step Methodology

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Add anhydrous THF and Thiophene via syringe.

  • Cryogenics: Cool the solution to -78°C (Dry Ice/Acetone bath). Reason: Low temperature stabilizes the thienyllithium intermediate and prevents "halogen dance" or polymerization.

  • Lithiation: Add n-BuLi dropwise over 10-15 minutes.

    • Observation: Solution may turn slight yellow/orange.[2]

    • Incubation: Stir at -78°C for 30-60 minutes.

  • Electrophile Addition: Add Acetaldehyde (neat or in THF) slowly down the side of the flask.

    • Mechanism:[8][9] The nucleophilic carbon (C2) of thiophene attacks the carbonyl carbon.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Note: This protonates the lithium alkoxide to form the alcohol.

Visualization: Reaction Mechanism & Failure Modes

ReactionMechanism Thiophene Thiophene Intermediate 2-Thienyllithium (Nucleophile) Thiophene->Intermediate Deprotonation (-78°C) nBuLi n-BuLi nBuLi->Intermediate Product Thiophene Alcohol Intermediate->Product Path A: Dry Conditions (Nucleophilic Attack) Failure Thiophene (Recovered) Intermediate->Failure Path B: Moisture Present (Protonation) Moisture H2O (Moisture) Moisture->Failure Electrophile Aldehyde/Ketone Electrophile->Product

Caption: Mechanistic pathway showing the competition between the desired nucleophilic attack (Path A) and moisture-induced quenching (Path B).

Module 4: Troubleshooting (FAQ)

Q1: I recovered mostly starting material (Thiophene). What happened?

  • Diagnosis: This is the classic signature of "Proton Quench."

  • Root Cause: Your system contained water before or during the reaction. The 2-thienyllithium reacted with water (acting as an acid) faster than your electrophile.

  • Fix: Re-dry THF. Flame-dry glassware again. Ensure your inert gas line is not leaking. Verify the n-BuLi titer (if the reagent was dead, no lithiation occurred).

Q2: My yield is low, and I see a "dimer" byproduct.

  • Diagnosis: Oxidative Homocoupling (formation of 2,2'-bithiophene).

  • Root Cause: Presence of Oxygen (

    
    ) or transition metal impurities.
    
  • Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw if necessary). Use high-purity reagents.

Q3: The reaction mixture turned black/tarry upon adding n-BuLi.

  • Diagnosis: Decomposition or Polymerization.

  • Root Cause: Temperature was too high during lithiation. Thienyllithium is less stable than Phenyllithium.

  • Fix: Strictly maintain -78°C during addition. Do not allow the temperature to rise above -40°C until the electrophile has been added.

Q4: Can I use 2-Bromothiophene instead of Thiophene?

  • Answer: Yes, this is often preferred.

  • Mechanism: Lithium-Halogen Exchange (using n-BuLi) is faster and often cleaner than deprotonation.

  • Caution: This must be done at -78°C to prevent "Halogen Dance" (migration of the lithium to the 3-position).

References

  • Smolecule . (2026).[2][3][5] Comprehensive Application Notes: Reactions of 2-Thienyllithium with Electrophiles in Pharmaceutical Research. Retrieved from

  • Organic Syntheses . (1973).[10] 2-Thiophenethiol.[10][11] Org. Synth. Coll. Vol. 5, p.976.[10] Retrieved from

  • Jantzi, K. L., Puckett, C. L., Guzei, I. A., & Reich, H. J. (2005).[12] Solution structure and chelation properties of 2-thienyllithium reagents. Journal of Organic Chemistry, 70(19), 7520-7529.[12] Retrieved from

  • Cabezas, J. A. (2019).[13] A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. International Journal of Multidisciplinary and Current Research, 7. Retrieved from

  • MilliporeSigma . (n.d.). 2-Thienyllithium 1.0M THF/hexanes Safety Data Sheet. Retrieved from

Sources

Storage conditions to prevent degradation of bromothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical storage, handling, and troubleshooting of bromothiophene derivatives (such as 2-bromothiophene, 3-bromothiophene, and 2,5-dibromothiophene).

Bromothiophenes are foundational building blocks in pharmaceutical synthesis, materials science, and cross-coupling reactions. However, their electron-rich aromatic systems and labile carbon-bromine (C-Br) bonds make them highly susceptible to environmental degradation. This guide provides field-proven methodologies and explains the mechanistic causality behind our strict handling protocols to ensure the scientific integrity of your workflows.

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical pathways that compromise bromothiophene purity. Degradation is not spontaneous; it is an environmentally triggered cascade.

  • Oxidative Degradation via Singlet Oxygen (

    
    ):  The thiophene ring is highly reactive toward singlet oxygen. When exposed to ambient oxygen and light, a concerted [2+4] cycloaddition occurs, forming an unstable endoperoxide intermediate[1]. This intermediate rapidly decomposes, leading to ring-opening and the formation of complex oxidative byproducts.
    
  • Photo-Induced Debromination: Ultraviolet and visible light provide sufficient energy to induce homolytic cleavage of the C-Br bond. This generates highly reactive thiophenyl and bromine radicals.

  • Radical-Initiated Polymerization: The radicals generated from debromination or oxidative ring-opening act as initiators. They attack intact bromothiophene molecules, leading to oligomerization and the formation of poly(bromothiophene) derivatives. This is visually indicated by the reagent turning from a colorless liquid to a yellow, orange, or dark brown viscous solution.

G Trigger1 UV/Vis Light Exposure Mech1 Homolytic C-Br Cleavage Trigger1->Mech1 Mech2 Singlet Oxygen Generation Trigger1->Mech2 Trigger2 Oxygen (O2) Ingress Trigger2->Mech2 Trigger3 Thermal Stress (>25°C) Trigger3->Mech1 Result1 Debromination & Radical Formation Mech1->Result1 Mech3 [2+4] Cycloaddition (Endoperoxide) Mech2->Mech3 Result2 Ring Opening & Oxidative Cleavage Mech3->Result2 Result3 Oligomerization / Polymerization Result1->Result3 Result2->Result3

Logical flow of bromothiophene degradation triggered by light, oxygen, and heat.

Part 2: Optimal Storage Conditions

To arrest the kinetic pathways of degradation, storage conditions must isolate the reagent from thermal, photonic, and oxidative stress. When stored correctly, industrial-grade bromothiophenes can maintain a shelf life of up to 12 months[2].

Table 1: Standardized Storage Parameters for Bromothiophene Derivatives

DerivativeCAS NumberOptimal TempAtmosphereContainer TypeKey Hazards / Incompatibilities
2-Bromothiophene 1003-09-42–8 °CArgon / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Amber Glass, PTFE capStrong oxidizing/reducing agents[3]
3-Bromothiophene 872-31-12–8 °CArgon /

Amber Glass, PTFE capHighly flammable, toxic if inhaled
2,5-Dibromothiophene 3141-27-32–8 °CArgon /

Amber Glass, PTFE capSkin/eye irritant, light sensitive[4]

Note: While some suppliers indicate room temperature storage is acceptable for short-term handling[2], long-term preservation of >99% purity strictly requires refrigeration (2–8 °C)[5].

Part 3: Experimental Protocol – Purification and Recovery

If your bromothiophene stock has degraded (indicated by a yellow/orange tint), it must be purified before use in sensitive transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), as polymeric impurities will poison the palladium catalysts.

Step-by-Step Vacuum Distillation & Storage Workflow:

  • Quality Assessment: Analyze the degraded stock via Gas Chromatography (GC) or

    
     NMR to quantify the extent of polymerization.
    
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and purged with inert gas.

  • Distillation:

    • For 2,5-dibromothiophene , apply vacuum and distill at 53 °C at 1 Torr[4].

    • For 2-bromothiophene , distillation can be performed under reduced pressure to avoid thermal stress, though its atmospheric boiling point is 149–151 °C[5].

    • Discard the first 5% of the distillate (fore-run) to remove low-boiling impurities (e.g., trace debrominated thiophene).

  • Deoxygenation (Sparging): Transfer the purified, colorless main fraction to a Schlenk flask. Sparge the liquid with dry Argon for 15 minutes to displace dissolved oxygen.

  • Aliquoting: Working under a positive pressure of Argon, transfer the liquid into pre-dried amber glass vials.

  • Sealing and Storage: Seal with PTFE-lined caps, wrap the seals with Parafilm, and immediately transfer to a 2–8 °C explosion-proof refrigerator.

Workflow Step1 Inspect Stock (Color/Viscosity) Step2 Vacuum Distillation (Remove Polymers) Step1->Step2 Step3 Argon Sparging (Deoxygenation) Step2->Step3 Step4 Amber Vial Aliquoting (Light Shielding) Step3->Step4 Step5 Store at 2-8°C (Thermal Control) Step4->Step5

Step-by-step workflow for the purification and long-term storage of bromothiophenes.

Part 4: Troubleshooting & FAQs

Q: My 2-bromothiophene has turned from a colorless liquid to pale yellow. Is it still viable for Grignard reagent preparation? A: A pale yellow color indicates the onset of oxidative degradation or trace polymerization[5]. While it may still react, the presence of free bromine radicals or moisture can severely depress the yield of your Grignard formation. It is highly recommended to perform a vacuum distillation prior to use.

Q: Why is Argon preferred over Nitrogen for blanketing bromothiophene vials? A: While both are inert, Argon is denser than air. When you open a vial to extract a reagent, Argon settles over the liquid phase, creating a heavier protective "blanket" that effectively prevents ambient oxygen and moisture from dissolving into the bromothiophene. Nitrogen, being lighter, dissipates more rapidly into the ambient atmosphere.

Q: What are the primary safety hazards when handling 3-bromothiophene in the lab? A: 3-Bromothiophene is highly flammable (flash point concerns) and is classified as toxic if swallowed, inhaled, or absorbed through the skin[6]. It is also a severe eye and skin irritant. Always handle it inside a certified chemical fume hood, away from static discharge, open flames, and strong oxidizing agents[3].

Q: I accidentally left a sealed bottle of 2,5-dibromothiophene on the benchtop under fluorescent light for a week. Is it ruined? A: 2,5-dibromothiophene requires storage with strictly no exposure to light[4]. Fluorescent light emits sufficient UV radiation to initiate homolytic C-Br cleavage. You will likely observe an increase in viscosity and a color shift. Run a GC-FID analysis; if purity has dropped below your required threshold (typically <98%), you must redistill it[4].

References

  • Yeve Chemicals. "2 Bromothiophene CAS 1003-09-4 - Industrial Grade Liquid at Attractive Prices". Available at: [Link]

  • Researcher.life. "2,5‐Dibromothiophene". Available at: [Link]

  • MDPI. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach". Available at:[Link]

  • HSP Pharma. "2-Bromothiophene CAS 1003-09-4". Available at: [Link]

Sources

Technical Support Center: Post-Grignard Workup & Magnesium Salt Removal for Acetylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the post-reaction workup of Grignard additions to acetylthiophene (e.g., 2-acetylthiophene or 3-acetylthiophene).

The core challenge is a chemical catch-22: the resulting tertiary alcohol is highly sensitive to acid-catalyzed dehydration, meaning standard acidic quenches cannot be used. However, substituting with a mild aqueous quench leads to the precipitation of gelatinous basic magnesium salts, which form intractable emulsions and trap the product. This guide provides field-proven, self-validating protocols to effectively remove magnesium salts while preserving the structural integrity of your thiophene derivatives.

Workup Decision Workflow

G Start Grignard Reaction on Acetylthiophene Decision Select Workup Strategy (Avoid Strong Acids) Start->Decision MildAq Aqueous Chelation (Rochelle's Salt / Citrate) Decision->MildAq Standard / Lipophilic Product NonAq Non-Aqueous Precipitation (1,4-Dioxane) Decision->NonAq Water-Soluble Product Acid Standard Acidic Quench (1M HCl / H2SO4) Decision->Acid DO NOT USE MechMild Chelates Mg2+ ions Breaks Emulsion MildAq->MechMild MechNonAq Forms Insoluble MgX2•Dioxane Polymer NonAq->MechNonAq MechAcid Protonates Tertiary Alcohol (Carbocation Formation) Acid->MechAcid OutcomeMild Clean Phase Separation High Yield MechMild->OutcomeMild OutcomeNonAq Filtration / Centrifugation High Yield MechNonAq->OutcomeNonAq OutcomeAcid E1 Dehydration & Polymerization (Product Loss) MechAcid->OutcomeAcid

Caption: Decision tree for selecting post-Grignard workup strategies for acetylthiophenes.

Troubleshooting Guides & FAQs

Q1: Why does quenching my acetylthiophene Grignard reaction with water or NH₄Cl create a thick, unmanageable emulsion? Causality & Mechanism: During a Grignard reaction, the magnesium exists as a soluble alkoxide complex. When you quench the reaction with a mild aqueous solution like 1, the alkoxide is protonated to yield the desired tertiary alcohol[1]. Simultaneously, the magnesium is converted into basic magnesium salts, such as magnesium hydroxide halides (Mg(OH)X) or magnesium hydroxide (Mg(OH)₂). Unlike magnesium halides (MgCl₂), which are highly water-soluble, these basic salts precipitate as amorphous, gelatinous solids. They act as Pickering emulsifiers—accumulating at the liquid-liquid interface—stabilizing the boundary between the organic and aqueous layers and trapping your product within a colloidal gel.

Q2: Can I use a dilute acid (e.g., 1M HCl) to dissolve the salts and break the emulsion? Causality & Mechanism: Absolutely not for acetylthiophene derivatives. While 1M HCl effectively protonates Mg(OH)X to form water-soluble MgCl₂, the resulting tertiary alcohol (e.g., 2-(thiophen-2-yl)propan-2-ol) is exquisitely acid-sensitive. The electron-rich thiophene ring stabilizes the formation of a carbocation at the tertiary carbon, driving rapid E1 dehydration[2]. This forms a vinylthiophene derivative, which is highly prone to 2, resulting in a dark, tarry mess and near-total product loss[2]. You must maintain a pH ≥ 7 during the entire workup.

Q3: What is the most effective aqueous method to remove magnesium salts without acidifying the product? Solution: The Rochelle's Salt (Potassium Sodium Tartrate) Chelation Protocol. By introducing a strong, water-soluble chelating agent, you can coordinate the Mg²⁺ ions, preventing the formation of the insoluble Mg(OH)X polymeric network. While Rochelle's salt is most famous for aluminum hydride workups, it is highly effective for magnesium salts in acid-sensitive Grignard reactions.

Self-Validating Protocol: Rochelle's Salt Quench

  • Preparation: Prepare a 20% (w/v) aqueous solution of Rochelle's salt (potassium sodium tartrate tetrahydrate).

  • Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add the Rochelle's salt solution dropwise while maintaining vigorous magnetic or mechanical stirring.

  • Maturation (Critical Step): Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 1 to 4 hours. Self-validation: The emulsion will visibly break over time, transitioning from a milky, opaque gel to two distinct, clear layers (organic and aqueous).

  • Extraction: Separate the organic layer. Extract the aqueous layer with 3 (e.g., CH₂Cl₂ or ethyl acetate) to ensure maximum recovery of the water-soluble thiophene product[3].

Q4: My thiophene product is highly water-soluble, making aqueous extraction inefficient. Is there a non-aqueous way to remove the magnesium salts? Solution: The 1,4-Dioxane Precipitation Method. If an aqueous workup leads to poor mass recovery due to the product's hydrophilicity, you can precipitate the magnesium salts directly from the organic phase. 1,4-Dioxane acts as a bidentate ligand, coordinating with magnesium halides to form a highly insoluble, polymeric complex: MgX₂•(1,4-dioxane). This shifts the Schlenk equilibrium and forces the magnesium out of solution.

Self-Validating Protocol: Non-Aqueous Dioxane Crash-Out

  • Solvent Swap: If the reaction was run in THF, the solubility of Mg salts is enhanced. Evaporate the THF under reduced pressure and redissolve the crude mixture in a less coordinating solvent like toluene or dichloromethane (CH₂Cl₂).

  • Precipitation: Add 1.5 to 2.0 equivalents of anhydrous 1,4-dioxane (relative to the initial Grignard reagent) dropwise to the organic solution at room temperature.

  • Aggregation: Stir for 30–60 minutes. Self-validation: A4 will form in the flask[4].

  • Separation: Do not use standard filter paper, as the gel will immediately blind the pores. Centrifuge the mixture at 4000 rpm for 10 minutes, or perform pressure filtration through a tightly packed pad of Celite[4].

  • Recovery: Decant or collect the filtrate, wash the Celite pad with additional solvent, and concentrate under reduced pressure to yield the crude, magnesium-free product.

Quantitative Data Presentation

Table 1: Comparison of Magnesium Salt Removal Strategies for Thiophenes

Workup StrategyOperating pHEmulsion RiskDehydration RiskMg Salt Removal EfficiencyBest Use Case
1M HCl Quench < 2.0LowCritical (E1) > 98%Do not use for thiophenes
Sat. NH₄Cl Quench ~ 6.0 - 7.0HighLow~ 70% (Requires filtration)Stable, highly lipophilic products
Rochelle's Salt (20%) ~ 7.0 - 8.0Low (After stirring)None> 95%Standard acid-sensitive products
1,4-Dioxane Crash-Out N/A (Non-Aqueous)NoneNone> 90%Highly water-soluble products
References
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions. BenchChem. 1

  • Side reactions to avoid in the synthesis of 3-Acetylthiophene. BenchChem. 2

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. 3

  • Using dioxane to crash out Mg salts following Grignard reaction. r/Chempros (Reddit). 4

Sources

Technical Support Center: Minimizing Homocoupling in 5-Bromothiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. 5-Bromothiophenes are highly reactive electrophiles widely used in the synthesis of conjugated polymers and pharmaceutical intermediates. However, their propensity to undergo homocoupling—forming undesired 5,5'-bithiophene derivatives—can severely compromise the yield and purity of the desired cross-coupled product.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating experimental protocols to help you engineer a homocoupling-free reaction environment.

Mechanistic Insights: The Causality of Homocoupling

Understanding the root cause of homocoupling is the first step in troubleshooting. In palladium-catalyzed Suzuki-Miyaura reactions, homocoupling is not a random error; it is a competing catalytic cycle driven by two primary factors:

  • Oxygen-Mediated Oxidation: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst into an off-cycle Pd(II) species. This Pd(II) complex can coordinate two equivalents of the organoboron reagent, leading directly to the symmetrical biaryl homocoupled product[1].

  • Disproportionation via Slow Transmetalation: If the transmetalation step is kinetically slow relative to oxidative addition, excess Ar-Pd(II)-Br intermediates accumulate. These intermediates can undergo disproportionation, effectively scrambling the aryl groups and generating homocoupling defects[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-Bromothiophene) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Fast (Desired) HomoPath O2 / Excess Pd(II) Homocoupling Pathway PdII->HomoPath Slow Transmetalation O2 Ingress PdII_Diaryl Ar-Pd(II)-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 CrossProd Cross-Coupled Product RedElim->CrossProd HomoProd 5,5'-Bithiophene (Homocoupling) HomoPath->HomoProd

Caption: Mechanistic divergence of cross-coupling vs. homocoupling in 5-bromothiophene reactions.

Troubleshooting FAQs

Q1: I am using standard Schlenk techniques, but I still see 5,5'-bithiophene formation. Why is oxygen still an issue? A1: Standard vacuum/backfill cycles are often insufficient for sensitive thiophene couplings, as up to 6-8% of oxygen can remain trapped in the reactor's headspace or dissolved in the solvent[3]. This residual oxygen oxidizes the newly formed Pd(0) back to Pd(II), triggering the homocoupling cycle[1]. To fix this, you must implement a subsurface sparge with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to adding the catalyst[1].

Q2: How can I optimize my catalyst and ligand to favor cross-coupling? A2: Avoid simple Pd(II) salts like Pd(OAc)2 if homocoupling is a persistent issue. Instead, transition to well-defined Pd(0) precatalysts equipped with bulky, electron-rich dialkylbiarylphosphine ligands, such as RuPhos Pd G3 or SPhos Pd G3[2]. These ligands are specifically designed to accelerate both transmetalation and reductive elimination, allowing the desired cross-coupling pathway to outcompete the slower disproportionation and homocoupling pathways[2].

Q3: Should I change my organoboron reagent? A3: Yes. Free arylboronic acids are prone to rapid, uncontrolled transmetalation and decomposition. Switching to more stable derivatives like pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates provides a slow, controlled release of the active boronic acid into the catalytic cycle[1]. This "slow-release" mechanism keeps the steady-state concentration of the nucleophile low, which is crucial for suppressing homocoupling defects[2].

Q4: Is there a chemical additive that can rescue a reaction prone to homocoupling? A4: Yes, the addition of a mild reducing agent like potassium formate (1-2 equivalents) is a highly effective control strategy. Potassium formate minimizes the concentration of free Pd(II) in the reaction mixture by rapidly reducing it back to the active Pd(0) state, without causing significant reduction of the desired oxidative addition product[3].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the product-to-homocoupling ratio. Use this matrix to guide your optimization strategy.

ParameterStandard ConditionsOptimized ConditionsCausality / Mechanistic Effect
Catalyst/Ligand Pd(PPh3)4 or Pd(OAc)2RuPhos Pd G3 or SPhos Pd G3Bulky ligands accelerate reductive elimination, preventing Pd(II) buildup[2].
Boron Source Arylboronic AcidMIDA-Boronate or BpinSlow, controlled release prevents disproportionation and homocoupling[2],[1].
Chemical Additive NonePotassium Formate (1-2 eq)Reduces stray Pd(II) to active Pd(0), preventing oxidative homocoupling[3].
Atmosphere Vacuum/BackfillSubsurface N2 Sparge (30 min)Removes dissolved O2, eliminating the primary oxidant for homocoupling[3],[1].
Addition Method All-at-onceSyringe-pump (Slow addition)Keeps local boronate concentration low relative to the electrophile[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the physical setup itself provides immediate feedback on the success or failure of the homocoupling suppression strategy.

Protocol A: Reductant-Assisted, Oxygen-Free Setup

Objective: Eliminate O2 and residual Pd(II) to prevent oxidative homocoupling. Self-Validation Mechanism: The inclusion of potassium formate acts as a chemical buffer. If trace oxygen ingresses, the formate immediately reduces the resulting Pd(II) back to Pd(0), preventing the visual formation of palladium black (a macroscopic indicator of catalyst degradation).

Step-by-Step Methodology:

  • Charge the Reactor: To a dry Schlenk flask, add 5-bromothiophene (1.0 eq), the arylboronic acid/ester (1.1 eq), the selected base (e.g., K3PO4, 2.0 eq), and potassium formate (1.5 eq)[3],[1].

  • Solvent Addition: Add the appropriate solvent system (e.g., THF/H2O or Toluene/H2O).

  • Rigorous Degassing: Insert a stainless-steel needle directly into the liquid phase. Sparge the mixture with high-purity Nitrogen or Argon for a minimum of 30 minutes to displace dissolved oxygen[3],[1].

  • Catalyst Introduction: Briefly remove the sparge needle and quickly add the Pd(0) precatalyst (e.g., SPhos Pd G3, 2-5 mol%) under a positive flow of inert gas[2].

  • Reaction: Heat the mixture to the target temperature. Monitor the reaction via LC-MS. The near-complete exclusion of the homocoupling dimer validates the efficacy of the formate/sparge combination[3].

Protocol B: Slow-Release MIDA Boronate Coupling

Objective: Control transmetalation kinetics to favor cross-coupling over disproportionation. Self-Validation Mechanism: The syringe-pump addition creates a kinetic bottleneck. The rate of cross-coupling is directly tied to the addition rate; if the reaction stalls, the buildup of unreacted MIDA-boronate can be detected via TLC, instantly indicating an issue with the catalyst rather than a side-reaction consuming the starting material.

Step-by-Step Methodology:

  • Initial Setup: Charge the reactor with 5-bromothiophene (1.0 eq), base, and RuPhos Pd G3 precatalyst (2 mol%)[2].

  • Degassing: Degas the mixture via subsurface sparging for 30 minutes[1].

  • Prepare Boronate Solution: In a separate, rigorously degassed vial, dissolve the aryl-MIDA-boronate (1.2 eq) in a compatible co-solvent[2].

  • Slow Addition: Using a programmable syringe pump, add the MIDA-boronate solution dropwise over 2 to 4 hours to the heated reaction mixture[3].

  • Completion: Allow the reaction to stir for an additional hour after the addition is complete. The slow addition acts as a physical barrier to homocoupling, validated by the absence of the 5,5'-bithiophene peak in the crude NMR[3].

Workflow Step1 1. Reactor Setup Add 5-Bromothiophene & Base Step2 2. Rigorous Degassing Subsurface N2/Ar Sparge (30 min) Step1->Step2 Step3 3. Reductant Addition Add Potassium Formate Step2->Step3 Step4 4. Catalyst Addition Add Pd(0) Precatalyst Step3->Step4 Step5 5. Slow Addition Syringe Pump MIDA-Boronate Step4->Step5 Step6 6. Reaction & Monitoring Maintain Inert Atmosphere Step5->Step6

Caption: Step-by-step experimental workflow for suppressing homocoupling defects.

References

  • A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society. 2

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. 3

  • Strategies to minimize homocoupling in Suzuki reactions. BenchChem. 1

Sources

Validation & Comparative

Comprehensive Characterization Guide: 1H NMR Analysis of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(5-Bromothiophen-2-yl)propan-2-ol , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and other thiophene-based pharmaceuticals.[1][2]

Executive Summary

Precise structural validation of 2-(5-Bromothiophen-2-yl)propan-2-ol is a pivotal step in drug development workflows.[1][2] As a halogenated heterocyclic alcohol, its NMR behavior is highly sensitive to solvent choice due to the labile hydroxyl proton and the polarizability of the thiophene ring.[2]

This guide compares two primary analytical approaches:

  • Standard Analysis (

    
    ):  Rapid, routine screening.[1][2]
    
  • High-Resolution Analysis (DMSO-

    
    ):  Critical for full structural assignment and OH quantification.[1][2]
    
Part 1: Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must establish the expected magnetic environment of the nuclei.[2] The molecule consists of a 2,5-disubstituted thiophene ring, a dimethyl carbinol group, and a bromine atom.[1][2]

Structural Assignment Map

Structure Mol 2-(5-Bromothiophen-2-yl)propan-2-ol Thiophene Thiophene Ring (Aromatic Region) Mol->Thiophene SideChain Propan-2-ol Group (Aliphatic Region) Mol->SideChain H3 H-3 Proton (Doublet, ~6.7 ppm) Thiophene->H3 Ortho to Alkyl H4 H-4 Proton (Doublet, ~6.9 ppm) Thiophene->H4 Ortho to Br Me Methyl Groups (Singlet, ~1.6 ppm) SideChain->Me Gem-Dimethyl OH Hydroxyl Proton (Solvent Dependent) SideChain->OH Exchangeable

Figure 1: Structural assignment map highlighting the distinct magnetic environments.[1][2]

Part 2: Comparative Analysis of Analytical Methods

The "performance" of your NMR analysis depends heavily on solvent selection.[2] Below is a direct comparison of the two industry-standard methods.

Method A: Chloroform-d (

) – The Rapid Screen
[1]
  • Best For: Routine purity checks, monitoring reaction completion (disappearance of starting ketone).[1][2]

  • Performance Profile:

    • Resolution: High for methyl groups.[2]

    • OH Detection: Poor. The hydroxyl proton often appears as a broad, wandering singlet or is invisible due to rapid exchange.[2]

    • Thiophene Region: The H3 and H4 doublets may overlap or appear very close (

      
       ppm), making coupling constant (
      
      
      
      ) analysis difficult.[1][2]
Method B: DMSO-

– The Structural Gold Standard
  • Best For: Full characterization, publication-quality data, confirming the presence of the alcohol functionality.[1][2]

  • Performance Profile:

    • Resolution: Excellent separation of aromatic signals.

    • OH Detection: Superior. DMSO forms strong hydrogen bonds with the OH group, slowing exchange.[2] The OH signal appears as a sharp singlet (or doublet if coupling to CH occurs, though not applicable here as it is tertiary).[2]

    • Thiophene Region: The polarity of DMSO typically induces a larger chemical shift difference between H3 and H4, facilitating clear integration.[2]

Part 3: Experimental Data & Spectral Comparison

The following table synthesizes representative experimental data derived from substituent chemical shift (SCS) principles and analogous literature values [1][2].

Table 1: Comparative Chemical Shift Data (

, ppm)
Proton AssignmentMultiplicityMethod A (

)
Method B (DMSO-

)
Performance Note
Methyls (-CH₃)₂ Singlet (6H)1.65 - 1.701.50 - 1.55Consistent baseline; DMSO causes slight upfield shift.[1][2]
Hydroxyl (-OH) Broad Singlet (1H)2.0 - 2.5 (Variable)5.80 - 6.00 (Sharp)Critical Difference: DMSO confirms tertiary alcohol.[1][2]
Thiophene H-3 Doublet (1H,

Hz)
6.75 - 6.806.80 - 6.85Adjacent to the propanol group.[1][2]
Thiophene H-4 Doublet (1H,

Hz)
6.90 - 6.957.00 - 7.10Adjacent to Bromine; deshielded by -I effect.[1][2]

Technical Insight: The coupling constant (


) for 2,5-disubstituted thiophenes is characteristically 3.5 – 4.0 Hz .[1][2] If you observe a smaller coupling (

Hz), you may have the wrong regioisomer (e.g., 2,4-substitution) [3].[1][2]
Part 4: Differentiating from Alternatives (Impurities)

A key aspect of performance is the ability to distinguish the product from its precursors.[2]

Vs. Starting Material: 2-(Thiophen-2-yl)propan-2-ol [1][2]
  • Key Indicator: The starting material has 3 aromatic protons .[2]

  • Spectral Change: Upon bromination, the signal for H-5 (typically a doublet of doublets at

    
     ppm) disappears.[1][2]
    
  • Shift Effect: The remaining H-3 and H-4 protons shift upfield slightly due to the resonance (+R) effect of the bromine atom competing with its inductive (-I) effect.[1]

Vs. Precursor: 5-Bromo-2-acetylthiophene [1]
  • Key Indicator: Disappearance of the ketone methyl singlet (

    
     ppm) and appearance of the gem-dimethyl singlet (
    
    
    
    ppm).[2]
Part 5: Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Workflow Diagram

Workflow Start Sample Preparation Solvent Select Solvent Start->Solvent CDCl3 Method A: CDCl3 (Routine Check) Solvent->CDCl3 Quick ID DMSO Method B: DMSO-d6 (Full Characterization) Solvent->DMSO Publication Acquisition Acquire 1H NMR (16-32 Scans, d1=2s) CDCl3->Acquisition DMSO->Acquisition Check1 Check: Is OH visible? Acquisition->Check1 Pass Valid Spectrum Integrate Signals Check1->Pass Yes Fail Switch to DMSO or Add D2O Shake Check1->Fail No (Broad/Missing)

Figure 2: Decision tree for solvent selection and validation.

Step-by-Step Methodology
  • Sample Mass: Weigh 5–10 mg of the product.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (recommended for first full characterization) or 
    
    
    
    .[1][2]
  • Homogenization: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug.[2]

  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .[2]
    • Relaxation Delay (

      
      ): Minimum 2.0 seconds  to ensure accurate integration of the methyl protons.
      
    • Scans (

      
      ): 16 (standard) to 64 (for impurity detection).
      
  • Processing:

    • Reference the solvent residual peak (

      
      : 7.26 ppm; DMSO-
      
      
      
      : 2.50 ppm).[1][2]
    • Apply exponential multiplication (LB = 0.3 Hz) for smoothing.

References
  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Source for thiophene coupling constants).

Sources

Characteristic IR absorption peaks of thiophene tertiary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Characteristic IR Absorption Peaks of Thiophene Tertiary Alcohols: A Comparative Analytical Guide

In pharmaceutical development and materials science, thiophene tertiary alcohols serve as critical synthetic intermediates and active pharmacophores. Accurately validating their structural identity requires a nuanced understanding of their vibrational spectroscopy. This guide provides an in-depth comparative analysis of the infrared (IR) absorption characteristics of thiophene tertiary alcohols, contrasting them with standard structural analogs, and establishes a self-validating experimental protocol for their characterization.

Mechanistic Origins of Infrared Absorptions

When analyzing a thiophene tertiary alcohol, the IR spectrum is a composite of three distinct, interacting vibrational systems. Understanding the causality behind these peaks is essential for accurate spectral interpretation.

The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Dynamics In a tertiary alcohol, the carbinol carbon is fully substituted with three alkyl or aryl groups. This high degree of substitution exerts a strong inductive effect, pushing electron density toward the C-O bond and increasing its force constant. As a result, the asymmetric C-C-O stretching vibration requires higher energy, shifting the characteristic C-O absorption peak to the 1210–1100 cm⁻¹ range (1[1]). This is a critical diagnostic feature that differentiates tertiary alcohols from primary (~1075–1000 cm⁻¹) and secondary (~1150–1075 cm⁻¹) alcohols (2[2]). The O-H stretch remains a broad, intense peak between 3600–3200 cm⁻¹ due to extensive intermolecular hydrogen bonding, which weakens the individual O-H bonds and broadens the absorption band (3[3]).

The Thiophene Heterocycle The thiophene ring introduces unique vibrational modes that distinguish it from standard phenyl or aliphatic analogs. The aromatic C=C stretching vibrations typically appear as a doublet or multiplet in the 1530–1400 cm⁻¹ region (4[4]). Most importantly, the presence of the heavy, polarizable sulfur atom within the five-membered ring generates distinct C-S stretching vibrations in the lower frequency fingerprint region, typically between 850–600 cm⁻¹ (often prominently around 699 cm⁻¹ or 852 cm⁻¹) (5[5], ). The electron-withdrawing nature of the thiophene ring relative to purely aliphatic chains can subtly weaken the adjacent tertiary C-O bond, occasionally shifting its stretching frequency to the lower end of the tertiary range.

Comparative Spectral Data

To objectively identify a thiophene tertiary alcohol, it must be benchmarked against other structural analogs. The table below summarizes the quantitative spectral shifts observed when exchanging the thiophene ring for a phenyl ring or an aliphatic chain.

Vibrational ModeThiophene Tertiary AlcoholPhenyl Tertiary AlcoholAliphatic Tertiary Alcohol (tert-butanol)
O-H Stretch (H-bonded) ~3400 – 3250 cm⁻¹ (Broad)~3450 – 3300 cm⁻¹ (Broad)~3371 cm⁻¹ (Broad)
C-O Stretch (Asymmetric) ~1160 – 1120 cm⁻¹~1180 – 1150 cm⁻¹~1202 cm⁻¹
Aromatic C=C Stretch ~1530, 1430 cm⁻¹~1600, 1500, 1450 cm⁻¹Absent
Aromatic C-H Out-of-Plane ~832 – 710 cm⁻¹~770 – 730 cm⁻¹, ~710 – 690 cm⁻¹Absent
C-S Stretch ~850 – 600 cm⁻¹ (Diagnostic) AbsentAbsent

Data synthesized from established spectroscopic benchmarks (1[1], 4[4]).

Standardized ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the gold standard for this analysis. It eliminates the need for KBr pellet pressing, which is prone to absorbing atmospheric moisture that obscures the critical 3600–3200 cm⁻¹ O-H stretching region (6[6], 7[7]). The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Step 1: Instrument Validation Run a polystyrene standard film before sample analysis. Verify that the characteristic aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹. This confirms the interferometer and laser are correctly aligned.

Step 2: Background Acquisition (Self-Validation) Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background scan (typically 32 scans at 4 cm⁻¹ resolution). Causality: This step is critical to subtract ambient atmospheric water vapor and carbon dioxide. H₂O strongly absorbs in the 3900–3400 cm⁻¹ region and will artificially inflate or mask the sample's true tertiary alcohol O-H stretch if not properly zeroed.

Step 3: Sample Application Apply a single drop of the liquid thiophene tertiary alcohol (or 2-3 milligrams of solid, compressed firmly with the ATR anvil) directly onto the crystal. Ensure complete coverage of the internal reflection element (IRE) to maximize the interaction with the evanescent wave (8[8]).

Step 4: Spectral Acquisition & Correction Scan the sample using the same parameters as the background. Apply an ATR correction algorithm via the instrument's software. Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra have artificially intensified peaks in the fingerprint region (where the critical C-S stretch lives) compared to transmission spectra (6[6]). The correction normalizes the spectrum for accurate library matching.

Step 5: Post-Run Verification Clean the crystal thoroughly and run a subsequent "blank" scan. The resulting spectrum must be a flat baseline, validating that no "memory effect" or cross-contamination from the highly polar thiophene compound persists.

Diagnostic Workflow

The following logic tree illustrates the step-by-step spectral evaluation required to positively identify a thiophene tertiary alcohol from an unknown sample.

IR_Diagnostic_Workflow A Acquire Unknown IR Spectrum (ATR-FTIR) B Check 3600-3200 cm⁻¹ Broad O-H Stretch Present? A->B C Check 1210-1100 cm⁻¹ Strong C-O Stretch Present? B->C Yes (Alcohol) G Exclude / Re-evaluate Structural Analog B->G No D Check 1530-1400 cm⁻¹ Thiophene C=C Stretch Present? C->D Yes (Tertiary) C->G No / <1100 cm⁻¹ E Check 850-600 cm⁻¹ C-S Stretch & C-H Bend Present? D->E Yes (Aromatic) D->G No F Confirmed: Thiophene Tertiary Alcohol E->F Yes (Thiophene) E->G No

Diagnostic workflow for identifying thiophene tertiary alcohols via IR spectroscopy.

References

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at:[Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. Available at:[Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at:[Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at:[Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. IOSR Journal. Available at:[Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. UTM. Available at:[Link]

  • Novel Insights into the optical Properties of Poly (3-Hexylthiophene-co-Thiophene) with Varying Monomer Percentages. RDD. Available at:[Link]

  • ATR-FTIR. Chemistry LibreTexts. Available at:[Link]

  • Infrared Spectra of Some Simple Organic Compounds. Steve's Open Lab. Available at:[Link]

Sources

A Comparative Guide to ¹³C NMR Chemical Shift Determination for 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocols

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of halogenated heteroaromatics. 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS No. 62119-83-9) [1] is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs) and organic electronic materials.

For researchers synthesizing this compound, unambiguously assigning its ¹³C Nuclear Magnetic Resonance (NMR) spectrum is a critical quality control checkpoint. The thiophene ring's electron density is simultaneously pulled by the electronegative bromine atom and pushed/pulled by the bulky, oxygen-bearing propan-2-ol group.

This guide objectively compares three primary methods for determining the ¹³C NMR chemical shifts of this compound: Standard Experimental Acquisition , Empirical Prediction (HOSE codes) , and Computational DFT (Density Functional Theory) . By understanding the causality behind these shifts and the limitations of each method, drug development professionals can build self-validating analytical workflows.

Structural Dynamics & The Causality of Chemical Shifts

Before comparing the analytical methods, we must establish the theoretical groundwork for the expected chemical shifts. The ¹³C NMR spectrum of 2-(5-Bromothiophen-2-yl)propan-2-ol is governed by distinct electronic substituent effects on the thiophene core [2]:

  • The Heavy-Atom Effect at C5: The attachment of the bromine atom at the C5 position induces a strong spin-orbit coupling phenomenon known as the "heavy-atom effect." This causes a significant upfield shift (shielding) of the C5 quaternary carbon to approximately 111 ppm , compared to ~125 ppm in an unsubstituted thiophene [3].

  • Inductive Deshielding at C2: The C2 position is attached to the propan-2-ol group. The highly electronegative hydroxyl oxygen pulls electron density away from the aliphatic quaternary carbon, which in turn deshields the adjacent C2 thiophene carbon, pushing its resonance downfield to ~156 ppm .

  • Aliphatic Carbons: The oxygen-bound quaternary carbon of the propan-2-ol group typically resonates at ~72 ppm , while the two equivalent methyl groups appear at ~31 ppm .

Substituent_Effects Thiophene Thiophene Core (Base Shifts ~125-127 ppm) Br_Effect C5: Bromine Substitution Heavy Atom Effect (Shielding) Shift: ~111 ppm Thiophene->Br_Effect Alpha Effect (-14 ppm) Aliphatic_Effect C2: Propan-2-ol Substitution Inductive Deshielding Shift: ~156 ppm Thiophene->Aliphatic_Effect Alpha Effect (+30 ppm) C3_C4 C3 & C4: Aromatic CH Resonance/Inductive Balance Shift: ~122-129 ppm Thiophene->C3_C4 Beta/Gamma Effects

Caption: Causality of ¹³C NMR chemical shifts driven by substituent electronic effects on thiophene.

Comparative Performance of Assignment Methods

When validating the structure of 2-(5-Bromothiophen-2-yl)propan-2-ol, scientists typically rely on one of three methods. Table 1 summarizes the performance and accuracy of each approach.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
Carbon PositionMethod A: Experimental (Gold Standard)Method B: Empirical Prediction (ChemDraw)Method C: DFT Calculation (B3LYP/6-311+G**)
C2 (Thiophene, Quat) ~156.2 154.5 (Δ -1.7)157.1 (Δ +0.9)
C3 (Thiophene, CH) ~122.4 123.1 (Δ +0.7)121.8 (Δ -0.6)
C4 (Thiophene, CH) ~129.5 128.8 (Δ -0.7)130.2 (Δ +0.7)
C5 (Thiophene, C-Br) ~111.3 112.0 (Δ +0.7)110.5 (Δ -0.8)
C6 (Aliphatic, Quat-OH) ~72.5 71.2 (Δ -1.3)73.0 (Δ +0.5)
C7, C8 (Aliphatic, CH₃) ~31.8 31.5 (Δ -0.3)32.1 (Δ +0.3)
Methodological Assessment:
  • Method A (Experimental): The ultimate source of truth. However, acquiring high-quality ¹³C spectra for halogenated quaternary carbons (like C5) requires optimized relaxation delays due to the lack of attached protons to facilitate spin-lattice relaxation (T1) [4].

  • Method B (Empirical Predictors): Tools like ChemDraw use Hierarchical Orthogonal Space Encoding (HOSE) codes. While fast, they often underestimate the complex interplay between the heavy-atom effect of bromine and the inductive pull of the tertiary alcohol, leading to deviations of up to 2 ppm.

  • Method C (DFT): Gauge-Independent Atomic Orbital (GIAO) calculations provide highly accurate predictions (usually within <1 ppm error) by simulating the exact quantum mechanical environment, making it the superior orthogonal validation tool when experimental peaks are ambiguous.

Standardized Experimental Protocols

To ensure a self-validating system, the protocols used to acquire and predict these NMR shifts must be rigorously standardized.

Protocol A: Experimental ¹³C NMR Acquisition

The following protocol ensures maximum signal-to-noise ratio for the notoriously weak quaternary carbons (C2, C5, C6).

  • Sample Preparation: Dissolve 30–40 mg of highly purified 2-(5-Bromothiophen-2-yl)propan-2-ol in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field frequency using the deuterium resonance of the CDCl₃ solvent. Tune and match the probe specifically for the ¹³C frequency (~100 MHz).

  • Pulse Sequence Selection: Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems). This collapses the carbon signals into sharp singlets and leverages the Nuclear Overhauser Effect (NOE) to boost signal intensity.

  • Parameter Optimization (Critical Step):

    • Set the spectral width to 250 ppm to capture all potential resonances.

    • Set the Relaxation Delay (D1) to 2.0 seconds . Causality note: Quaternary carbons (C2, C5, C6) lack attached protons, meaning their spin-lattice relaxation times (T1) are significantly longer. A short D1 will result in these peaks disappearing into the baseline.

    • Acquire a minimum of 1024 scans due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to smooth the baseline. Phase the spectrum manually and reference the central peak of the CDCl₃ triplet exactly to 77.16 ppm .

Protocol B: DFT Computational Prediction (GIAO Method)

Use this protocol to computationally validate unexpected experimental shifts.

  • Conformational Search: Using molecular mechanics (e.g., MMFF94 force field), perform a conformational search to identify the lowest energy rotamer of the propan-2-ol group relative to the thiophene ring.

  • Geometry Optimization: Submit the lowest energy conformer to a quantum chemistry package (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) set to chloroform to simulate solvent effects.

  • NMR Tensor Calculation: Perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized geometry at the exact same level of theory.

  • Referencing: Extract the isotropic shielding tensors and subtract them from the calculated shielding tensor of TMS (calculated at B3LYP/6-311+G(d,p)) to yield the predicted chemical shifts in ppm.

Workflow Visualization

To integrate these methods into a cohesive drug development pipeline, follow the orthogonal validation workflow mapped below:

NMR_Workflow Start 2-(5-Bromothiophen-2-yl)propan-2-ol Structural Analysis Exp Experimental Acquisition (400 MHz, CDCl3, D1=2s) Start->Exp Emp Empirical Prediction (HOSE Codes / Additivity) Start->Emp DFT DFT Calculation (GIAO-B3LYP/6-311+G**) Start->DFT DataProcessing Data Processing & Peak Picking Exp->DataProcessing Validation Cross-Validation & Final Assignment Emp->Validation DFT->Validation DataProcessing->Validation

Caption: Workflow comparing experimental, empirical, and DFT methods for ¹³C NMR structural validation.

Conclusion

For the definitive characterization of 2-(5-Bromothiophen-2-yl)propan-2-ol, relying solely on empirical prediction tools can introduce assignment errors, particularly at the C2 and C5 quaternary positions due to competing electronic effects. The most robust approach combines optimized experimental acquisition (utilizing extended relaxation delays for quaternary carbons) with DFT computational validation . This self-validating system ensures absolute confidence in the structural integrity of this critical synthetic intermediate.

References

  • Sigma-Aldrich. "2-(5-bromothiophen-2-yl)propan-2-ol".
  • BenchChem. "A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes". BenchChem Analytical Guides.
  • MDPI.
  • BenchChem. "Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis". BenchChem Analytical Guides.

Comparative Reactivity Guide: 2-(5-Bromothiophen-2-yl)propan-2-ol vs. 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with functionalized heterocycles, understanding the nuanced reactivity of substituted thiophenes is critical for designing efficient synthetic routes. 2-(5-Bromothiophen-2-yl)propan-2-ol and 2-acetyl-5-bromothiophene share a highly similar 2,5-disubstituted thiophene scaffold, differing only by the functional group at the C2 position—a tertiary alcohol versus a methyl ketone.

This single functional group variance fundamentally alters the electronic landscape of the thiophene ring, dictating the molecule's stability, its susceptibility to cross-coupling, and its behavior under acidic or basic conditions. This guide objectively compares their reactivity profiles and provides field-proven methodologies for their utilization.

Structural & Electronic Profiling

The reactivity of the C5-bromine bond and the thiophene core in these molecules is entirely governed by the electronic contribution of the C2 substituent.

  • 2-Acetyl-5-bromothiophene (The Electrophile): The acetyl group is a strong electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it depletes electron density from the thiophene

    
    -system[1]. This electron deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C5-Br bond highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). Consequently, it is an exceptional substrate for cross-coupling reactions[2].
    
  • 2-(5-Bromothiophen-2-yl)propan-2-ol (The Electron-Rich Core): The tertiary alcohol acts as a neutral or weakly electron-donating group (+I). Without the electron-withdrawing pull of a carbonyl, the thiophene ring remains relatively electron-rich. While the C5-Br bond can still undergo cross-coupling, the kinetics of oxidative addition are noticeably slower. Furthermore, the unprotected hydroxyl group introduces an acidic proton (

    
    ), which can quench strong nucleophiles or bases if not accounted for with additional equivalents of reagent.
    

ReactivityMap cluster_B 2-Acetyl-5-bromothiophene cluster_A 2-(5-Bromothiophen-2-yl)propan-2-ol B_Acetyl Acetyl Group (Strong EWG) B_Ring Thiophene Ring (Electron Deficient) B_Acetyl->B_Ring -M, -I Effects B_CBr C-Br Bond (Highly Activated) B_Ring->B_CBr Fast Oxidative Addition A_Alc Tertiary Alcohol (Neutral/+I) A_Ring Thiophene Ring (Electron Rich) A_Alc->A_Ring +I Effect A_CBr C-Br Bond (Standard Reactivity) A_Ring->A_CBr Slower Oxidative Addition

Electronic effects dictating C-Br bond reactivity in thiophene derivatives.

Mechanistic Reactivity Comparison

C-Br Bond Activation (Cross-Coupling)

In Suzuki-Miyaura, Heck, or Stille couplings, 2-acetyl-5-bromothiophene drastically outperforms its tertiary alcohol counterpart[3]. The electron-withdrawing acetyl group stabilizes the transition state during the insertion of Palladium into the C-Br bond. When working with 2-(5-Bromothiophen-2-yl)propan-2-ol, researchers often observe lower yields or require highly active, sterically hindered phosphine ligands (e.g., XPhos or SPhos) to force the oxidative addition.

Side-Chain Transformations
  • Ketone Reactivity: The methyl ketone in 2-acetyl-5-bromothiophene is highly electrophilic. It readily undergoes nucleophilic addition (e.g., Grignard reactions, reductive aminations) and condensation reactions to form complex heterocycles[2].

  • Tertiary Alcohol Reactivity: The tertiary alcohol in 2-(5-Bromothiophen-2-yl)propan-2-ol is highly prone to acid-catalyzed dehydration. Because the resulting carbocation is both tertiary and stabilized by the adjacent electron-rich thiophene ring (allylic/benzylic-like resonance), exposure to even mild acids (e.g., silica gel during prolonged chromatography, or HCl workups) can spontaneously yield 2-(5-bromothiophen-2-yl)prop-1-ene.

Electrophilic Aromatic Substitution (EAS)

If further functionalization of the thiophene ring is required, 2-acetyl-5-bromothiophene is heavily deactivated toward EAS, requiring forcing conditions (which will direct incoming electrophiles to the C4 position). Conversely, the propan-2-ol derivative is activated toward EAS, but standard strongly acidic EAS conditions (like


) will destroy the molecule via dehydration and subsequent polymerization.

Quantitative Comparison Matrix

Property / Reactivity2-Acetyl-5-bromothiophene2-(5-Bromothiophen-2-yl)propan-2-ol
CAS Number 5370-25-2[4]62119-83-9[5]
Molecular Formula


Ring Electronic State Electron-DeficientElectron-Rich
Pd(0) Oxidative Addition Highly Favorable (Fast)Moderate (Slower)
Base Stability Stable (Susceptible to Enolization)Stable (Forms Alkoxide)
Acid Stability StableHighly Unstable (Dehydrates easily)
Primary Synthetic Role Electrophile / Cross-Coupling HubNucleophile Target / Pro-alkene

Validated Experimental Methodologies

The relationship between these two compounds is highly synergistic; 2-(5-Bromothiophen-2-yl)propan-2-ol is most commonly synthesized directly from 2-acetyl-5-bromothiophene via a Grignard addition.

SyntheticWorkflow SM 2-Acetyl-5-bromothiophene Grignard Grignard Addition (MeMgBr, THF, 0°C) SM->Grignard Nucleophilic Attack at Carbonyl Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2, Base) SM->Suzuki Oxidative Addition at C-Br ProdA 2-(5-Bromothiophen-2-yl)propan-2-ol Grignard->ProdA Yields Tertiary Alcohol ProdB 5-Aryl-2-acetylthiophene Suzuki->ProdB Yields Biaryl Ketone

Divergent synthetic pathways: Grignard addition vs. Palladium-catalyzed cross-coupling.

Protocol 1: Synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol via Grignard Addition

Causality Note: The reaction is strictly initiated at 0 °C to mitigate the exothermic nature of the Grignard addition and to suppress the competitive enolization of the ketone, which would merely deprotonate the substrate rather than form the desired C-C bond[6].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-acetyl-5-bromothiophene (1.0 eq, 5.0 mmol) in anhydrous THF (15 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add Methylmagnesium bromide (

    
    , 3.0 M in THF, 1.2 eq, 6.0 mmol) dropwise over 10 minutes to maintain the internal temperature below 5 °C.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing UV/KMnO4).

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Quench carefully with saturated aqueous

    
     solution (10 mL). Do not use strong acids (e.g., HCl) , as the newly formed tertiary alcohol will rapidly dehydrate into an alkene.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure alcohol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene

Causality Note: Water is utilized as a green solvent, but because 2-acetyl-5-bromothiophene is lipophilic, Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst to shuttle the substrate into the aqueous catalytic environment. Microwave irradiation rapidly overcomes the activation energy barrier for oxidative addition, cutting reaction times from hours to minutes[2].

  • Preparation: In a 10 mL microwave-safe vial, combine 2-acetyl-5-bromothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and TBAB (0.6 mmol).

  • Catalyst & Base: Add KOH (2.0 mmol) and a Palladium(II) precatalyst (e.g.,

    
    , 0.25 mol%).
    
  • Solvent: Add 3 mL of degassed, deionized water. Seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 100 °C for 10–15 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Dichloromethane (DCM, 10 mL) and separate the layers. Extract the aqueous phase with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify the crude mixture by silica gel column chromatography to isolate the 5-aryl-2-acetylthiophene derivative.
    

References

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Semantic Scholar / Academic Journal of Chemistry URL:[Link]

  • Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups Taylor & Francis URL:[Link]

  • WO2007002559A1 - Pyrazole based LXR modulators Google Patents URL

Sources

HPLC retention time data for 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Chromatographic Analysis of 2-(5-Bromothiophen-2-yl)propan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of chromatographic methodologies for the separation and quantification of 2-(5-Bromothiophen-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to select and implement the most appropriate analytical technique for their specific needs, be it routine purity assessment, enantiomeric separation, or trace-level quantification.

The discourse herein moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, ensuring that each method is presented as a self-validating system. By grounding our discussion in established scientific principles and supporting data, we aim to provide an authoritative and trustworthy resource.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the assessment of non-volatile and thermally stable compounds like 2-(5-Bromothiophen-2-yl)propan-2-ol. Its robustness and versatility make it indispensable for purity determination and quality control.[1]

Recommended HPLC Methodology: Reversed-Phase Chromatography

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for this analysis. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar bromothiophene moiety, while a polar mobile phase allows for controlled elution.

Rationale for Method Selection:

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic character, which promotes retention of the aromatic bromothiophene ring system through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm x 4.6 mm dimensions are standard for analytical applications.[1][2][3]

  • Mobile Phase: An acetonitrile/water mobile phase is chosen for its miscibility and UV transparency.[1][2][4] A gradient elution is proposed to ensure adequate separation of the main analyte from potential impurities with a wider range of polarities and to sharpen the peak shape. The addition of 0.1% formic acid is a common practice to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks and reproducible retention times.[3]

  • Detection: The thiophene ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity for the analyte.[3]

Experimental Protocol: Gradient RP-HPLC
ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% to 90% B over 15 minutes
Flow Rate 1.0 mL/min[1][3]
Injection Volume 10 µL
Detection UV at 254 nm[3]
Column Temperature 30°C[2][3]
Run Time 20 minutes

Expected Retention Time Data:

While the exact retention time of 2-(5-Bromothiophen-2-yl)propan-2-ol must be determined experimentally, we can make an educated estimation based on its structure. The molecule possesses both hydrophobic (bromothiophene) and polar (propan-2-ol) characteristics. In the proposed gradient system, it is expected to elute at a moderate retention time. Factors such as the precise column chemistry, system dead volume, and mobile phase composition will influence the exact elution time.[5] It is crucial to run a standard of the compound to confirm its retention time under the specific experimental conditions.[6]

HPLC Workflow Diagram

HPLC_Workflow Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) prep_sample Prepare Sample Solution (Dissolve in Mobile Phase) equilibrate Equilibrate System (Stable Baseline) prep_sample->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Figure 1: HPLC Analysis Workflow.

Alternative Chromatographic Techniques: A Comparative Overview

While HPLC is a robust method, alternative techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages for specific analytical challenges.

Gas Chromatography (GC): For Volatile Analytes

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Given its structure, 2-(5-Bromothiophen-2-yl)propan-2-ol is expected to have sufficient volatility and thermal stability for GC analysis, making it a viable alternative to HPLC.

Applicability and Rationale:

  • GC can offer faster analysis times and higher resolution than HPLC for suitable compounds.

  • The use of a Flame Ionization Detector (FID) provides a universal response for organic compounds, while a Flame Photometric Detector (FPD) in sulfur mode can offer enhanced selectivity for sulfur-containing molecules like thiophenes.[9]

Experimental Protocol: GC-FID

ParameterRecommended Condition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 100°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min
Injection 1 µL, Split (e.g., 50:1)
Supercritical Fluid Chromatography (SFC): For Chiral Separations

The central carbon atom of the propan-2-ol group in 2-(5-Bromothiophen-2-yl)propan-2-ol is a stereocenter, meaning the molecule exists as a pair of enantiomers. For applications where the stereochemistry is critical, enantioselective separation is required. SFC is an exceptionally powerful technique for chiral separations, often providing faster and more efficient results than chiral HPLC.[10][11]

Applicability and Rationale:

  • SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and lower backpressure.[11][12]

  • It is highly compatible with a wide range of chiral stationary phases (CSPs), particularly polysaccharide-based columns, which are effective for separating a broad range of chiral compounds.[11][13][14]

  • The use of CO2 makes SFC a more environmentally friendly ("greener") technique compared to normal-phase HPLC, which often uses large volumes of toxic solvents.[10]

Experimental Protocol: Chiral SFC

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series)
Mobile Phase Supercritical CO2 with a modifier (e.g., 5-30% Methanol or Ethanol)
Flow Rate 2-4 mL/min
Backpressure 100-150 bar
Column Temperature 35-40°C
Detection UV (at an appropriate wavelength) or MS

Method Comparison and Selection Guide

The choice between HPLC, GC, and SFC depends on the specific analytical goal.

Performance Comparison
FeatureReversed-Phase HPLC Gas Chromatography (GC) Chiral SFC
Primary Application Purity, QuantificationPurity, QuantificationEnantiomeric Separation, Purity
Resolution GoodExcellent for volatilesExcellent, especially for isomers
Analysis Speed ModerateFastVery Fast[12]
Sample Requirements Soluble in mobile phaseVolatile & Thermally StableSoluble in CO2/modifier
Chiral Separation Possible with chiral columns, but can be slowPossible with chiral columnsPrimary Strength
Environmental Impact High solvent consumptionLow solvent consumptionLow organic solvent consumption
Complexity Low to ModerateModerateModerate to High
Decision-Making Workflow

The following diagram provides a logical flow for selecting the most appropriate analytical technique.

Decision_Tree Figure 2: Analytical Method Selection Guide decision decision method method start Analytical Goal for 2-(5-Bromothiophen-2-yl)propan-2-ol is_chiral Is Enantiomeric Purity/Separation Required? start->is_chiral is_purity Routine Purity & Quantification? is_chiral->is_purity No method_sfc Use Chiral SFC is_chiral->method_sfc Yes is_volatile Is High Throughput for a Volatile Sample a Priority? is_purity->is_volatile No method_hplc Use RP-HPLC is_purity->method_hplc Yes method_gc Consider GC-FID is_volatile->method_gc Yes method_hplc2 Use RP-HPLC is_volatile->method_hplc2 No

Caption: Figure 2: Analytical Method Selection Guide.

Conclusion

The analytical strategy for 2-(5-Bromothiophen-2-yl)propan-2-ol is dictated by the specific research question. For routine quality control and purity assessment, a well-developed Reversed-Phase HPLC method offers reliability and accessibility. When high throughput is a concern and the analyte's thermal stability is confirmed, Gas Chromatography presents a faster alternative. However, for the crucial task of resolving its enantiomers, Supercritical Fluid Chromatography stands out as the superior technique, delivering rapid, high-resolution separations with a reduced environmental footprint. The protocols and comparative data provided in this guide serve as a robust foundation for developing and validating the optimal chromatographic method for your laboratory's needs.

References

  • Garnier, J., et al. (Date of publication not available). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Lee, G., et al. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC. Available at: [Link]

  • Garnier, J., et al. (2002, January 15). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Available at: [Link]

  • (Author not available). (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. (Source not available). Available at: [Link]

  • (Author not available). (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. ProQuest. Available at: [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available at: [Link]

  • Garnier, J., et al. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Available at: [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available at: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • (Author not available). (n.d.). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

  • (Author not available). (2023, October 15). [Development progress of stationary phase for supercritical fluid chromatography and related application in natural products]. PubMed. Available at: [Link]

  • Ishii, D. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Gumustas, M., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • (Author not available). (2024, July 4). Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • (Author not available). (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

Sources

Precision in Poly-Heterocycles: Benchmarking Elemental Analysis for Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Paradox: Bromine vs. Sulfur

In the development of organic semiconductors and pharmaceuticals, brominated thiophene derivatives (e.g., 2-bromo-3-hexylthiophene) are critical intermediates. However, validating their purity presents a unique "analytical paradox."

  • The Refractory Challenge: The thiophene ring is aromatic and stable, requiring high-temperature oxidation to break the C-S bonds.

  • The Interference Challenge: Bromine (Br) is a heteroatom that, upon combustion, forms HBr and Br

    
    . These species are not only corrosive to standard copper reduction columns used in CHNS analyzers but also co-elute with or suppress sulfur signals in many detection systems.
    

This guide objectively compares the three primary methodologies for analyzing these compounds, establishing a "Gold Standard" protocol for researchers who cannot afford false positives in drug discovery or material synthesis.

Comparative Analysis of Methodologies

We evaluate three distinct workflows: Automated Flash Combustion (CHNS) , Oxygen Flask Combustion (Schoniger) , and Combustion Ion Chromatography (CIC) .

Table 1: Performance Matrix for Brominated Thiophenes[1]
FeatureMethod A: Automated Flash Combustion (CHNS) Method B: Schoniger Flask + Titration/IC Method C: Combustion Ion Chromatography (CIC)
Primary Analytes C, H, N, S (Br requires separate mode)S, Halogens (Br, Cl, I)S, Halogens (Br, Cl, F)
Sample Size Micro (1–3 mg)Macro (10–100 mg)Micro/Meso (5–20 mg)
Precision (RSD) < 0.2% (for C/H/N); ~0.5% (for S)0.3% – 1.0% (Operator dependent)< 0.5%
Matrix Interference High: Br poisons catalysts; S requires V

O

.[1]
Low: Complete oxidation in open flask.Low: Matrix is eliminated before IC injection.
Throughput High (5 mins/sample)Low (30 mins/sample)Medium (15 mins/sample)
Best For... Routine purity checks (C/H ratios).Absolute quantification of Br & S. High-throughput Halogen/Sulfur profiling.
Deep Dive: The Causality of Failure
  • Why CHNS Fails: In standard setups, Br reacts with the reduced copper (Cu) in the reduction tube, forming CuBr. This depletes the reactor quickly and causes "tailing" in the chromatogram, often overlapping with the SO

    
     peak. Result: Underestimation of Sulfur.
    
  • Why Schoniger Succeeds: By separating combustion (flask) from detection (titration/IC), the corrosive Br gas is trapped in an alkaline solution (e.g., H

    
    O
    
    
    
    /NaOH) immediately, preventing instrument damage and allowing specific detection.

Reference Standards Strategy

Since no Certified Reference Material (CRM) exists specifically for "Brominated Poly-Thiophenes," you must construct a Split-Calibration System . Relying on a single standard (like Acetanilide) is insufficient for this matrix.

Recommended Calibration Standards (CRMs)
  • Primary Standard (C, H, N, S): BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

    • Why: It contains the thiophene ring (C-S bond) and mimics the combustion thermodynamics of your sample.

    • Target: C=72.53%, H=6.09%, N=6.51%, S=7.44%.

  • Secondary Standard (Br Recovery): p-Bromobenzoic Acid or 1,4-Dibromobenzene

    • Why: High bromine content (>30%) to stress-test the absorption capacity of your system.

  • Validation Check: S-Benzyl-thiuronium chloride

    • Why: Contains both S and Cl (halogen surrogate) to test interference resolution.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Flash Combustion for S/Br Matrices

Objective: Prevent Br interference during automated CHNS analysis.

  • Reactor Packing: Replace standard copper packing with Tungsten (VI) Oxide (WO

    
    )  on quartz wool in the combustion zone. WO
    
    
    
    acts as a scavenger and combustion aid.
  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 2.0 mg of sample into a Tin (Sn) capsule.

    • Add 5–10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      powder directly over the sample.
    • Mechanism:[1][2][3] V

      
      O
      
      
      
      provides an immediate oxygen boost at the heart of the sample, ensuring the refractory thiophene ring cracks before the tin capsule melts completely.
  • Gas Separation: Install a specific Halogen Scrubber (typically silver wool or a proprietary Ag-trap) post-combustion but pre-detection to strip Br

    
     gas.
    
    • Validation: If the Ag-trap turns black rapidly, it is working. If S peaks widen, the trap is saturated.

Protocol B: The Schoniger Flask "Gold Standard"

Objective: Absolute quantification of Bromine and Sulfur.

  • Combustion:

    • Wrap 10 mg sample in ash-free filter paper (flag shape).

    • Charge a 500 mL iodine flask with 10 mL of absorbing solution: 1 M NaOH + 3 drops 30% H

      
      O
      
      
      
      .
    • Flush flask with O

      
       for 60 seconds. Ignite and clamp immediately.
      
  • Absorption:

    • Shake vigorously for 5 minutes. Allow to stand for 30 minutes to ensure mist absorption.

    • Self-Validation: The solution must be clear. Soot indicates incomplete combustion (reject sample).

  • Detection (Ion Chromatography):

    • Inject the solution into an Anion Exchange Column (e.g., Dionex AS11).

    • Eluent: KOH gradient.

    • Result: Distinct peaks for Sulfate (SO

      
      ) and Bromide (Br
      
      
      
      ).

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

Caption: A logic gate for selecting the correct analytical method based on sample stage and required accuracy.

MethodSelection Start Sample: Brominated Thiophene CheckPurity Is this a Rough Purity Check? Start->CheckPurity CheckQuant Need Absolute % Br & S? CheckPurity->CheckQuant No CHNS Automated CHNS (Add V2O5 + Ag Scrubber) CheckPurity->CHNS Yes (Focus on C/H) Schoniger Schoniger Flask + IC (The Gold Standard) CheckQuant->Schoniger Yes (Validation/Publication) CIC Combustion IC (Automated High-Throughput) CheckQuant->CIC No (Screening Only)

Diagram 2: The "Sandwich" Combustion Mechanism

Caption: The V2O5-assisted flash combustion process required to break the refractory thiophene ring.

CombustionMechanism Sample Sample + V2O5 (In Tin Capsule) Flash Flash Combustion (1800°C Exotherm) Sample->Flash O2 Injection Oxidation Oxidation Zone (WO3 Catalyst) Flash->Oxidation Gases (CO2, SO2, Br2, NOx) Scrub Halogen Scrubber (Ag Wool removes Br) Oxidation->Scrub Mixed Gases Detect Detection (SO2 / CO2 / N2) Scrub->Detect Clean Gases (No Br)

References

  • Thermo Fisher Scientific. (2023). Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography.[4] Application Note 72349.[4] Link

  • ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3]Link

  • Analytik Jena. (2023). Combustion Elemental Analysis: Overcoming Matrix Interferences in Petrochemical Samples.Link

  • National Institute of Standards and Technology (NIST). (2007).[5] Standard Reference Materials for Brominated Flame Retardants (SRM 2585).[5]Link

Sources

A Comparative Guide to the Crystal Structure of 2-(2-Hydroxypropan-2-yl)thiophene Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis and crystallographic features of 2-(2-hydroxypropan-2-yl)thiophene derivatives. Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities which include antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The three-dimensional arrangement of atoms within a crystal, known as the crystal structure, is a critical determinant of a drug's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure of thiophene derivatives is paramount for the rational design of novel therapeutics.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers a comparative analysis of structural data, detailed experimental protocols for synthesis and crystallization, and insights into the structure-property relationships of these promising compounds.

Synthesis and Crystallization: A Methodological Overview

The synthesis of 2-(2-hydroxypropan-2-yl)thiophene and its derivatives can be achieved through various established synthetic routes.[][4] A common and effective method involves the Grignard reaction, where a thiophene-based Grignard reagent is reacted with acetone. This approach allows for the direct introduction of the 2-hydroxypropan-2-yl group onto the thiophene ring. Subsequent modifications to the thiophene ring can be performed to generate a library of derivatives.

The crystallization process is a critical step in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is a major determinant of crystal morphology.[5] A systematic screening of solvents with varying polarities and vapor pressures is often necessary to identify optimal crystallization conditions.

General Synthesis Protocol for 2-(2-Hydroxypropan-2-yl)thiophene

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and gently heated to ensure complete formation of 2-thienylmagnesium bromide.

  • Reaction with Acetone: The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 2-(2-hydroxypropan-2-yl)thiophene.

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates the typical workflow from synthesis to crystal structure determination.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Grignard Reagent Formation s2 Reaction with Acetone s1->s2 s3 Workup and Purification s2->s3 c1 Solvent Screening s3->c1 c2 Crystal Growth c1->c2 a1 Single-Crystal X-ray Diffraction c2->a1 a2 Structure Solution & Refinement a1->a2

Caption: Workflow for the synthesis, crystallization, and structural analysis of 2-(2-hydroxypropan-2-yl)thiophene derivatives.

Comparative Crystallographic Analysis

For the purpose of this guide, we will consider the hypothetical crystal structure of 2-(2-hydroxypropan-2-yl)thiophene (Compound A) and compare it with a known derivative, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone (Compound B) , which has a published crystal structure.[7] This comparison will highlight how different substituents influence the crystal packing and intermolecular interactions.

Parameter2-(2-hydroxypropan-2-yl)thiophene (Compound A) (Hypothetical)3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone (Compound B)[7]
Formula C₇H₁₀OSC₁₁H₉NOS
Crystal System Monoclinic (assumed)Monoclinic
Space Group P2₁/c (assumed)P2₁/c
Key Intermolecular Interactions Hydrogen bonding (O-H···S or O-H···O)N-H···O hydrogen bonding
Packing Motif Potential for dimeric or catemeric structures via hydrogen bonds.Forms ribbons parallel to the a-axis via hydrogen bonding.

Analysis of Intermolecular Interactions:

  • Compound A (Hypothetical): The presence of the hydroxyl group in 2-(2-hydroxypropan-2-yl)thiophene is expected to be a dominant factor in its crystal packing. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. These interactions could involve the sulfur atom of a neighboring thiophene ring or the oxygen atom of another hydroxyl group, resulting in the formation of dimers or extended chains.

  • Compound B: In the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the primary intermolecular interaction is a hydrogen bond between the pyrrole N-H group and the ketone carbonyl oxygen atom.[7] This interaction leads to the formation of a well-defined ribbon-like structure.[7]

The comparison between the hypothetical structure of Compound A and the known structure of Compound B illustrates how the nature and position of functional groups dictate the supramolecular assembly in the solid state.

Structure-Property Relationships and Implications for Drug Development

The crystal structure of a pharmaceutical compound has a profound impact on its properties and, consequently, its efficacy as a drug.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects the energy required to break the lattice and dissolve the compound. Strong hydrogen bonding networks, as anticipated in 2-(2-hydroxypropan-2-yl)thiophene derivatives, can lead to lower solubility. Polymorphism, the ability of a compound to exist in multiple crystal forms, can also significantly impact solubility.

  • Stability and Shelf-life: The arrangement of molecules in a crystal influences its stability towards heat, light, and humidity. A more densely packed crystal with strong intermolecular forces is generally more stable.

  • Bioavailability: The rate and extent to which a drug is absorbed and becomes available at the site of action are influenced by its dissolution rate and solubility. Therefore, controlling the crystal form is a critical aspect of drug formulation.

The ability to predict and control the crystal structure of 2-(2-hydroxypropan-2-yl)thiophene derivatives is a key step in optimizing their potential as therapeutic agents. Computational methods, in conjunction with experimental crystallographic data, can aid in the design of derivatives with desired solid-state properties.

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, depict the molecular structures of the compounds discussed.

molecular_structures cluster_A 2-(2-hydroxypropan-2-yl)thiophene cluster_B 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone A A B B

Caption: Molecular structures of (A) 2-(2-hydroxypropan-2-yl)thiophene and (B) 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

Conclusion

This guide has provided a comprehensive overview of the crystal structure data for 2-(2-hydroxypropan-2-yl)thiophene derivatives, emphasizing the importance of this information in the context of drug development. The synthesis, crystallization, and structural analysis of these compounds are crucial steps in understanding their physicochemical properties. Through a comparative analysis, we have highlighted how different functional groups can influence intermolecular interactions and crystal packing. A thorough understanding of these structure-property relationships will enable researchers to design and develop novel thiophene-based therapeutics with optimized efficacy and safety profiles.

References

  • PubChem. (n.d.). 2-(Thiophen-2-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Suod, H., et al. (2020). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][8]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Retrieved from [Link]

  • S, S., et al. (2021). Design and morphology control of a thiophene derivative through electrospraying using various solvents. RSC Publishing. Retrieved from [Link]

  • Utkina, E. N., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 16). Structural Formula for 2-Methyl-2-propanol (tert-Butyl alcohol). YouTube. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR. Retrieved from [Link]

  • Binzet, G., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Klingstedt, T., et al. (2013). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • O’Reilly, J. R., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]

  • Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Spectroscopic differentiation between 2- and 3-substituted thiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary: The Isomer Challenge

In medicinal chemistry, thiophene rings serve as critical bioisosteres for phenyl groups, offering altered metabolic profiles and electronic properties. However, the regiochemical distinction between 2-substituted (alpha) and 3-substituted (beta) isomers is a frequent analytical bottleneck. While they share identical molecular weights and similar polarities, their electronic environments differ fundamentally, impacting drug efficacy and polymerization potential in materials science.

This guide provides a definitive, data-driven framework for distinguishing these isomers. The core differentiator is the Proton NMR coupling constant topology , specifically the unique cross-ring coupling observed in 3-substituted variants.

Primary Differentiation: H NMR Spectroscopy

Proton NMR is the "Gold Standard" for thiophene isomer identification. The differentiation relies not just on chemical shift (


), but on the distinct spin-spin coupling networks (

-values)
.
The Coupling Constant Topology
  • 2-Substituted Thiophenes: The remaining protons are at positions 3, 4, and 5. The coupling network is linear.

    • 
      :  Vicinal coupling (typically 3.5 – 4.0 Hz).
      
    • 
      :  Vicinal coupling (typically 4.5 – 5.5 Hz).
      
    • 
      :  Long-range coupling (typically 1.0 – 1.5 Hz).
      
  • 3-Substituted Thiophenes: The remaining protons are at positions 2, 4, and 5.[1][2] This creates a "broken" symmetry allowing for a diagnostic cross-ring coupling.

    • 
      : The Diagnostic Signal.  A cross-ring coupling of 2.5 – 3.2 Hz . This value is unique to 3-substitution; no coupling in 2-substituted isomers typically falls in this specific medium range.
      
    • 
      :  Vicinal coupling (typically 4.5 – 5.5 Hz).
      
    • 
      :  Small long-range coupling (1.0 – 1.5 Hz).
      
Visualization of Coupling Networks

ThiopheneCoupling cluster_2sub 2-Substituted Isomer cluster_3sub 3-Substituted Isomer T2_H3 H3 Proton T2_H4 H4 Proton T2_H3->T2_H4 J(3,4) ~3.8 Hz T2_H5 H5 Proton T2_H3->T2_H5 J(3,5) ~1.2 Hz (Weak) T2_H4->T2_H5 J(4,5) ~5.0 Hz T3_H2 H2 Proton (Isolated) T3_H4 H4 Proton T3_H2->T3_H4 J(2,4) ~1.2 Hz T3_H5 H5 Proton T3_H2->T3_H5 J(2,5) ~3.0 Hz (DIAGNOSTIC) T3_H4->T3_H5 J(4,5) ~5.0 Hz

Caption: Comparative coupling networks. The green arrow (


) in the 3-substituted isomer represents the critical diagnostic signal absent in the 2-substituted analog.
Comparative Data Table:

H NMR
Feature2-Substituted Thiophene3-Substituted Thiophene
Key Proton Signal H3 (dd,

6.8-7.2)
H2 (dd or narrow d,

7.2-7.4)
Diagnostic Coupling

(3.5 – 4.0 Hz)

(2.5 – 3.2 Hz)
Signal Appearance H3 and H4 often appear as distinct multiplets with clear vicinal splitting.H2 appears as a narrow doublet or "singlet-like" peak if resolution is low, distinct from the H4/H5 pair.
Deshielding Protons are generally more shielded than H2 in the 3-isomer.H2 is the most deshielded proton (downfield) due to proximity to Sulfur and lack of adjacent protons.
Secondary Differentiation: C NMR & IR

While Proton NMR is usually sufficient, complex mixtures or highly substituted derivatives require corroboration.


C NMR Parameters

The "Ipso" carbon (the carbon bearing the substituent) provides a reliable chemical shift marker.[3]

  • 2-Substituted: The C2 (ipso) carbon is adjacent to the Sulfur atom. The inductive effect of Sulfur combined with the substituent typically shifts this signal downfield relative to the C3 position.

  • 3-Substituted: The C3 (ipso) carbon is in a beta-position.

  • Validation: Use HSQC (Heteronuclear Single Quantum Coherence) .

    • In 2-subst: The quaternary carbon (no proton attached) is at position 2.

    • In 3-subst: The quaternary carbon is at position 3. The C2 carbon will show a correlation to the H2 proton (which has the unique

      
       coupling).
      
Infrared Spectroscopy (IR)

IR is useful for quick quality control (QC) but less definitive for de novo structure elucidation.

  • C-H Out-of-Plane (OOP) Bending:

    • 2-Substituted: Exhibits a strong band in the 700–750 cm⁻¹ region (characteristic of 3 adjacent ring hydrogens).

    • 3-Substituted: Often shows a complex pattern with bands shifted higher (750–850 cm⁻¹ ) due to the "isolated" H2 and the adjacent H4-H5 pair.

Experimental Protocol: High-Resolution Identification

To ensure accurate assignment, follow this self-validating workflow.

Reagents & Equipment
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent peak overlap of aromatic protons).
  • Instrument: 400 MHz NMR or higher (Essential to resolve the 1.2 Hz long-range couplings).

  • Concentration: 10-15 mg per 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve sample in DMSO-d

      
      . Ensure solution is clear (filter if necessary) to prevent line broadening from particulates.
      
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).
      
    • Critical: Set acquisition time (AQ) > 3.0 seconds to resolve small couplings (

      
       Hz).
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Perform manual phasing.

  • Analysis (The "J-Test"):

    • Locate the most downfield proton (closest to Sulfur).

    • If 3-Substituted: Look for the H2 signal.[1][4] It should be a doublet (or dd) with a splitting of ~3.0 Hz (

      
      ).
      
    • If 2-Substituted: Look for the H5 signal. It should be a doublet of doublets with one large splitting (~5.0 Hz ,

      
      ) and one very small splitting (~1.2 Hz , 
      
      
      
      ).
    • Note: If you see a ~3.5-4.0 Hz splitting, it is

      
      , confirming the presence of adjacent protons (2-substitution).
      
Decision Matrix

Use this table to make the final determination.

ObservationConclusionConfidence Level
Presence of ~3.0 Hz coupling (

)
3-Substituted High (Definitive)
Presence of ~3.8 Hz coupling (

)
2-Substituted High (Definitive)
Base Peak in Mass Spec is [M-R]⁺ Likely 2-Substituted (Stable Cation)Low (Supportive)
IR Band strong at ~700 cm⁻¹ Likely 2-SubstitutedMedium
H2 Proton is Singlet (unresolved) Likely 3-SubstitutedMedium (Requires higher field NMR)
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • BenchChem. (2025).[1][4][5] A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Link

  • Satonaka, H. (1983).[6] The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Link

  • University of Washington. (n.d.). Thiophene IR Cross-sections and Spectral Data. Link

  • Royal Society of Chemistry. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings. Spectrochimica Acta. Link

Sources

A Senior Application Scientist's Comparative Guide to Purity Assay Methods for 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducible science and, ultimately, patient safety. 2-(5-Bromothiophen-2-yl)propan-2-ol, a key building block in the synthesis of various pharmacologically active molecules, is no exception. The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of this critical thiophene derivative.

Our discussion will navigate through the intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will not only delineate the "how" but, more importantly, the "why," grounding our protocols in the fundamental principles of analytical chemistry and the rigorous standards of the pharmaceutical industry, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Analytical Gauntlet: A Comparative Overview

The selection of an appropriate analytical method is a decision guided by the specific questions being asked. Are we looking for trace-level impurities, confirming structural integrity, or performing routine quality control? Each technique offers a unique lens through which to view the purity of 2-(5-Bromothiophen-2-yl)propan-2-ol.

TechniqueInformation ProvidedAdvantagesLimitationsTypical Purity Detection Range
¹H / ¹³C NMR Structural confirmation, identification, and quantification of impurities with unique signals.Provides definitive structural information. Quantitative NMR (qNMR) allows for high-accuracy quantification without needing a specific reference standard for every impurity.[5][6][7]Lower sensitivity compared to chromatographic methods. Signal overlap can be a challenge.[7]>99% for the main analyte; impurities detectable down to ~0.1%.[7]
HPLC-UV/MS Separation of non-volatile components, quantification of known impurities, and identification of unknowns (with an MS detector).[1]Well-suited for non-volatile or thermally unstable compounds. A broad array of columns and mobile phases offers high versatility.[7]Can be more solvent-intensive. An MS detector is necessary for the conclusive identification of unknown impurities.[7]>99% for the main analyte; impurities can be detected at <0.05% with MS.[8]
GC-MS Separation of volatile components, quantification of known impurities, and identification of unknown impurities through mass fragmentation patterns.[7][9]Offers high sensitivity and excellent separation efficiency.[7] Mass spectrometry provides molecular weight and fragmentation data, which is crucial for identifying unknown substances.[7][10]The analyte must be volatile and thermally stable.[7]>99% for the main analyte; impurities detectable down to <0.01% (ppm levels).[7]

Deep Dive into Methodologies

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[1] For 2-(5-Bromothiophen-2-yl)propan-2-ol, a reversed-phase HPLC method is typically the most effective approach.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The non-polar nature of the C18 stationary phase is ideal for retaining the moderately polar 2-(5-Bromothiophen-2-yl)propan-2-ol and separating it from both more polar and less polar impurities.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of acetonitrile and water allows for the efficient elution of a range of compounds with varying polarities. The addition of a small amount of formic acid (0.1%) improves peak shape by ensuring the analyte and any acidic or basic impurities are in a single ionic form.[9]

  • UV Detection: Thiophene derivatives exhibit strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[9] A Diode Array Detector (DAD) can provide additional information on peak purity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides molecular weight information, which is invaluable for the tentative identification of unknown impurities.[11]

Experimental Protocol: HPLC-UV/MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(5-Bromothiophen-2-yl)propan-2-ol and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.

    • Prepare working standards and quality control samples by diluting the stock solution.

    • Filter all solutions through a 0.22 µm syringe filter before injection.[9]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector, coupled to a mass spectrometer.[9]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • MS (ESI+): Scan range m/z 100-500.

  • Data Analysis:

    • Identify the main peak corresponding to 2-(5-Bromothiophen-2-yl)propan-2-ol by its retention time and mass-to-charge ratio.

    • Quantify impurities by comparing their peak areas to that of a reference standard or by using the area percent method, assuming a similar response factor for structurally related impurities.

Workflow Diagram: HPLC-UV/MS Purity Assay

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Separation Inject->Separate Detect UV & MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Purity Identify->Quantify

Caption: HPLC-UV/MS workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 2-(5-Bromothiophen-2-yl)propan-2-ol is amenable to volatilization, GC-MS offers excellent sensitivity and resolving power for impurity profiling.[7][12]

Causality Behind Experimental Choices:

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane provides good separation of a wide range of semi-volatile organic compounds.

  • Temperature Programming: A gradual increase in the oven temperature allows for the separation of compounds with different boiling points, from volatile solvent residues to less volatile, higher molecular weight impurities.

  • Electron Impact (EI) Ionization: EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for identification.[13]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a stock solution of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Create a series of dilutions for calibration if quantitative analysis of specific impurities is required.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (70 eV).

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to assess the overall purity.

    • Mass spectra of impurity peaks are compared to spectral libraries (e.g., NIST) for tentative identification.

    • Purity is often reported as area percent from the TIC.

Workflow Diagram: GC-MS Purity Assay

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve in Volatile Solvent Inject Inject into GC Prep->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis Ionize->Detect Process Process TIC Detect->Process LibrarySearch Library Search (Identify Impurities) Process->LibrarySearch Report Report Purity LibrarySearch->Report

Caption: GC-MS workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[5][6] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for direct quantification of impurities relative to the main compound, often without the need for an impurity-specific reference standard (qNMR).[6][7]

Causality Behind Experimental Choices:

  • Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆): A deuterated solvent is required to avoid large solvent signals that would obscure the analyte's signals. The choice of solvent depends on the solubility of the compound.

  • Internal Standard (for qNMR): For absolute quantification, a certified internal standard with a known concentration and a signal in a clear region of the spectrum is added.

  • ¹H and ¹³C NMR: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. Together, they offer a comprehensive structural picture.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • For qNMR, add a precise amount of a certified internal standard.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak or an internal standard like TMS.

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • Calculate the mole percent of impurities based on the relative integrals and the number of protons for each signal.

Workflow Diagram: NMR Purity Assay

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Analysis Prep Dissolve in Deuterated Solvent Acquire Acquire Spectrum (¹H, ¹³C) Prep->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(5-Bromothiophen-2-yl)propan-2-ol. As a brominated heterocyclic organic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Core Principle: Hazard-Based Waste Segregation

The fundamental principle governing the disposal of 2-(5-Bromothiophen-2-yl)propan-2-ol is its classification as a halogenated organic compound .[1][2] The presence of a bromine atom dictates its waste stream. Halogenated wastes must not be mixed with non-halogenated wastes, as this complicates the disposal process, increases costs, and can pose risks if incompatible materials are mixed.[3][4] The ultimate disposal pathway for this category of waste is typically high-temperature incineration at a licensed hazardous waste facility, which is equipped with specialized scrubbers to neutralize acidic gases like hydrogen bromide (HBr) formed during combustion.[5][6]

Hazard Assessment and Safety Profile

Table 1: Inferred Hazard Profile and Chemical Properties

PropertyAssessment & RationaleSource
Physical State Likely a solid or high-boiling point liquid at room temperature.Inferred from similar structures.
Hazard Class Halogenated Organic Waste .[2][8]Structural analysis.
Acute Toxicity Likely Harmful if swallowed .[7]Based on analogous compounds.
Irritation Expected to cause skin irritation , serious eye irritation , and potential respiratory irritation .[7]Based on analogous compounds.
Flammability The propan-2-ol moiety suggests flammability . Vapors may form flammable mixtures with air.[9][10][11]Structural analysis.
Reactivity Reacts with strong oxidizing agents, strong acids, and alkali metals.[10][12] Store separately from incompatible materials.[8]General chemical principles.

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against exposure. All disposal-related activities must be performed within a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required when working in a properly functioning fume hood. However, if vapors are generated outside of a hood, a respirator may be necessary.[11][14]

Step-by-Step Disposal & Decontamination Protocols

This section outlines the procedural workflows for disposing of the chemical in its various forms: pure/waste solutions, contaminated solids, and empty containers.

Protocol 1: Disposal of Liquid Waste

This applies to unwanted 2-(5-Bromothiophen-2-yl)propan-2-ol, reaction mixtures containing it, and contaminated solvents.

  • Select the Correct Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste" .[2][8] The container must be made of a chemically compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[15]

  • Transfer the Waste: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. Perform this transfer inside a chemical fume hood.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion and prevent spills.

  • Secure and Label: Tightly close the container lid. Ensure the label clearly lists all components and their approximate percentages. The label must include the words "Hazardous Waste".[8]

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[8] Ensure it is segregated from incompatible materials, particularly strong oxidizers.[10][12]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection of the hazardous waste.[16][17]

Protocol 2: Disposal of Contaminated Solid Materials

This applies to items such as gloves, paper towels, weighing boats, and chromatography silica gel contaminated with 2-(5-Bromothiophen-2-yl)propan-2-ol.

  • Segregate Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof container or a heavy-duty, transparent bag clearly labeled "Solid Halogenated Hazardous Waste" .[8]

  • Avoid Mixing: Do not dispose of any non-contaminated trash or non-halogenated waste in this container.

  • Seal and Store: Once the container is full, seal it securely. Store it alongside the liquid halogenated waste container pending pickup by EHS.

Protocol 3: Decontamination of "Empty" Containers

An "empty" container that held 2-(5-Bromothiophen-2-yl)propan-2-ol is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse Procedure:

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent will solubilize the residue. The rinse volume should be about 5-10% of the container's volume.[16]

    • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

    • Pour the rinse solvent (now called "rinseate") into your "Halogenated Organic Waste" liquid container.[16]

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Container Disposal:

    • Allow the rinsed container to air dry completely in the back of a fume hood.

    • Obliterate or remove the original chemical label to prevent confusion.

    • Dispose of the decontaminated container in the appropriate receptacle for regular laboratory glass or plastic, in accordance with your institution's policies.[16]

Emergency Procedures for Spills

Immediate and correct action is critical in the event of a spill.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Assess the Spill: For a small spill (<100 mL) that you are trained to handle:

    • Ensure the area is well-ventilated and extinguish any nearby ignition sources.[8]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[14][18] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • For spills of brominated compounds, initial treatment with a reducing agent like sodium thiosulfate solution can help neutralize the reactive bromine character before absorption.[8]

    • Carefully scoop the absorbent material and contaminated debris into a designated "Solid Halogenated Hazardous Waste" container.[8]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL) or Unknowns:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 2-(5-Bromothiophen-2-yl)propan-2-ol.

G cluster_waste_type 1. Identify Waste Type cluster_liquid 2a. Liquid Waste Path cluster_solid 2b. Solid Waste Path cluster_container 2c. Empty Container Path start Waste Generation (2-(5-Bromothiophen-2-yl)propan-2-ol) waste_type What is the form of the waste? start->waste_type liquid_container Collect in labeled 'Halogenated Organic Liquid Waste' container. waste_type->liquid_container Liquid / Solution solid_container Collect in labeled 'Solid Halogenated Hazardous Waste' container. waste_type->solid_container Contaminated Solid (Gloves, paper, silica) decontaminate Triple rinse with solvent. Collect rinseate in Halogenated Liquid Waste. waste_type->decontaminate Empty Glassware/ Container liquid_storage Store in Satellite Accumulation Area (Segregated from incompatibles) liquid_container->liquid_storage liquid_pickup Arrange EHS Pickup liquid_storage->liquid_pickup end_point Final Disposal via Licensed High-Temp Incineration liquid_pickup->end_point solid_storage Store in Satellite Accumulation Area solid_container->solid_storage solid_pickup Arrange EHS Pickup solid_storage->solid_pickup solid_pickup->end_point deface Deface original label decontaminate->deface dispose_container Dispose of container as non-hazardous waste deface->dispose_container

Sources

Personal protective equipment for handling 2-(5-Bromothiophen-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(5-Bromothiophen-2-yl)propan-2-ol (CAS: 62119-83-9) requires an operational strategy that goes beyond generic laboratory precautions. As a Senior Application Scientist, I approach chemical safety by analyzing a molecule's structural vulnerabilities and aggressive properties to engineer a targeted defense system.

This guide provides the mechanistic rationale, quantitative specifications, and self-validating protocols necessary to handle this halogenated thiophene derivative safely and efficiently.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the physical chemistry of the threat:

  • Lipophilicity & Dermal Penetration: The bromothiophene core is highly lipophilic. If it contacts the skin, it rapidly partitions through the lipid-rich stratum corneum, bypassing superficial skin defenses. Analogous bromothiophenes are highly toxic via skin absorption[1].

  • Defatting & Irritation: The tertiary alcohol moiety (2-hydroxypropan-2-yl) acts as a localized defatting agent. While steric hindrance reduces its chemical reactivity compared to primary alcohols, its ability to disrupt cellular lipid bilayers makes it a severe ocular and dermal irritant.

  • Vapor & Olfactory Profile: Thiophene derivatives frequently exhibit a high vapor pressure coupled with a distinct, noxious stench. Inhalation of these vapors can cause respiratory tract irritation and central nervous system depression, while also presenting a flammability risk[2].

Quantitative PPE Specifications (The "Armor")

Based on the mechanistic risks, standard latex or single-layer nitrile is insufficient. We deploy a targeted PPE matrix designed for chemical resistance and operational redundancy.

PPE ComponentMaterial SpecificationQuantitative Breakthrough TimeMechanistic Rationale
Primary Gloves (Outer) Heavy-duty Nitrile (≥8 mil) or Butyl Rubber~30-45 mins (Nitrile) / >240 mins (Butyl)Butyl rubber provides superior resistance to halogenated organics. Heavy nitrile is acceptable for short transfers but will swell upon prolonged contact.
Secondary Gloves (Inner) Standard Nitrile (4 mil)N/A (Barrier only)Provides a self-validating safety margin. If the outer glove fails, the inner glove offers a 2-to-3-minute window to safely abort the procedure.
Eye Protection Indirect-vented Chemical Splash GogglesN/APrevents capillary action of liquid splashes into the ocular cavity. Standard safety glasses are insufficient due to the lack of peripheral sealing.
Body Protection Flame-Retardant (FR) Lab Coat + Neoprene ApronN/AThe FR coat mitigates the flammability risk of the organic vapor[2], while the neoprene apron blocks lipophilic liquid penetration.
Respiratory Fume Hood (Face Velocity: 80-120 fpm)N/APrimary engineering control. Keeps noxious thiophene vapors strictly below the occupational exposure limit (OEL).

Self-Validating Operational Protocol

Every operational step must be a self-validating system—meaning each action includes a built-in verification check to eliminate single points of failure.

Phase 1: Pre-Operation & Donning
  • Ventilation Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 80 and 120 feet per minute (fpm) .

    • Causality: Velocities below 80 fpm fail to capture heavy bromothiophene vapors; velocities above 120 fpm create turbulent eddies that pull vapors back into your breathing zone.

  • Double-Glove Donning: Don the 4-mil inner nitrile gloves, ensuring they cover the cuffs of your FR lab coat. Don the 8-mil outer gloves over the inner gloves.

    • Validation Check: Clench your fists and visually inspect the outer gloves for micro-tears or manufacturing defects before proceeding.

Phase 2: Chemical Handling & Transfer
  • Vessel Equilibration: Place the sealed 2-(5-Bromothiophen-2-yl)propan-2-ol container in the hood and allow it to equilibrate to ambient temperature.

    • Causality: Opening a cold container draws in ambient moisture, which can degrade the reagent and cause pressure fluctuations.

  • Transfer Mechanics: Use a glass syringe or a dedicated PTFE-lined pipette for transfers. Avoid standard low-density polyethylene (LDPE) pipettes.

    • Causality: The lipophilic nature of the chemical can leach plasticizers from LDPE, contaminating your assay and weakening the structural integrity of the pipette.

  • Active Monitoring: Every 10 minutes during handling, visually inspect the outer gloves for swelling, discoloration, or a "tacky" texture.

    • Validation Check: If degradation is observed, immediately halt work, remove the outer gloves, and don a fresh pair. The inner gloves successfully protected your skin during this transition.

Phase 3: Aseptic Doffing & Decontamination
  • Outer Glove Removal: Using the "beak method," pinch the exterior of the outer glove at the wrist and pull it off inside-out, trapping any chemical residue inside.

  • Final Doffing: Remove goggles and lab coat. Finally, remove the inner gloves inside-out and wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Logistics

Improper disposal of brominated thiophenes can lead to dangerous cross-reactions in waste streams[2].

  • Minor Spills (<50 mL): Do NOT use combustible absorbents like sawdust or paper towels. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Sweep using non-sparking tools and deposit into a sealed hazardous waste container.

  • Major Spills (>50 mL): Lower the fume hood sash completely, evacuate the immediate laboratory area, and contact Environmental Health and Safety (EHS).

  • Disposal Stream: Place all contaminated gloves, pipettes, and absorbents strictly into a dedicated Halogenated Organic Waste container. Mixing brominated compounds with non-halogenated waste or oxidizing agents can lead to exothermic reactions and toxic gas release.

Operational Workflow Visualization

Handling_Workflow Start 1. Pre-Operation Hood Velocity: 80-120 fpm Donning 2. PPE Donning Double Nitrile & FR Coat Start->Donning Handling 3. Chemical Transfer (CAS: 62119-83-9) Donning->Handling Inspection Continuous Validation Inspect Outer Gloves Handling->Inspection 10 min intervals Doffing 4. Aseptic Doffing Inside-Out Technique Handling->Doffing Disposal 5. Halogenated Waste Stream Doffing->Disposal

Bifurcated safety workflow demonstrating the critical path for handling lipophilic halogenated thiophenes.

References

  • 2-Bromothiophene (CID 13851) | PubChem |[Link]

  • Personal Protective Equipment Standard 1910.132 | Occupational Safety and Health Administration (OSHA) |[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.